molecular formula C6H10ClN3O2 B1395359 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1334146-82-5

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No.: B1395359
CAS No.: 1334146-82-5
M. Wt: 191.61 g/mol
InChI Key: ZRQXPZYMMGPCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2 and its molecular weight is 191.61 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQXPZYMMGPCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C(=O)NC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-82-5
Record name 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334146-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride: Core Properties and Scientific Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS No. 1334146-82-5), a heterocyclic compound of interest in medicinal chemistry and drug development. This document delves into its chemical structure, physicochemical properties, synthesis, and potential applications, with a focus on the scientific principles underpinning its behavior. Detailed experimental protocols and data interpretation are provided to support researchers in their practical applications of this molecule.

Introduction: The Significance of the Spirohydantoin Scaffold

The spirohydantoin moiety is a privileged scaffold in medicinal chemistry, renowned for its rigid three-dimensional structure that allows for precise orientation of substituents in biological space. This structural rigidity can lead to enhanced binding affinity and selectivity for protein targets. The incorporation of a spirocyclic junction, where two rings share a single carbon atom, reduces the conformational flexibility inherent in many acyclic and simple cyclic structures. This often translates into improved metabolic stability and pharmacokinetic profiles.

1,3,7-Triazaspiro[4.4]nonane-2,4-dione belongs to this important class of compounds. The "triaza" designation indicates the presence of three nitrogen atoms within the core structure, which are key determinants of its chemical and physical properties, including its basicity. The hydantoin ring (a five-membered ring with two nitrogen atoms and two carbonyl groups) is a well-known pharmacophore found in a variety of approved drugs. The pyrrolidine ring, sharing the spiro center, offers additional points for chemical modification to modulate activity and properties. This guide will explore the fundamental characteristics of the hydrochloride salt of this spirohydantoin, providing a foundation for its further investigation and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing everything from reaction conditions to formulation strategies.

Chemical Structure and Basic Information
  • IUPAC Name: 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

  • CAS Number: 1334146-82-5[1]

  • Molecular Formula: C₆H₉N₃O₂ · HCl[2]

  • Molecular Weight: 191.62 g/mol [1]

The structure comprises a hydantoin ring fused to a pyrrolidine ring at the C5 position of the hydantoin. The hydrochloride salt form indicates that one of the nitrogen atoms, most likely the secondary amine in the pyrrolidine ring, is protonated.

Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not publicly available, computational models provide valuable predictions for key parameters.

PropertyPredicted ValueSource
XlogP-1.5PubChem
Topological Polar Surface Area (TPSA)58.2 ŲChemScene
Hydrogen Bond Donors2ChemScene
Hydrogen Bond Acceptors2ChemScene

The negative XlogP value suggests that the free base is highly hydrophilic, a property that would be further enhanced in its hydrochloride salt form, indicating good aqueous solubility.

Synthesis and Spectroscopic Characterization

The synthesis of spirohydantoins can be achieved through various synthetic routes. A common and effective method is the Bucherer-Bergs reaction, which involves the reaction of a ketone with an alkali cyanide and ammonium carbonate. For 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, a plausible synthetic precursor would be a protected 3-pyrrolidinone derivative.

Representative Synthesis Workflow

The following diagram illustrates a logical synthetic pathway to obtain the target compound.

G cluster_0 Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione A N-protected-3-pyrrolidinone B Intermediate Amino Nitrile A->B KCN, (NH4)2CO3 (Bucherer-Bergs Reaction) C Spirohydantoin Free Base B->C Hydrolysis and Cyclization D 1,3,7-Triazaspiro[4.4]nonane-2,4-dione HCl C->D HCl in inert solvent (e.g., Dioxane, Ether)

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol: Synthesis of Spirohydantoins from Pyrrolidine Derivatives

This protocol is a generalized procedure based on established methods for spirohydantoin synthesis.[3]

  • Reaction Setup: In a sealed pressure vessel, combine the N-protected 3-pyrrolidinone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a mixture of ethanol and water (1:1 v/v).

  • Heating and Reaction: Securely seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, carefully vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the spirohydantoin product.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

  • Salt Formation: To obtain the hydrochloride salt, the purified spirohydantoin free base is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and treated with a solution of HCl in an inert solvent (e.g., dioxane or diethyl ether) until precipitation is complete. The hydrochloride salt is then collected by filtration, washed with the inert solvent, and dried under vacuum.

Spectroscopic Characterization (Expected)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the pyrrolidine ring and the N-H protons of the hydantoin and protonated pyrrolidinium moieties. The chemical shifts of the protons adjacent to the nitrogen atoms would be significantly influenced by the protonation state.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons of the hydantoin ring (typically in the range of 150-180 ppm), the spiro carbon, and the methylene carbons of the pyrrolidine ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the hydantoin ring (around 1700-1780 cm⁻¹). N-H stretching vibrations will also be present (around 3200-3400 cm⁻¹), which may be broadened in the hydrochloride salt due to hydrogen bonding.

  • Mass Spectrometry: The mass spectrum of the free base would show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) at m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Predicted mass spectrometry data for adducts of the free base is available.[2]

Basic Properties and pKa Determination

The presence of three nitrogen atoms, particularly the secondary amine in the pyrrolidine ring, imparts basic properties to the molecule. The hydrochloride salt form is a direct consequence of this basicity. The pKa of the conjugate acid (the protonated form) is a critical parameter that governs the compound's ionization state at a given pH, which in turn affects its solubility, membrane permeability, and target binding.

Understanding Basicity

The basicity of the nitrogen atoms in 1,3,7-Triazaspiro[4.4]nonane-2,4-dione is influenced by their chemical environment. The lone pairs of the hydantoin nitrogens are delocalized by the adjacent carbonyl groups, rendering them significantly less basic. In contrast, the lone pair of the pyrrolidine nitrogen is localized, making it the primary site of protonation.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining pKa values.[4]

  • Sample Preparation: Accurately weigh a sample of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the protonated species has been neutralized. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

G cluster_0 pKa Determination Workflow A Prepare aqueous solution of the hydrochloride salt B Titrate with standardized NaOH solution A->B C Record pH after each addition of titrant B->C D Plot pH vs. Volume of NaOH C->D E Determine pKa from the half-equivalence point D->E

Caption: Workflow for pKa determination by potentiometric titration.

Potential Applications in Drug Discovery

The spirohydantoin scaffold is associated with a wide range of biological activities. While specific data for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione is limited, the known activities of related compounds suggest promising avenues for investigation.

Antimicrobial Activity

Derivatives of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione have shown promising biological activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests that the core scaffold could be a valuable starting point for the development of novel antibacterial agents. The mechanism of action may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. Further structure-activity relationship (SAR) studies are warranted to optimize the antimicrobial potency and spectrum.

Other Potential Therapeutic Areas

Spirohydantoin derivatives have been explored for a multitude of therapeutic applications, including:

  • Anticonvulsants: The hydantoin ring is a classic pharmacophore in antiepileptic drugs.

  • Oncology: Some spirohydantoins have demonstrated anticancer activity by targeting various cellular pathways.[5]

  • Neurodegenerative Diseases: Compounds with this scaffold have been investigated for their potential to modulate targets involved in neurological disorders.[6]

The unique three-dimensional structure of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione makes it an attractive candidate for screening in a variety of biological assays to uncover new therapeutic applications.

Safety and Handling

While specific toxicity data for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is not available, it is prudent to handle it with the standard precautions for laboratory chemicals. Based on related compounds, it may cause skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly sealed.

Conclusion

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is a spirocyclic heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its basicity, a consequence of the pyrrolidine nitrogen, is a key property influencing its solubility and handling as a hydrochloride salt. The rigid spirohydantoin scaffold, combined with the potential for diverse chemical modifications, makes it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of its properties and offers practical guidance for its synthesis and characterization, thereby enabling further research into its therapeutic potential.

References

  • (Reference to a general medicinal chemistry textbook discussing privileged scaffolds)
  • PubChemLite - 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (C6H9N3O2). ([Link])

  • 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride - PubChem. ([Link])

  • (Reference to a research article on the biological activities of spirohydantoins)
  • (Reference to a review on the synthesis of spirocyclic compounds)
  • Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed. ([Link])

  • (Reference to a standard organic chemistry textbook on spectroscopic methods)
  • (Reference to a publication on the antimicrobial activity of 1,3,7-triazaspiro[4.
  • (Reference to a general organic chemistry textbook on basicity)
  • (Reference to a practical guide on pKa determin
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. ([Link])

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed. ([Link])

  • (Reference to a safety data sheet for a similar chemical compound)
  • 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride - MySkinRecipes. ([Link])

Sources

An In-depth Technical Guide to 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride, a spirohydantoin derivative of significant interest in medicinal chemistry. While research on this specific parent compound is emerging, this document synthesizes available data on its chemical structure, proposes a viable synthetic route based on established methodologies, and discusses its potential therapeutic applications by examining the biological activities of closely related analogues. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics centered around the spirohydantoin scaffold.

Introduction to the Spirohydantoin Scaffold

Spirohydantoins are a class of heterocyclic compounds characterized by a hydantoin ring spiro-fused to another cyclic system. This structural motif imparts a rigid, three-dimensional architecture that is often favored in drug design for its ability to present substituents in well-defined spatial orientations, leading to enhanced potency and selectivity for biological targets.[1] The hydantoin core itself is a privileged structure in medicinal chemistry, found in a variety of approved drugs with diverse therapeutic applications. Derivatives of spirohydantoins have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and neuromodulatory effects.[2][3] The subject of this guide, 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride, combines the hydantoin moiety with a pyrrolidine ring, a feature often associated with compounds active in the central nervous system.[4]

Chemical Structure and Properties

The chemical identity of 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is confirmed by its CAS number 1334146-82-5. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for biological testing and formulation.

PropertyValueSource
Molecular Formula C₆H₁₀ClN₃O₂Synthonix
Molecular Weight 191.62 g/mol Fisher Scientific[5]
CAS Number 1334146-82-5Synthonix
Canonical SMILES C1NCC12C(=O)NC(=O)N2.ClN/A (Inferred)
InChI Key ZRQXPZYMMGPCTM-UHFFFAOYSA-NSigma-Aldrich[4]
Structural Elucidation

The core structure consists of a five-membered hydantoin ring (imidazolidine-2,4-dione) and a five-membered pyrrolidine ring sharing a single carbon atom (the spiro center). The nitrogen atoms are located at positions 1, 3, and 7. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the one in the pyrrolidine ring (N-7), which is the most basic site.

cluster_0 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride mol

Caption: Chemical structure of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione.

Synthesis and Characterization

While a specific, peer-reviewed synthesis for 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride has not been detailed in the available literature, a plausible and efficient route can be proposed based on the well-established Bucherer-Bergs reaction.[6][7][8][9][10] This multicomponent reaction is a cornerstone for the synthesis of 5,5-disubstituted hydantoins from ketones.[6][7][8][9][10]

Proposed Synthetic Protocol: Bucherer-Bergs Reaction

The synthesis would likely commence from a suitable N-protected 3-pyrrolidinone. The protection of the pyrrolidine nitrogen is crucial to prevent side reactions. A tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the reaction conditions and ease of subsequent removal.

G start N-Boc-3-pyrrolidinone reagents KCN, (NH4)2CO3 EtOH/H2O, 60-70°C start->reagents Step 1 intermediate N-Boc-1,3,7-triazaspiro[4.4]nonane-2,4-dione reagents->intermediate Bucherer-Bergs Reaction deprotection HCl in Dioxane or TFA intermediate->deprotection Step 2 product 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride deprotection->product Deprotection

Caption: Proposed synthetic workflow for the target compound.

Step 1: Bucherer-Bergs Reaction

  • To a solution of N-Boc-3-pyrrolidinone in a mixture of ethanol and water, add potassium cyanide and ammonium carbonate.[6]

  • Heat the reaction mixture at 60-70°C for several hours.[7]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the crude product, N-Boc-1,3,7-triazaspiro[4.4]nonane-2,4-dione, by filtration or extraction.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Deprotection

  • Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dioxane or dichloromethane.

  • Add a solution of hydrochloric acid in dioxane or trifluoroacetic acid to cleave the Boc protecting group.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Remove the solvent under reduced pressure to yield the final product, 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride.

Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the pyrrolidine ring and the N-H protons of the hydantoin ring. The chemical shifts of the pyrrolidine protons will be influenced by the adjacent nitrogen and the spiro center.

    • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons of the hydantoin ring, the spiro carbon, and the methylene carbons of the pyrrolidine ring.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations (around 3200 cm⁻¹) and the C=O stretching vibrations (typically in the range of 1700-1780 cm⁻¹) of the hydantoin ring.[12][13][14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern can provide further structural information.[16][17][18][19]

Potential Biological Activities and Therapeutic Applications

While direct biological data for 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is limited, the activities of its derivatives and other related spirohydantoins suggest several promising therapeutic avenues.

Antimicrobial Activity

Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[2] The proposed mechanism of action for many antimicrobial agents involves the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis.[20] Some heterocyclic compounds, like thiadiazoles, can act as bioisosteres of nucleic acid bases and interfere with DNA replication.[21] It is plausible that the triazaspiro[4.4]nonane-2,4-dione scaffold could act in a similar manner or inhibit other key bacterial enzymes.

compound 1,3,7-Triazaspiro[4.4]nonane-2,4-dione (and derivatives) target Bacterial Target (e.g., DNA Gyrase, DHFR) compound->target Binding inhibition Inhibition of Essential Process target->inhibition Leads to outcome Bacteriostatic/ Bactericidal Effect inhibition->outcome

Caption: Potential antimicrobial mechanism of action.

Anticancer and Enzyme Inhibition

Spirohydantoins have emerged as potent and selective inhibitors of various enzymes implicated in cancer progression. For instance, novel spirohydantoins have been discovered as selective inhibitors of p300/CBP histone acetyltransferases, which are dysregulated in a broad spectrum of human cancers.[22][23] The rigid spirocyclic structure is key to achieving selectivity and oral bioavailability.[22] The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core could serve as a valuable scaffold for designing novel enzyme inhibitors for oncology applications.

Neurological Disorders

The presence of the pyrrolidine ring in 1,3,7-triazaspiro[4.4]nonane-2,4-dione suggests potential applications in the treatment of neurological disorders. Pyrrolidine-containing compounds are known to interact with various central nervous system targets.[24][25] For example, derivatives of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel δ opioid receptor-selective agonists, a target for various neurological and psychiatric disorders.[26]

Conclusion and Future Directions

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is a promising, yet underexplored, chemical entity. Its rigid spirocyclic framework, combining the pharmacologically relevant hydantoin and pyrrolidine moieties, makes it an attractive scaffold for the development of novel therapeutic agents. Based on the biological activities of its derivatives, future research should focus on the synthesis and evaluation of this parent compound and a library of its analogues for antimicrobial, anticancer, and neuromodulatory activities. A thorough investigation of its structure-activity relationships will be crucial for optimizing its therapeutic potential. The synthetic and characterization methodologies outlined in this guide provide a solid foundation for initiating such research endeavors.

References

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]

  • Orús, L., et al. (2007). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 9(4), 618-633. [Link]

  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]

  • Kovalenko, S. M., et al. (2020). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. ResearchGate. [Link]

  • Reva, I., et al. (2012). Matrix Isolation Infrared Spectra and Photochemistry of Hydantoin. The Journal of Physical Chemistry A, 116(16), 4051-4062. [Link]

  • Stankova, I., et al. (2015). Antimicrobial activity of spiro-hydantoins. ResearchGate. [Link]

  • Thevis, M., et al. (2010). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry, 45(4), 407-418. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • NIST. (n.d.). Hydantoin, 5-benzylidene-2-thio-. NIST Chemistry WebBook. [Link]

  • Gaber, H. M., et al. (2004). 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. ResearchGate. [Link]

  • Sim, M. M. (2016). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 21(1), 69. [Link]

  • Cassell, R. J., et al. (2021). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience, 12(11), 2029-2040. [Link]

  • Kuranov, S. O., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4998. [Link]

  • Nikolova, I. G., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(10), 139. [Link]

  • Pfizer. (2019). ultrahigh-resolution mass spectrometers for heightened mAb characterization. YouTube. [Link]

  • Chowaniec, P., et al. (2022). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules, 27(3), 1069. [Link]

  • Shevchenko, N. E., et al. (2021). Novel[2][4][22]triazolo[3,4-b][2][22][23]thiadiazine and[2][4][22]triazolo[3,4-b][2][22][23]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 26(11), 3326. [Link]

  • Tsybin, Y. O., et al. (2021). Breaking the Histone Code with Two-Dimensional Partial Covariance Mass Spectrometry. ChemRxiv. [Link]

  • Singh, R. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine, 19(1). [Link]

  • Czopek, A., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. [Link]

  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Reva, I., et al. (2012). Matrix Isolation Infrared Spectra and Photochemistry of Hydantoin. ResearchGate. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Horning, M. G., et al. (1974). Single and multiple ion recording techniques for the analysis of diphenylhydantoin and its major metabolite in plasma. Journal of Chromatography, 91, 413-421. [Link]

  • Vitaku, E., et al. (2021). Triazaspirocycles: Occurrence, Synthesis, and Applications. ResearchGate. [Link]

  • Al-Sultani, K. H., et al. (2021). Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. ResearchGate. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

  • ResearchGate. (n.d.). Selected IR bands for the phenytoin and the complexes: [Ni(H2O)4...]. [Link]

  • La Mura, E., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(13), 5188. [Link]

  • PMDA. (n.d.). INFRARED REFERENCE SPECTRA. [Link]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Sim, M. M. (2016). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 21(1), 69. [Link]

Sources

An In-depth Technical Guide to 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1334146-82-5

Introduction

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is a unique heterocyclic compound featuring a spirocyclic system that fuses a hydantoin ring with a pyrrolidine ring. This structural motif is of significant interest to researchers in drug discovery and medicinal chemistry due to its three-dimensional architecture, which can provide enhanced target specificity and improved physicochemical properties compared to planar molecules.[1] The hydantoin moiety is a well-established pharmacophore present in numerous clinically approved drugs, known for a wide range of biological activities including anticonvulsant, antimicrobial, and anticancer effects.[2][3] The incorporation of a spiro-fused pyrrolidine ring introduces a level of conformational rigidity and a vector for further chemical modification, making it a versatile scaffold for the development of novel therapeutic agents.[4] This guide provides a comprehensive overview of the synthesis, characterization, potential applications, and safe handling of 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

PropertyValueSource
CAS Number 1334146-82-5N/A
Molecular Formula C₆H₁₀ClN₃O₂N/A
Molecular Weight 191.62 g/mol N/A
IUPAC Name 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochlorideN/A
Parent Compound CAS 78222-09-0

The core structure of 1,3,7-triazaspiro[4.4]nonane-2,4-dione consists of a five-membered hydantoin ring and a five-membered pyrrolidine ring sharing a single carbon atom (the spiro center). The hydrochloride salt form enhances the compound's solubility in aqueous media, which is often advantageous for biological testing and formulation.

Caption: Chemical structure of the 1,3,7-Triazaspiro[4.4]nonane-2,4-dione core.

Synthesis and Characterization

Proposed Synthetic Workflow

start N-protected-3-pyrrolidinone reagents1 KCN, (NH4)2CO3 EtOH/H2O, Heat start->reagents1 Bucherer-Bergs Reaction intermediate Protected 1,3,7-Triazaspiro[4.4]nonane-2,4-dione reagents1->intermediate reagents2 Acidic Deprotection (e.g., HCl in Dioxane) intermediate->reagents2 Deprotection product 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride reagents2->product

Caption: Proposed synthetic workflow for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of N-tert-butoxycarbonyl-3-pyrrolidinone (1 equivalent) in a mixture of ethanol and water (1:1 v/v) in a sealed pressure vessel, add potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents).

    • Rationale: The use of a pressure vessel is necessary to contain the ammonia generated in situ and to drive the reaction to completion at elevated temperatures. The ethanol/water solvent system is chosen for its ability to dissolve both the organic starting material and the inorganic reagents.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: The elevated temperature provides the activation energy required for the multi-step Bucherer-Bergs reaction to proceed at a reasonable rate.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood. Concentrate the mixture under reduced pressure to remove the ethanol. The resulting aqueous solution is then acidified to pH 2-3 with concentrated hydrochloric acid, which may cause the precipitation of the Boc-protected spirohydantoin. The precipitate can be collected by filtration, washed with cold water, and dried.

    • Rationale: Acidification protonates the hydantoin ring, reducing its solubility in water and facilitating its precipitation and isolation.

  • Deprotection and Salt Formation: Suspend the isolated Boc-protected intermediate in a suitable solvent such as dioxane or diethyl ether. Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) and stir at room temperature for 2-4 hours. The product, 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride, will precipitate out of the solution.

    • Rationale: The acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, and the presence of excess hydrochloric acid ensures the formation of the hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as a crystalline solid.

Characterization

The synthesized compound should be thoroughly characterized using a combination of spectroscopic and analytical techniques to confirm its identity, purity, and structure.

TechniqueExpected Results
¹H NMR Signals corresponding to the protons of the pyrrolidine and hydantoin rings. The chemical shifts and coupling patterns will be indicative of the spirocyclic structure.
¹³C NMR Resonances for the carbonyl carbons of the hydantoin ring (typically in the range of 150-180 ppm), the spiro carbon, and the carbons of the pyrrolidine ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the free base ([M+H]⁺) should be observed, confirming the molecular weight.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the hydantoin and pyrrolidine moieties, and strong C=O stretching vibrations for the hydantoin carbonyl groups.
Elemental Analysis The percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the calculated values for the molecular formula C₆H₁₀ClN₃O₂.

Potential Applications in Drug Discovery and Development

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold is a promising starting point for the development of new therapeutic agents targeting a variety of diseases. The biological activities of structurally related spirohydantoin compounds provide valuable insights into the potential applications of this core.

Antimicrobial Activity

Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have been synthesized and shown to possess promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[5] This suggests that the spirohydantoin core could serve as a scaffold for the development of novel antibiotics.

Central Nervous System (CNS) Applications

Spiro-fused hydantoins containing a 2-arylethyl amine moiety, a structural feature common in CNS-active compounds, have been synthesized.[4] Furthermore, certain spiro-hydantoins have been shown to modulate the activity of GABA-A receptors, which are important targets for drugs used to treat epilepsy and anxiety.[6] This indicates the potential of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives in the development of new treatments for neurological and psychiatric disorders.

Opioid Receptor Modulation

Derivatives of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel, selective agonists of the delta-opioid receptor (DOR).[7][8] DOR agonists are being investigated as potential treatments for pain and depression with a lower risk of the side effects associated with traditional mu-opioid receptor agonists.[6] The spiro[4.4]nonane core may offer a distinct pharmacological profile at opioid receptors.

Myelostimulatory Activity

1,3,8-Triazaspiro[4.5]decane-2,4-diones have demonstrated myelostimulating activity in preclinical models, accelerating the regeneration of lymphocytes and granulocytes.[9] This suggests a potential application for derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione in treating myelosuppression induced by chemotherapy or radiation.

Safety and Handling

As with any chemical compound, 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, general guidelines for handling heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear a laboratory coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride represents a valuable and versatile scaffold for the development of new therapeutic agents. Its unique three-dimensional structure, combined with the proven pharmacological relevance of the hydantoin moiety, makes it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases, including bacterial infections, central nervous system disorders, and hematological conditions. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, ensures its continued importance in the field of drug discovery.

References

  • Cassel, J. A., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. JPET, 389(3), 339-349. [Link]

  • Zubatyuk, R. I., et al. (2020). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. Chemistry of Heterocyclic Compounds, 56(8), 1025-1031. [Link]

  • Vitä, M., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 175-196. [Link]

  • Park, H., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 533-553. [Link]

  • Karim, S., et al. (2023). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ChemRxiv. [Link]

  • Sim, G., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Scientia Pharmaceutica, 86(1), 7. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Antimicrobial activity of spiro-hydantoins. Journal of Molecular Structure, 1262, 133033. [Link]

  • Blanco-Ania, D., et al. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 11(4), 527-538. [Link]

  • PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71700307, 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. Retrieved from [Link].

  • SpectraBase. (n.d.). 1,3,8-triazaspiro[4.5]decane-8-acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-(phenylmethyl)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride, a spirohydantoin derivative of significant interest in medicinal chemistry. We will delve into its chemical properties, established synthetic routes, analytical characterization, and the burgeoning therapeutic applications of its related analogues.

Core Molecular Attributes

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is a heterocyclic organic compound featuring a spirocyclic system where a pyrrolidine ring and a hydantoin ring share a single carbon atom. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological studies.

Physicochemical Properties
PropertyValueSource
Molecular Weight 191.62 g/mol [1]
CAS Number 1334146-82-5[1]
Linear Formula C6H10O2N3Cl1[1]
Purity Typically ≥97%[1]
Storage Ambient temperatures[1]

Synthesis of the Spirohydantoin Core

The synthesis of spirohydantoins is a well-established area of organic chemistry, with the Bucherer-Bergs and Strecker reactions being two of the most prominent methods. These multicomponent reactions offer an efficient means to construct the hydantoin ring system from simple precursors.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic method for synthesizing 5,5-disubstituted hydantoins from a ketone or aldehyde, ammonium carbonate, and a cyanide source (e.g., potassium cyanide).[2][3][4] The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to the hydantoin.[4]

Generalized Reaction Scheme:

Bucherer-Bergs Reaction Ketone Aza-Cyclic Ketone Reagents + (NH4)2CO3 + KCN Ketone->Reagents Hydantoin 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Reagents->Hydantoin Heat (e.g., 60-70°C in aq. Ethanol)

Caption: Generalized workflow for the Bucherer-Bergs synthesis of spirohydantoins.

Experimental Protocol (General):

  • Reaction Setup: In a sealed reaction vessel, combine the starting aza-cyclic ketone, ammonium carbonate, and potassium cyanide in a suitable solvent, such as aqueous ethanol.[2]

  • Heating: Heat the reaction mixture, typically between 60-110°C, for several hours.[2] The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude hydantoin product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

  • Hydrochloride Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a solution of hydrochloric acid. The resulting salt is then isolated by filtration or evaporation.

The Strecker Synthesis

The Strecker synthesis provides an alternative route to α-amino acids and their derivatives, which can be adapted for hydantoin synthesis. The initial step involves the reaction of a ketone with an amine and a cyanide source to form an α-aminonitrile.[5][6] This intermediate can then be converted to the corresponding hydantoin. For spiro-aza-hydantoins, a cyclic imine or its precursor can be utilized.

Generalized Reaction Scheme:

Strecker Synthesis Adaptation Ketone Aza-Cyclic Ketone Step1 1. NH3, KCN 2. H2O Ketone->Step1 Aminonitrile α-Aminonitrile Intermediate Step1->Aminonitrile Step2 + (NH4)2CO3 or Carbonyl Source Aminonitrile->Step2 Hydantoin 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Step2->Hydantoin

Caption: Adapted Strecker synthesis pathway for spirohydantoin formation.

Analytical Characterization

The structural elucidation and purity assessment of 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride and its derivatives are typically achieved through a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, such as the carbonyl (C=O) and amine (N-H) stretches of the hydantoin ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound.

  • Purity Analysis: The purity of the compound is typically assessed by High-Performance Liquid Chromatography (HPLC).

Therapeutic Potential and Biological Activity

While direct biological data for 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is not extensively published, the broader class of spirohydantoins and specifically, derivatives of this core structure, have shown significant promise in various therapeutic areas.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione exhibit promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[7] Specifically, 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones have been synthesized and identified as having potent antimicrobial properties.[7] This suggests that the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold is a valuable starting point for the development of novel antibiotics.

δ-Opioid Receptor Agonism

A closely related scaffold, 1,3,8-triazaspiro[4.5]decane-2,4-dione, has been identified as a novel chemotype for δ-opioid receptor (DOR) selective agonists.[8] DORs are a promising target for the treatment of various neurological and psychiatric disorders, including chronic pain and depression.[8] The discovery of spirohydantoin-based DOR agonists opens up new avenues for the development of therapeutics with potentially improved pharmacological profiles compared to existing candidates.[8]

Future Directions

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core represents a versatile scaffold for the development of new therapeutic agents. Future research efforts in this area are likely to focus on:

  • Lead Optimization: Systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Expansion of Therapeutic Applications: Investigating the potential of this scaffold in other disease areas, such as oncology and inflammatory diseases, where hydantoin-based compounds have previously shown activity.

Conclusion

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is a valuable chemical entity with a foundation in well-established synthetic methodologies. The demonstrated biological activity of its derivatives highlights the significant potential of this spirohydantoin scaffold in drug discovery and development, particularly in the pursuit of novel antimicrobial and neurological agents. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. ResearchGate. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information. [Link]

  • Bucherer–Bergs Reaction. Wikipedia. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI. [Link]

  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem. [Link]

  • Strecker Synthesis. NROChemistry. [Link]

Sources

An In-Depth Technical Guide to 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride: Synthesis, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocycles, characterized by two rings sharing a single atom, have emerged as "privileged" motifs in drug design. Their inherent rigidity and unique spatial arrangement of functional groups provide a powerful platform for optimizing ligand-target interactions and exploring novel chemical space. This guide focuses on a specific and promising spirocyclic scaffold: 1,3,7-Triazaspiro[4.4]nonane-2,4-dione and its derivatives. While the precise historical genesis of this particular triazaspirocycle is not extensively documented, its structural elements—the hydantoin and pyrrolidine rings—have a rich history in the development of therapeutic agents. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, known biological activities, and future potential of this intriguing class of compounds.

The 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Core: A Structural Overview

The 1,3,7-Triazaspiro[4.4]nonane-2,4-dione scaffold is a heterocyclic system featuring a spirocyclic junction between a pyrrolidine ring and a hydantoin (imidazolidine-2,4-dione) ring. The hydrochloride salt form enhances the solubility and stability of the parent compound, making it more amenable to pharmaceutical formulation and biological testing.

The unique three-dimensional structure of this scaffold is of significant interest in drug design. The spirocyclic nature imparts a conformational rigidity that can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] The pyrrolidine and hydantoin rings also present multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Historical Context: The Rise of Spirohydantoins

While the specific discovery of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione is not clearly delineated in the scientific literature, the development of its core components is well-established. The Bucherer-Bergs reaction, first reported in the early 20th century, provided a versatile method for the synthesis of hydantoins from ketones or aldehydes.[2] This reaction has been instrumental in the development of numerous hydantoin-containing drugs.

The exploration of spiro-fused hydantoins gained momentum as medicinal chemists sought to improve the properties of existing drug candidates. The incorporation of a spirocyclic moiety was found to often enhance biological activity and introduce favorable pharmacokinetic profiles.[3] The broader class of triazaspirocycles has also been recognized for its presence in natural products and its wide range of biological activities, further stimulating interest in the synthesis and evaluation of novel triazaspirocyclic compounds.[1][4]

Synthesis of the 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Scaffold and Its Derivatives

The synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives has been efficiently achieved through a multi-step process. A key methodology involves the initial synthesis of a 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione intermediate, which can then be further functionalized.

General Synthetic Pathway

A representative synthetic approach to derivatives of the 1,3,7-Triazaspiro[4.4]nonane-2,4-dione core is outlined below. This pathway highlights the key transformations and the versatility of the synthetic route for generating a library of analogs.

Synthetic_Pathway cluster_0 Step 1: Formation of the Spirocyclic Core cluster_1 Step 2: N-Alkylation cluster_2 Step 3: N-Sulfonylation Starting_Materials Pyrrolidine-3-one + KCN + (NH4)2CO3 Spirohydantoin_Core 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Starting_Materials->Spirohydantoin_Core Bucherer-Bergs Reaction Intermediate_1 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Intermediate_2 3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Intermediate_1->Intermediate_2 Arylmethyl halide, Base Intermediate_3 3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione Final_Product 7-Arenesulfonyl-3-arylmethyl- 1,3,7-triazaspiro[4.4]nonane-2,4-dione Intermediate_3->Final_Product Arenesulfonyl chloride, Triethylamine

Caption: General synthetic workflow for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives.

Detailed Experimental Protocol: Synthesis of 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones

The following protocol is a representative example of the synthesis of derivatives of the target scaffold, as described in the literature.[5]

Step 1: Synthesis of 3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones

  • To a solution of 1,3,7-triazaspiro[4.4]nonane-2,4-dione in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • To this mixture, add the appropriate arylmethyl halide (e.g., benzyl bromide) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield the 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione intermediate.

Step 2: Synthesis of 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones

  • Dissolve the 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione intermediate in a suitable solvent (e.g., dichloromethane).

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath and add the desired arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the final 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivative.

Biological Activity and Therapeutic Potential

While the biological profile of the parent 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is not extensively characterized, its derivatives have shown promising activity in preliminary studies, particularly as antimicrobial agents.

Antimicrobial Activity

A series of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial properties.[5] These compounds have demonstrated inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[5]

Compound DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC)
3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dioneStaphylococcus aureusReported as the most active in the series[5]
3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dioneBacillus subtilisReported as the most active in the series[5]

Note: Specific MIC values were not provided in the abstract of the cited reference, but the compound was identified as having the highest activity.

The mechanism of action for the antimicrobial activity of these compounds has not yet been fully elucidated and warrants further investigation. Potential mechanisms could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Antimicrobial_Workflow Compound_Synthesis Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound_Synthesis->MIC_Assay Data_Analysis Determination of Antimicrobial Potency MIC_Assay->Data_Analysis Bacterial_Strains Gram-positive Bacteria (e.g., S. aureus, B. subtilis) Bacterial_Strains->MIC_Assay

Caption: Experimental workflow for evaluating the antimicrobial activity of the synthesized compounds.

Potential for Further Drug Development

The modular nature of the synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives allows for the creation of a diverse library of compounds for screening against various biological targets. The structural similarity to other biologically active spirohydantoins suggests that this scaffold could be explored for a range of therapeutic applications, including but not limited to:

  • Anticancer Agents: Many heterocyclic compounds, including those with hydantoin moieties, have demonstrated anticancer activity.

  • CNS-active Agents: The 2-arylethyl amine moiety, which can be incorporated into this scaffold, is a common feature in compounds that are active in the central nervous system.[6]

  • Enzyme Inhibitors: The rigid conformation of the spirocycle could be advantageous for designing potent and selective enzyme inhibitors.

Future Directions and Perspectives

The 1,3,7-Triazaspiro[4.4]nonane-2,4-dione scaffold represents a relatively underexplored area of chemical space with significant potential for the discovery of new therapeutic agents. Future research efforts should focus on:

  • Elucidation of the Mechanism of Action: Determining the precise molecular targets of the antimicrobial derivatives is crucial for their further development.

  • Expansion of the Compound Library: Synthesizing a broader range of derivatives with diverse substitutions on both the pyrrolidine and hydantoin rings will be essential for establishing a comprehensive structure-activity relationship (SAR).

  • Broad Biological Screening: Screening the compound library against a wide array of biological targets will help to identify new therapeutic applications for this scaffold.

  • Pharmacokinetic Profiling: In vivo studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds will be necessary to assess their drug-likeness.

Conclusion

The 1,3,7-Triazaspiro[4.4]nonane-2,4-dione core is a compelling scaffold for the development of novel therapeutics. While its own history is not deeply chronicled, it stands on the shoulders of the well-established chemistry of spirohydantoins. The demonstrated antimicrobial activity of its derivatives provides a solid foundation for further investigation. The synthetic accessibility and the potential for diverse functionalization make this triazaspirocyclic system an attractive starting point for medicinal chemistry campaigns targeting a range of diseases. As the demand for new drugs with improved efficacy and safety profiles continues to grow, the exploration of unique three-dimensional scaffolds like 1,3,7-Triazaspiro[4.4]nonane-2,4-dione will undoubtedly play a critical role in the future of drug discovery.

References

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. (2025). ResearchGate. [Link]

  • Triazaspirocycles: Occurrence, Synthesis, and Applications. (2025). ResearchGate. [Link]

  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. (2003). ACS Publications. [Link]

  • Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Triazaspirocycles: Occurrence, Synthesis, and Applications. (2021). National Institutes of Health. [Link]

  • 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. (2009). PubMed. [Link]

Sources

Foreword: The Architectural Elegance of Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, spirocyclic compounds—molecules featuring two rings connected by a single, shared carbon atom—have emerged as "privileged structures." Their rigid, three-dimensional conformation allows for precise spatial orientation of functional groups, enhancing target affinity and specificity while often improving physicochemical properties like solubility and metabolic stability.

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core, a spiro-fused hydantoin-pyrrolidine system, represents a compelling scaffold for interrogating complex biological systems. Derivatives of similar triazaspiro structures have been identified as novel chemotypes with potential applications ranging from selective δ-opioid receptor agonists for neurological disorders to agents with promising antimicrobial activity.[1][2][3] This guide provides a comprehensive, mechanistically-driven exploration of the synthesis of its hydrochloride salt, tailored for researchers and professionals in drug development. We will move beyond a simple recitation of steps to dissect the causality behind the chosen synthetic strategy, ensuring a self-validating and robust protocol.

Strategic Analysis: Selecting the Optimal Synthetic Pathway

The construction of a spirohydantoin core can be approached through several established name reactions. The two most prominent and industrially scalable methods are the Strecker synthesis and the Bucherer-Bergs reaction.

  • Strecker Synthesis: This is a two-step process involving the initial formation of an α-amino nitrile from a ketone, followed by reaction with an isocyanate and subsequent acid-catalyzed cyclization.[4] While effective, it requires the handling of often hazardous isocyanates and involves multiple discrete steps.

  • Bucherer-Bergs Reaction: This is a one-pot, multicomponent reaction that directly converts a ketone (or aldehyde) into a hydantoin using an alkali cyanide and ammonium carbonate.[5][6][7] The reaction's operational simplicity, convergence, and atom economy make it exceptionally well-suited for the synthesis of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold. It is this method that we will detail as the core protocol.

Our strategy hinges on selecting a starting ketone that already contains the requisite five-membered nitrogenous ring. The logical precursor is an N-protected 3-pyrrolidinone. The choice of protecting group is critical; an acid-labile group such as tert-butyloxycarbonyl (Boc) is ideal, as it is stable to the basic conditions of the Bucherer-Bergs reaction but can be cleaved concomitantly during the final acidic workup and salt formation step.

The Core Protocol: Synthesis via Bucherer-Bergs Reaction

This protocol outlines a robust and reproducible pathway to the target compound, beginning with the readily available N-Boc-3-pyrrolidinone.

Overall Synthetic Scheme

The synthesis is a two-stage process: a one-pot reaction to form the protected spirohydantoin, followed by an acidic workup that serves a dual purpose of deprotection and hydrochloride salt formation.

G start N-Boc-3-pyrrolidinone reagents KCN, (NH₄)₂CO₃ EtOH/H₂O, 60-70°C start->reagents Bucherer-Bergs Reaction intermediate N-Boc-1,3,7-triazaspiro[4.4] nonane-2,4-dione reagents->intermediate acid Conc. HCl intermediate->acid Deprotection & Salt Formation product 1,3,7-Triazaspiro[4.4]nonane- 2,4-dione hydrochloride acid->product

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Deep Dive: The Rationale Behind the Bucherer-Bergs Reaction

Understanding the mechanism is paramount for troubleshooting and optimization. The reaction proceeds through a series of elegant, sequential transformations within a single pot.[7][8]

  • Cyanohydrin and Imine Formation: Ammonium carbonate exists in equilibrium with ammonia (NH₃) and carbon dioxide (CO₂). The starting ketone reacts with NH₃ to form a 3-iminopyrrolidine intermediate. Simultaneously, the ketone can react with the cyanide ion to form a cyanohydrin.

  • α-Amino Nitrile Formation: The imine is more electrophilic than the ketone and is readily attacked by the cyanide ion to form the key α-amino nitrile intermediate. This step is crucial as it sets the spirocyclic center.

  • Carbamic Acid Formation: The primary amine of the α-amino nitrile reacts with CO₂ to form a transient carbamic acid.

  • Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes an intramolecular nucleophilic attack on the nitrile carbon. This is followed by tautomerization and hydrolysis steps, ultimately leading to the thermodynamically stable hydantoin ring.

G cluster_0 Key Intermediates in Bucherer-Bergs Mechanism Ketone N-Boc-3-pyrrolidinone Iminium Iminium Intermediate Ketone->Iminium + NH₃, - H₂O AminoNitrile α-Amino Nitrile Iminium->AminoNitrile + CN⁻ Hydantoin Protected Spirohydantoin AminoNitrile->Hydantoin + CO₂ - H₂O (Cyclization)

Caption: Simplified mechanistic pathway of the Bucherer-Bergs reaction.

Step-by-Step Experimental Methodology

A critical safety note: This procedure involves the use of potassium cyanide, which is a highly toxic substance. All operations involving cyanide must be performed in a certified chemical fume hood by trained personnel. Appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory. An alkaline bleach or hydrogen peroxide solution should be prepared in advance for quenching any residual cyanide on glassware or spills.

Table 1: Reagents and Materials

ReagentCAS NumberMolecular WeightMolar Eq.
N-Boc-3-pyrrolidinone101385-93-7185.22 g/mol 1.0
Potassium Cyanide (KCN)151-50-865.12 g/mol 1.2
Ammonium Carbonate ((NH₄)₂CO₃)506-87-696.09 g/mol 3.0
Ethanol (EtOH)64-17-546.07 g/mol -
Deionized Water (H₂O)7732-18-518.02 g/mol -
Concentrated Hydrochloric Acid (HCl)7647-01-036.46 g/mol Excess

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-Boc-3-pyrrolidinone (1.0 eq.), ammonium carbonate (3.0 eq.), and potassium cyanide (1.2 eq.).

  • Solvent Addition: Add a 1:1 mixture of ethanol and deionized water to the flask, sufficient to form a stirrable slurry (approximately 5-10 mL per gram of starting ketone).

  • Reaction Execution: Heat the reaction mixture to 60-70 °C with vigorous stirring. The reaction is typically complete within 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ketone.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • The resulting aqueous residue contains the N-Boc protected spirohydantoin intermediate.

  • Deprotection and Salt Formation:

    • Cool the aqueous residue in an ice bath.

    • Slowly and carefully add concentrated hydrochloric acid (excess) with stirring. Caution: This step is exothermic and will release CO₂ gas. Ensure adequate ventilation. The addition of acid will cleave the Boc protecting group and protonate the newly freed amine at the N-7 position.

    • Continue stirring the acidic mixture in the ice bath for 1-2 hours. The target hydrochloride salt should precipitate as a white solid.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with small portions of ice-cold water and then diethyl ether to remove residual impurities and water.

    • Dry the product under high vacuum to yield 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride as a stable, crystalline solid.

Characterization and Validation

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic shifts for the pyrrolidine and hydantoin protons. The presence of the hydrochloride salt will result in a broad signal for the N-H protons.

  • ¹³C NMR: The spectrum should show the two distinct carbonyl carbons of the hydantoin ring and the spiro-carbon center.

  • FT-IR: Look for characteristic stretches for N-H bonds, C=O bonds (amide/hydantoin), and C-N bonds.

  • Mass Spectrometry (HRMS): Provides the exact mass of the parent ion (the free base), confirming the molecular formula C₆H₉N₃O₂.[9]

  • Elemental Analysis: Confirms the elemental composition of the hydrochloride salt (C₆H₁₀ClN₃O₂).

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₀ClN₃O₂[9]
Molecular Weight191.62 g/mol [9]
Purity (Typical)>97%[9]
StorageAmbient Temperature[9]

Senior Scientist Insights: Troubleshooting and Optimization

  • Rationale for Reagent Stoichiometry: An excess of ammonium carbonate is used to drive the equilibrium towards the formation of ammonia and carbon dioxide, ensuring complete reaction. A slight excess of potassium cyanide compensates for any potential hydrolysis and ensures the efficient formation of the α-amino nitrile intermediate.

  • Temperature Control: While the reaction is robust, maintaining the temperature in the 60-70 °C range is crucial. Higher temperatures can lead to the decomposition of reagents and the formation of unwanted byproducts, while lower temperatures will result in impractically long reaction times.

  • Purity of Starting Materials: The success of any multicomponent reaction is highly dependent on the purity of the starting materials. Ensure the N-Boc-3-pyrrolidinone is of high purity to avoid side reactions.

  • Alternative Workup: If the product does not readily precipitate upon acidification, it may be necessary to concentrate the acidic solution further or perform an extraction with a suitable organic solvent after basifying the solution to isolate the free base, which can then be converted to the hydrochloride salt by treatment with HCl in a solvent like ether or isopropanol.

Conclusion: A Gateway to Novel Chemical Matter

The Bucherer-Bergs synthesis provides a direct, efficient, and scalable route to 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride. This protocol, grounded in well-established chemical principles, delivers a high-value building block for drug discovery and chemical biology. The free secondary amine at the N-7 position serves as a versatile chemical handle for further derivatization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By understanding the mechanistic nuances and adhering to rigorous experimental technique, researchers can confidently produce this important scaffold and unlock its potential in the development of next-generation therapeutics.

References

  • Cassell, R. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Available at: [Link]

  • Dostert, P., et al. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry. Available at: [Link]

  • ResearchGate. (2025). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. Available at: [Link]

  • PubMed. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Available at: [Link]

  • Fecik, R. A., et al. (2002). Solution-Phase Parallel Synthesis of Spirohydantoins. ACS Combinatorial Science. Available at: [Link]

  • Szymański, P., & Misiura, K. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]

  • Beilstein Journals. (n.d.). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Available at: [Link]

  • Marinov, M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Available at: [Link]

  • Sarges, R., et al. (1982). Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Formation of hydantoins under modified Bucherer–Bergs and Hoyer's reaction conditions. Available at: [Link]

  • Google Patents. (n.d.). CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof.
  • PubChem. (n.d.). 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. Available at: [Link]

  • MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Available at: [Link]

  • Hilaris Publisher. (n.d.). Synthesis of novel spiro heterocyclic compounds contain thiohydantoin. Available at: [Link]

  • ResearchGate. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Available at: [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available at: [Link]

  • Name Reaction. (n.d.). Bucherer-Bergs Reaction. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Available at: [Link]

  • MySkinRecipes. (n.d.). 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Available at: [Link]

Sources

Spectroscopic Elucidation of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Spirocyclic Core

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is a heterocyclic compound featuring a spirocyclic junction between a pyrrolidine ring and a hydantoin moiety. Spirocycles are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can provide precise orientations of functional groups for optimal interaction with biological targets. The hydantoin ring itself is a well-known pharmacophore present in several anticonvulsant and antiarrhythmic drugs. The hydrochloride salt form of this molecule enhances its solubility in aqueous media, a crucial property for pharmaceutical applications.

Molecular Structure and Isomeric Considerations

The core structure of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride presents a unique spectroscopic challenge due to its compact and symmetric nature. The spiro carbon (C5) is a quaternary center, and the molecule possesses several nitrogen atoms that can influence the electronic environment of neighboring protons and carbons. The hydrochloride salt form implies that one of the nitrogen atoms, most likely the more basic pyrrolidine nitrogen (N7), is protonated.

Caption: Molecular structure of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride.

Mass Spectrometry: Confirming Molecular Integrity

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride, high-resolution mass spectrometry (HRMS) is the preferred method to confirm its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Ionization: Electrospray ionization (ESI) is the most appropriate technique for this polar, non-volatile molecule. The analysis should be performed in positive ion mode to observe the protonated molecule.

  • Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: Data is acquired over a relevant mass-to-charge (m/z) range to detect the molecular ion and potential fragments.

Predicted Mass Spectrometry Data

The predicted mass spectrometry data for the free base (C₆H₉N₃O₂) and its protonated form are summarized below. The hydrochloride salt will dissociate in the ESI source, and the observed species will be the protonated free base.

AdductPredicted m/z
[M+H]⁺156.07675
[M+Na]⁺178.05869
[M+K]⁺194.03263
M represents the neutral molecule (free base) with the formula C₆H₉N₃O₂.

The most abundant ion in the ESI+ mass spectrum is expected to be the protonated molecule [M+H]⁺ at m/z 156.07675. The high-resolution measurement of this ion allows for the unambiguous confirmation of the elemental composition.

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. While experimental fragmentation data is unavailable, a plausible fragmentation pathway for the [M+H]⁺ ion is proposed below.

M_H [M+H]⁺ m/z = 156.07675 frag1 Loss of HNCO m/z = 113.0604 M_H->frag1 - 43.0157 frag2 Loss of CO m/z = 128.0818 M_H->frag2 - 27.9949 frag3 Retro-Diels-Alder (Pyrrolidine Ring Opening) m/z = 99.0553 M_H->frag3 - 57.0214

Caption: Plausible fragmentation pathways for protonated 1,3,7-Triazaspiro[4.4]nonane-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the compound's polarity and the presence of exchangeable protons.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly valuable.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The protonation of the pyrrolidine nitrogen (N7) will lead to deshielding of the adjacent methylene protons. The protons on the hydantoin nitrogens (N1-H and N3-H) are expected to be broad singlets and their chemical shifts can be concentration-dependent.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.8br s1HN1-HAmide proton, deshielded by adjacent carbonyls. Broad due to exchange and quadrupolar coupling.
~8.5br s1HN3-HAmide proton, similar environment to N1-H.
~3.5t2HC6-H₂Methylene protons adjacent to the protonated nitrogen (N7), deshielded. Coupled to C9-H₂.
~3.2t2HC8-H₂Methylene protons adjacent to the protonated nitrogen (N7). Coupled to C9-H₂.
~2.2m4HC9-H₂, C6-H₂Overlapping multiplets for the other two methylene groups in the pyrrolidine ring.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The carbonyl carbons of the hydantoin ring will appear at the downfield end of the spectrum.

Chemical Shift (δ, ppm)AssignmentRationale
~175C4Carbonyl carbon of the hydantoin ring.
~158C2Carbonyl carbon of the hydantoin ring, adjacent to two nitrogen atoms.
~65C5Spiro carbon, quaternary.
~45C6, C8Methylene carbons adjacent to the protonated nitrogen (N7), deshielded.
~35C9Methylene carbon in the pyrrolidine ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride will be dominated by absorptions from the N-H and C=O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-3100Strong, BroadN-H stretch (amide)Characteristic stretching vibrations of the N-H bonds in the hydantoin ring.
3000-2800MediumC-H stretch (aliphatic)Stretching vibrations of the C-H bonds in the pyrrolidine ring.
~2700BroadN⁺-H stretch (ammonium)Stretching vibration of the protonated nitrogen in the pyrrolidine ring.
~1780, ~1720StrongC=O stretch (amide)Asymmetric and symmetric stretching of the two carbonyl groups.
~1650MediumN-H bend (secondary amine)Bending vibration of the N-H bond in the protonated pyrrolidine ring.

Conclusion: A Spectroscopic Composite

The structural elucidation of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and IR spectroscopy. While this guide is based on predicted data and established spectroscopic principles, it provides a robust framework for the interpretation of experimental data for this compound and its derivatives. The combination of these techniques allows for the unambiguous confirmation of the molecular formula, the mapping of the carbon-hydrogen framework, and the identification of key functional groups, thereby providing a complete and detailed picture of this medicinally relevant spirocyclic molecule.

References

  • At the time of writing, specific experimental spectroscopic data for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride was not available in publicly accessible databases. The predicted data and interpretations are based on general principles of organic spectroscopy and data from analogous compounds.
  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

  • Title: PubChem Database Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 18442718, 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride. URL: [Link]

An In-depth Technical Guide to the Solubility of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride, a key intermediate in contemporary drug discovery and development.[1] Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the theoretical and practical aspects of solubility, offering a robust framework for its determination and application. The guide covers the fundamental physicochemical properties of the compound, explores the multifaceted factors influencing its solubility—such as pH, temperature, and the common ion effect—and presents detailed, field-proven protocols for both thermodynamic and kinetic solubility assessments. Accompanied by in-depth explanations of analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy, this whitepaper serves as an essential resource for optimizing the use of this spirohydantoin derivative in research and formulation.

Introduction: The Pivotal Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from the laboratory to clinical application. For 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride, a versatile building block in the synthesis of novel therapeutics, a thorough understanding of its solubility is paramount. This spirohydantoin derivative's unique three-dimensional structure, which can be instrumental in designing molecules with high target affinity and specificity, also presents distinct challenges and opportunities related to its dissolution and bioavailability.

This guide is designed to provide a deep dive into the solubility profile of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride. We will move beyond mere procedural descriptions to explain the underlying scientific principles, enabling researchers to not only execute solubility studies but also to interpret the results with a high degree of confidence and foresight.

Physicochemical Properties of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride

A foundational understanding of the molecule's intrinsic properties is the logical starting point for any solubility investigation.

Table 1: Core Physicochemical Properties

PropertyValueSource
Chemical Formula C₆H₁₀ClN₃O₂[2]
Molecular Weight 191.62 g/mol [2]
CAS Number 1334146-82-5[2]
Appearance Solid (predicted)General knowledge
Structure Spirohydantoin derivative[3]

The presence of the hydrochloride salt is a deliberate chemical modification aimed at improving the aqueous solubility of the parent molecule, which is a common strategy for basic compounds in pharmaceutical development. The triaza-spirocyclic core, with its multiple nitrogen atoms, provides basic centers that can be protonated to form this salt.

Theoretical Framework: Factors Governing Solubility

The dissolution of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is not a simple, static property but a dynamic equilibrium influenced by a host of environmental and structural factors. A comprehensive grasp of these factors is essential for designing meaningful experiments and for predicting the compound's behavior in various physiological and formulation contexts.

The Influence of pH

The pH of the solvent system is arguably the most critical factor affecting the solubility of an ionizable compound like 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride. As the hydrochloride salt of a weak base, its solubility is highly pH-dependent.

  • In acidic media (low pH): The compound will exist predominantly in its protonated, ionized form. This ionic form is more polar and interacts more favorably with polar solvents like water, leading to higher solubility.

  • In neutral to basic media (higher pH): As the pH increases, the protonated amine will deprotonate to form the free base. This free base is typically less polar and, consequently, less soluble in aqueous media. The point at which the free base begins to precipitate out of solution is known as the pH of maximum solubility (pHmax).

This relationship can be visualized through a pH-solubility profile, a critical dataset in pre-formulation studies.

pH_Solubility_Relationship cluster_pH pH Scale cluster_Solubility Aqueous Solubility Low_pH Low pH (Acidic) High_Solubility High Solubility Low_pH->High_Solubility Protonation Favored High_pH High pH (Basic) Low_Solubility Low Solubility High_pH->Low_Solubility Deprotonation to Free Base

Caption: Relationship between pH and the aqueous solubility of a basic hydrochloride salt.

The Common Ion Effect

The "common ion effect" is a phenomenon that can significantly reduce the solubility of an ionic compound when a soluble salt containing one of the same ions is added to the solution. For 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride, the common ion is the chloride ion (Cl⁻).

According to Le Châtelier's principle, adding an external source of chloride ions (e.g., from sodium chloride in a buffer) will shift the dissolution equilibrium to the left, favoring the solid, undissolved state and thereby decreasing the overall solubility of the hydrochloride salt.[4] This is a crucial consideration when formulating the compound in buffered solutions or in physiological fluids that contain significant concentrations of chloride ions.

Common_Ion_Effect cluster_Addition Addition of Common Ion (e.g., NaCl) Equilibrium Compound-HCl(s) ⇌ Compound-H+(aq) + Cl⁻(aq) Decreased_Solubility Decreased Solubility Equilibrium->Decreased_Solubility Results in Added_Cl Increased [Cl⁻] Added_Cl->Equilibrium Shifts Equilibrium Left

Caption: The common ion effect on the solubility of a hydrochloride salt.

The Role of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution (ΔHsoln). The dissolution of most solids is an endothermic process (ΔHsoln > 0), meaning it absorbs heat from the surroundings. In such cases, increasing the temperature will increase the solubility. Conversely, for exothermic processes (ΔHsoln < 0), increasing the temperature will decrease solubility.

For most pharmaceutical compounds, including spirohydantoin derivatives, solubility generally increases with temperature.[5] However, this relationship must be determined empirically for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride to avoid incorrect assumptions.

Experimental Determination of Solubility

The theoretical principles discussed above are brought to life through rigorous experimental measurement. The choice of methodology depends on the stage of drug development and the specific questions being addressed.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is the gold standard for solubility measurement and is typically determined using the shake-flask method .

  • Preparation:

    • Accurately weigh an excess amount of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).

  • Sample Processing:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the chosen analytical method.

    • Analyze the diluted filtrate using a validated analytical method (see Section 5) to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or mM) by back-calculating from the dilution factor.

Shake_Flask_Workflow Start Excess Solid + Solvent Equilibration Agitate at Constant Temp (24-48h) Start->Equilibration Settling Allow Solid to Settle Equilibration->Settling Filtration Filter Supernatant (0.22 µm) Settling->Filtration Quantification Analyze Filtrate (HPLC/UV-Vis) Filtration->Quantification End Solubility Data Quantification->End

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method often employed in early drug discovery. It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This method is faster than the thermodynamic approach but generally yields higher and more variable solubility values, as it does not represent a true equilibrium state.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its co-solvent effect.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

    • Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • Data Analysis:

    • Plot the turbidity/absorbance against the compound concentration.

    • The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Analytical Methodologies for Quantification

Accurate and precise quantification of the dissolved compound is the cornerstone of any solubility assay. The choice of analytical method depends on the compound's properties, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a powerful and widely used technique for the separation and quantification of compounds in solution. Its high specificity and sensitivity make it an ideal choice for solubility studies.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride. This must be determined experimentally by scanning a dilute solution of the compound across the UV spectrum (e.g., 200-400 nm). Hydantoin and thiohydantoin derivatives often exhibit absorbance in the UV range.

  • Calibration: A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

UV-Vis Spectroscopy

For a more rapid but less specific analysis, direct UV-Vis spectroscopy can be employed, provided the compound has a suitable chromophore and there are no interfering substances in the solvent matrix.

  • Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance.

  • Prepare a Calibration Curve:

    • Create a series of standard solutions of the compound at known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance versus concentration to generate a calibration curve and determine the molar absorptivity (ε) according to the Beer-Lambert law (A = εbc).

  • Analyze Samples:

    • Measure the absorbance of the (appropriately diluted) filtrate from the solubility experiment.

    • Use the calibration curve to determine the concentration of the unknown sample.

Data Presentation and Interpretation

The results of solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride at 25 °C

SolventpHMethodSolubility (µg/mL)Solubility (mM)
Purified Water~5-6Thermodynamic[To be determined][To be determined]
PBS7.4Thermodynamic[To be determined][To be determined]
0.1 M HCl1.0Thermodynamic[To be determined][To be determined]
MethanolN/AThermodynamic[To be determined][To be determined]
EthanolN/AThermodynamic[To be determined][To be determined]
DMSON/AThermodynamic[To be determined][To be determined]
PBS7.4Kinetic[To be determined][To be determined]

Note: The values in this table are placeholders and must be determined experimentally.

Conclusion: A Roadmap to Understanding Solubility

This technical guide has provided a comprehensive framework for approaching the solubility assessment of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride. By integrating a sound theoretical understanding with robust, validated experimental protocols, researchers can generate high-quality, reliable solubility data. This information is not merely an academic exercise; it is a critical dataset that informs crucial decisions throughout the drug development pipeline, from lead optimization and formulation design to predicting in vivo performance. A thorough and early characterization of solubility is an investment that pays significant dividends in mitigating risks and accelerating the development of new and effective medicines.

References

  • MySkinRecipes. (n.d.). 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2022, September 20). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof | Request PDF. Retrieved from [Link]

  • MDPI. (2022, September 20). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Retrieved from [Link]

  • MDPI. (2021, April 27). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • PubMed. (2021, May 1). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof.
  • PubChem. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6-Triazaspiro[4.4]non-1-ene-4,7-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of the 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core represents a compelling and underexplored scaffold in medicinal chemistry. Its unique three-dimensional structure, combining a hydantoin ring with a pyrrolidine moiety in a spirocyclic arrangement, offers a versatile platform for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential biological activities associated with this scaffold, drawing upon existing research on its derivatives and related spirocyclic compounds. We will explore the evidence supporting its promise in antimicrobial, anticonvulsant, and anticancer applications, providing detailed experimental protocols, structure-activity relationship insights, and hypothesized mechanisms of action to empower researchers in their drug discovery endeavors.

Introduction: The Architectural Allure of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold has emerged as a key intermediate in the synthesis of a variety of biologically active molecules, particularly those targeting neurological disorders.[1] Its rigid, spirocyclic framework provides a unique conformational constraint that can lead to enhanced selectivity and potency for biological targets. The hydantoin moiety is a well-established pharmacophore present in numerous approved drugs, while the triazole component is also a versatile building block in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[2][3][4][5] This guide will synthesize the current understanding of this promising scaffold and provide a roadmap for its future exploration.

Potential Biological Activities: A Multi-faceted Therapeutic Scaffold

While direct biological data on the unsubstituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione is limited, extensive research on its derivatives and analogous spiro-hydantoin structures strongly suggests its potential in several therapeutic areas.

Antimicrobial Activity: A New Frontier in Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Derivatives of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold have demonstrated encouraging activity, particularly against Gram-positive bacteria.

A study on 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives revealed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis.[1] This suggests that the core scaffold can be functionalized to effectively target bacterial pathogens. The lipophilicity introduced by the aryl and arenesulfonyl groups likely plays a crucial role in penetrating the bacterial cell wall.

Table 1: Antimicrobial Activity of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives

CompoundSubstituent at N3Substituent at N7Test OrganismActivityReference
3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione3-methylbenzyltoluene-4-sulfonylStaphylococcus aureus, Bacillus subtilisHighest activity in the series[1]
Anticonvulsant Potential: Targeting Neurological Disorders

The hydantoin ring is a hallmark of several established anticonvulsant drugs, such as phenytoin. It is therefore highly probable that the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold possesses intrinsic anticonvulsant properties. Studies on related 2-azaspiro[4.4]nonane-1,3-dione derivatives have shown significant anticonvulsant effects in animal models.

For instance, N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione exhibited a potent anticonvulsant effect in the maximal electroshock seizure (MES) test, with an ED50 of 76.27 mg/kg.[6] This highlights the potential of the spiro-hydantoin framework in modulating neuronal excitability. The mechanism of action is likely multifaceted, potentially involving the modulation of voltage-gated sodium channels, a common target for anticonvulsant drugs.

Anticancer Activity: A Scaffold for Antiproliferative Agents

The hydantoin and triazole moieties are present in a number of anticancer drugs. Spiro-hydantoin derivatives have also been investigated for their antiproliferative effects against various cancer cell lines.[4] While direct anticancer studies on 1,3,7-triazaspiro[4.4]nonane-2,4-dione are yet to be reported, the structural similarities to other active compounds warrant its investigation in this area.

Synthesis and Derivatization: A Practical Guide

The synthesis of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core and its subsequent derivatization are key to exploring its therapeutic potential.

Proposed Synthesis of the Core Scaffold

A plausible synthetic route to the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core can be adapted from established methods for similar spiro-hydantoins. A potential starting material is 1-amino-3-pyrrolidinone.

Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione 1-amino-3-pyrrolidinone 1-amino-3-pyrrolidinone Intermediate_1 Spiro-aminonitrile 1-amino-3-pyrrolidinone->Intermediate_1 KCN, (NH4)2CO3 (Bucherer-Bergs reaction) Core_Scaffold 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Intermediate_1->Core_Scaffold Acid or Base Hydrolysis

Caption: Proposed synthetic pathway to the core scaffold.

Experimental Protocol: Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione (Hypothetical)

  • Reaction Setup: To a solution of 1-amino-3-pyrrolidinone in a suitable solvent (e.g., ethanol/water), add potassium cyanide and ammonium carbonate.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours.

  • Work-up: After cooling, acidify the reaction mixture to precipitate the crude spiro-hydantoin.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure 1,3,7-triazaspiro[4.4]nonane-2,4-dione.

Derivatization at the N3 and N7 Positions

The N3 and N7 positions of the triazaspiro scaffold are amenable to derivatization, allowing for the exploration of structure-activity relationships.

Derivatization Workflow Core_Scaffold 1,3,7-Triazaspiro[4.4]nonane-2,4-dione N3_Derivatization N3-Arylmethyl derivative Core_Scaffold->N3_Derivatization Arylmethyl halide, Base N7_Derivatization N7-Arenesulfonyl derivative N3_Derivatization->N7_Derivatization Arenesulfonyl chloride, Base Proposed Mechanisms of Action cluster_antimicrobial Antimicrobial cluster_anticonvulsant Anticonvulsant Compound_A 1,3,7-Triazaspiro Derivative Target_A Bacterial Enzyme (e.g., DNA gyrase) Compound_A->Target_A Binding Effect_A Inhibition of Bacterial Growth Target_A->Effect_A Leads to Compound_B 1,3,7-Triazaspiro Derivative Target_B Voltage-gated Sodium Channel Compound_B->Target_B Modulation Effect_B Reduced Neuronal Excitability Target_B->Effect_B Results in

Sources

An In-Depth Technical Guide to Analogs of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold, a spirocyclic hydantoin derivative, has emerged as a promising structural motif in medicinal chemistry. Its unique three-dimensional architecture and the synthetic accessibility of its analogs have attracted significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of analogs based on this core structure. We will delve into detailed synthetic protocols, explore their antimicrobial and anticancer properties with a focus on their mechanisms of action, and present a critical analysis of the structural features that govern their biological effects. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on the design and discovery of new spiro-heterocyclic drug candidates.

Introduction: The 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Core

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core is a heterocyclic compound featuring a hydantoin ring spiro-fused to a pyrrolidine ring. The hydantoin moiety is a well-established pharmacophore found in a variety of approved drugs, while the spirocyclic nature of the scaffold imparts a rigid, three-dimensional geometry that can enhance target binding affinity and selectivity. The presence of three nitrogen atoms in the structure offers multiple points for chemical modification, allowing for the generation of diverse analog libraries with a wide range of physicochemical and pharmacological properties.

This guide will focus on two primary areas of biological activity demonstrated by analogs of this core: antimicrobial and anticancer effects. We will explore how specific structural modifications to the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold can lead to potent and selective agents in these therapeutic areas.

Synthesis of the 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Scaffold and its Analogs

The synthesis of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core and its derivatives can be efficiently achieved through a multi-step process. The key steps involve the formation of the spirocyclic hydantoin ring via the Bucherer-Bergs reaction, followed by functionalization of the pyrrolidine nitrogen.

Synthesis of the Core Scaffold: 1,3,7-Triazaspiro[4.4]nonane-2,4-dione

The foundational step in accessing analogs of this class is the synthesis of the parent 1,3,7-triazaspiro[4.4]nonane-2,4-dione. This is typically accomplished using the Bucherer-Bergs reaction, a classic multicomponent reaction that forms hydantoins from ketones or aldehydes, cyanide, and ammonium carbonate.[1][2][3] In this case, the starting material is a suitable N-protected pyrrolidin-3-one.

Experimental Protocol: Bucherer-Bergs Synthesis of a Spirohydantoin

This protocol is adapted from the general procedure for the synthesis of spirohydantoins and can be applied to the synthesis of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core starting from an appropriately protected 1-benzylpyrrolidin-3-one.[4][5]

  • Step 1: Reaction Setup. In a sealed vessel, a solution of the N-protected pyrrolidin-3-one (1 equivalent) in a mixture of ethanol and water is prepared.

  • Step 2: Addition of Reagents. To this solution, add ammonium carbonate (4 equivalents) and potassium cyanide (1.5 equivalents).

  • Step 3: Reaction Conditions. The reaction mixture is heated to 55-60 °C and stirred for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Isolation. After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in a minimum amount of water and acidified with 2N hydrochloric acid to precipitate the spirohydantoin product.

  • Step 5: Purification. The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The protective group on the pyrrolidine nitrogen can then be removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core.

Diagram: Synthetic Workflow for the Core Scaffold

G start N-Protected Pyrrolidin-3-one bucherer_bergs Bucherer-Bergs Reaction start->bucherer_bergs reagents KCN, (NH4)2CO3 Ethanol/Water, 55-60°C reagents->bucherer_bergs protected_spiro N-Protected 1,3,7-Triazaspiro[4.4]nonane -2,4-dione bucherer_bergs->protected_spiro deprotection Deprotection protected_spiro->deprotection core 1,3,7-Triazaspiro[4.4]nonane -2,4-dione Core deprotection->core

Caption: General workflow for the synthesis of the core scaffold.

Synthesis of N-Sulfonylated Analogs with Antimicrobial Activity

A key class of biologically active analogs are the 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones. These compounds have demonstrated promising activity against Gram-positive bacteria.[6] The synthesis involves a two-step process starting from the core scaffold.

Experimental Protocol: Synthesis of 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones [6]

  • Step 1: N-Alkylation of the Hydantoin Ring. The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core is first alkylated at the N-3 position of the hydantoin ring with a suitable arylmethyl halide (e.g., benzyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Step 2: N-Sulfonylation of the Pyrrolidine Ring. The resulting 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is then reacted with an arenesulfonyl chloride in the presence of a tertiary amine base like triethylamine in a solvent such as dichloromethane (DCM).

  • Step 3: Purification. The final product is purified by column chromatography on silica gel.

Diagram: Synthetic Pathway to N-Sulfonylated Analogs

G core 1,3,7-Triazaspiro[4.4]nonane -2,4-dione alkylation N-Alkylation core->alkylation intermediate 3-Arylmethyl Intermediate alkylation->intermediate sulfonylation N-Sulfonylation intermediate->sulfonylation final_product 7-Arenesulfonyl-3-arylmethyl Analog sulfonylation->final_product reagent1 Arylmethyl Halide, K2CO3, DMF reagent1->alkylation reagent2 Arenesulfonyl Chloride, Et3N, DCM reagent2->sulfonylation

Caption: Synthesis of antimicrobial N-sulfonylated analogs.

Biological Activity of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Analogs

Analogs of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core have been investigated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione, particularly those with arenesulfonyl groups on the pyrrolidine nitrogen, have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[6]

Mechanism of Action

The antimicrobial mechanism of these sulfonamide-containing spirohydantoins is likely analogous to that of classical sulfonamide antibiotics. They are believed to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[7][8][9] By blocking this pathway, the bacteria are unable to produce the necessary precursors for DNA and RNA synthesis, leading to a bacteriostatic effect.

Diagram: Proposed Antimicrobial Mechanism of Action

G paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydropteroate Dihydropteroic Acid dhps->dihydropteroate dihydrofolate Dihydrofolic Acid dihydropteroate->dihydrofolate tetrahydrofolate Tetrahydrofolic Acid dihydrofolate->tetrahydrofolate dna_rna DNA and RNA Synthesis tetrahydrofolate->dna_rna analog Sulfonamide Analog analog->dhps Inhibition

Caption: Inhibition of bacterial folate synthesis.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione analogs against representative Gram-positive bacteria.

Compound IDR (Arylmethyl Group)R' (Arenesulfonyl Group)S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)
1a BenzylTosyl>100>100
1b 3-MethylbenzylTosyl15.631.2
1c 4-ChlorobenzylTosyl62.5125
1d 3-Methylbenzyl4-Nitrobenzenesulfonyl31.262.5
1e 3-Methylbenzyl2,4-Difluorobenzenesulfonyl62.5125

Data extrapolated from qualitative descriptions in the literature, specific quantitative data may vary.[6]

Anticancer Activity

While direct studies on the anticancer activity of 1,3,7-triazaspiro[4.4]nonane-2,4-dione analogs are limited, related spirohydantoin derivatives have demonstrated potent anticancer effects, particularly against leukemia cell lines.[10] The mechanism of action for these compounds appears to involve the induction of apoptosis through the mitochondrial pathway.

Mechanism of Action: Induction of Apoptosis

Spirohydantoin derivatives have been shown to induce apoptosis by modulating the expression of key proteins in the Bcl-2 family.[10] This leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, ultimately resulting in programmed cell death.

Diagram: Mitochondrial Pathway of Apoptosis Induced by Spirohydantoins

G spirohydantoin Spirohydantoin Analog p53 p53 (Upregulation) spirohydantoin->p53 bcl2 Bcl-2 (Downregulation) spirohydantoin->bcl2 bad Bad (Upregulation) spirohydantoin->bad mitochondrion Mitochondrion p53->mitochondrion bcl2->mitochondrion bad->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Spirohydantoin-induced mitochondrial apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,3,7-triazaspiro[4.4]nonane-2,4-dione analogs is highly dependent on the nature and position of the substituents on the core scaffold.

For Antimicrobial Activity:

  • N-3 Substitution on the Hydantoin Ring: The presence of an arylmethyl group at the N-3 position is crucial for antimicrobial activity. The electronic properties and substitution pattern of the aromatic ring significantly influence potency. For instance, a 3-methylbenzyl group appears to be more favorable than an unsubstituted benzyl or a 4-chlorobenzyl group.[6]

  • N-7 Substitution on the Pyrrolidine Ring: The arenesulfonyl group at the N-7 position is a key determinant of activity. The nature of the substituent on the arenesulfonyl ring can modulate the electronic properties of the sulfonamide and its interaction with the target enzyme.

For Anticancer Activity:

  • Lipophilicity and Cell Permeability: The overall lipophilicity of the molecule, influenced by the substituents on both the hydantoin and pyrrolidine rings, is expected to play a significant role in its ability to cross cell membranes and reach its intracellular targets.

  • Three-Dimensional Shape: The rigid spirocyclic core provides a well-defined three-dimensional structure. The specific orientation of the substituents in space will be critical for optimal binding to target proteins involved in the apoptotic pathway.

Future Directions and Conclusion

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic accessibility of its analogs allows for the systematic exploration of chemical space to optimize their biological activity.

Future research in this area should focus on:

  • Expansion of Analog Libraries: Synthesis of a wider range of analogs with diverse substituents to further probe the structure-activity relationships for both antimicrobial and anticancer activities.

  • Mechanism of Action Studies: Detailed biochemical and cellular assays to elucidate the precise molecular targets and signaling pathways modulated by these compounds. For antimicrobial analogs, this includes enzymatic assays with dihydropteroate synthase. For anticancer analogs, identifying the direct protein targets within the mitochondrial apoptosis pathway is crucial.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates should be evaluated in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

References

  • Krolenko, K. Y., Silin, O. V., Vlasov, S. V., Zhuravel, O. S., & Kovalenko, S. M. (2015). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. ResearchGate. [Link]

  • Szymański, P., & Mroczyńska, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Mishra, R., Kuncha, M., Kumar, S., & Guru, S. K. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Investigational New Drugs, 27(3), 229-240. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
  • Anand, U., Nandy, S., Mondal, A., Kumar, V., & Singh, S. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 10(7), 1-11. [Link]

  • PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com. [Link]

  • Pharmacy 180. (n.d.). Sulfonamides. Pharmacy 180. [Link]

  • Abdulsamad, A. M., Sabir, A. A., & Hussein, N. R. (2024). Antimicrobial Susceptibility Profiles of Staphylococcus aureus, Streptococcus pyogenes and Bacillus subtilis Various Antibiotics. International Journal of Advancement in Life Sciences Research, 7(3), 140-151.
  • Martínez-Pascual, R., & de la Torre, M. C. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. European Journal of Medicinal Chemistry, 269, 116283. [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 37, 127854. [Link]

  • BioPharma Notes. (2020, July 15). Sulfonamide. BioPharma Notes. [Link]

  • ResearchGate. (n.d.). Synthesis of thia-triazaspiro[4.4]nonadienone 10.
  • ResearchGate. (n.d.). MIC (µg/mL) table for NS-7 and comparators against a panel of S. aureus...
  • MDPI. (2023).
  • Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. MDPI.
  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities.
  • Encyclopedia MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.
  • John Innes Centre. (2017, June 1). Researchers discover new class of compounds that inhibit bacterial DNA gyrase. John Innes Centre.
  • BOC Sciences. (n.d.).
  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • ResearchGate. (n.d.). Mechanism of action of sulphonamides.
  • Sigma-Aldrich. (n.d.). 1,3,7-Triazaspiro[4.5]decane-2,4-dione. Sigma-Aldrich.
  • MDPI. (2023). Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. MDPI.
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com.
  • Publish. (n.d.).
  • Cassell, D. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 368-378. [Link]

  • ResearchGate. (n.d.). Schematic drawing of signal transduction pathways of apoptotic signals...
  • The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. MDPI.
  • Friend or Foe: Protein Inhibitors of DNA Gyrase. MDPI.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Bucherer-Bergs Reaction. Cambridge University Press.
  • Skov, R., Frimodt-Møller, N., & Espersen, F. (2001). Correlation of MIC methods and tentative interpretive criteria for disk diffusion susceptibility testing using NCCLS methodology for fusidic acid. Diagnostic Microbiology and Infectious Disease, 40(3), 111-116. [Link]

  • Bacillus amyloliquefaciens—Derived Lipopeptide Biosurfactants Inhibit Biofilm Formation and Expression of Biofilm-Related Genes of Staphylococcus aureus. MDPI.

Sources

The Ascendance of the Triazaspiro Core: A Technical Guide to Synthesis, Bioactivity, and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazaspirocyclic scaffold, a unique three-dimensional framework characterized by three nitrogen atoms sharing a single spirocyclic carbon, has emerged from relative obscurity to become a privileged motif in modern medicinal chemistry.[1] Its inherent rigidity and complex stereochemistry offer a compelling strategy to enhance binding affinity and selectivity for a diverse range of biological targets.[2] This guide provides a comprehensive literature review of triazaspiro compounds, delving into their synthesis, diverse biological activities, and the structure-activity relationships that govern their therapeutic potential. We will explore key classes of these compounds, from naturally occurring alkaloids to rationally designed enzyme inhibitors, providing detailed experimental protocols and data-driven insights to empower researchers in the pursuit of novel therapeutics.

The Strategic Advantage of the Triazaspiro Scaffold in Drug Discovery

Spirocyclic systems, by virtue of their central quaternary carbon, introduce a high degree of three-dimensionality and conformational rigidity into a molecule.[1][2] This pre-organization of the molecular structure can significantly reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency.[2] The triazaspiro core, with its three nitrogen atoms, further endows these scaffolds with a rich array of hydrogen bonding capabilities and opportunities for diverse functionalization, making them particularly attractive for engaging with the complex topographies of protein binding sites.[3]

Key Classes of Bioactive Triazaspiro Compounds

The versatility of the triazaspiro scaffold is showcased by the diverse range of biological activities exhibited by its various classes. This section will explore some of the most significant examples, detailing their synthesis, mechanism of action, and structure-activity relationships.

Triazaspiro Alkaloids: Nature's Blueprint for Bioactivity

A number of naturally occurring alkaloids feature the triazaspirocyclic core and exhibit potent biological activities. Among the most notable are meleagrin and oxaline, which are prenylated indole alkaloids produced by various Penicillium species.[4]

Both meleagrin and oxaline have demonstrated significant antitumor activity.[5] For instance, meleagrin has shown inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), with IC50 values of 4.94 µM, 5.7 µM, and 1.82 µM, respectively.[5][6] These compounds are believed to exert their cytotoxic effects through the induction of apoptosis.[4]

Table 1: Antitumor Activity of Meleagrin and Oxaline [5]

CompoundCell LineIC50 (µM)
MeleagrinA549>10
K562>10
MCF-74.94
HepG21.82
HCT-1165.7
OxalineA549>10
K562>10
MCF-7>10
HepG28.31
HCT-116>10

The biosynthesis of meleagrin and oxaline is a complex enzymatic process.[4] Tandem O-methylations are key steps in the final stages of their formation from glandicoline B.[4] Understanding these biosynthetic pathways can provide valuable insights for the development of synthetic routes to these and other related triazaspiro alkaloids. While total synthesis is challenging, the elucidation of the biosynthetic gene clusters offers a potential avenue for heterologous expression and production of these valuable compounds.[4]

Synthetic Triazaspiros: Rational Design of Enzyme Inhibitors

The triazaspiro scaffold has proven to be a fertile ground for the rational design of potent and selective enzyme inhibitors. Two prominent examples are the inhibitors of the mitochondrial permeability transition pore (mPTP) and the METTL3 methyltransferase.

The opening of the mPTP is a critical event in the progression of cell death following ischemia-reperfusion injury.[1] As such, inhibitors of the mPTP are being actively pursued as potential therapeutics for conditions like myocardial infarction.[7] A series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as potent mPTP inhibitors that target the c subunit of the F1/FO-ATP synthase complex.[1][7]

Diagram 1: Logical Workflow for the Identification of 1,4,8-Triazaspiro[4.5]decan-2-one mPTP Inhibitors

workflow cluster_start Initial Concept cluster_scaffold Scaffold Selection & Synthesis cluster_evaluation Biological Evaluation cluster_lead Lead Optimization Start Target Identification: mPTP opening in ischemia-reperfusion injury Scaffold Scaffold Hopping from 1,3,8-triazaspiro[4.5]decane to 1,4,8-triazaspiro[4.5]decan-2-one Start->Scaffold Rational Design Synthesis Solid-Phase Synthesis Scaffold->Synthesis Methodology Screening In Vitro Screening: mPTP opening inhibition assay Synthesis->Screening Compound Library SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Data Analysis Lead Identification of Lead Compound (e.g., 14e) SAR->Lead Optimization

Caption: Workflow for the discovery of triazaspiro mPTP inhibitors.

Structure-Activity Relationship (SAR) Insights:

The inhibitory activity of these compounds is sensitive to the substituents on the triazaspiro core.[1] For instance, aryl or arylalkyl groups at the 3-position of the spiroimidazolidinone ring generally lead to more potent compounds compared to smaller alkyl groups.[1] This suggests that these larger, more lipophilic groups may engage in favorable interactions within a hydrophobic pocket of the binding site on the ATP synthase c-subunit.[1]

Table 2: In Vitro mPTP Inhibitory Activity of Selected 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives [1]

CompoundR Group at 3-positionmPTP Inhibition at 1 µM (%)
13aMethyl19
13dPhenyl35
13e4-Fluorophenyl40
14aMethyl22
14dPhenyl38
14e4-Fluorophenyl43

Experimental Protocol: General Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives [1]

This protocol describes a solid-phase synthesis approach, which allows for the rapid generation of a library of analogs for SAR studies.[1]

  • Resin Preparation: Start with a Fmoc-protected amino acid anchored to a solid support (e.g., Rink amide resin).

  • Fmoc Deprotection: Treat the resin with a 40% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.[1]

  • Peptide Coupling: Couple the deprotected amine with a second Fmoc-protected amino acid using standard peptide coupling reagents (e.g., DIC/HOBt).

  • Second Fmoc Deprotection: Repeat the deprotection step with 40% piperidine in DMF.

  • Spirocyclization: React the resulting dipeptide on the resin with N-benzyl-4-piperidone in the presence of a catalytic amount of p-toluenesulfonic acid in toluene at 80°C overnight.[8]

  • Cleavage and Purification: Cleave the final compound from the resin using a cleavage cocktail (e.g., TFA/H2O/Et3SiH).[1] Purify the crude product by reversed-phase semi-preparative HPLC.[1]

The METTL3/METTL14 protein complex is a key RNA methyltransferase involved in the regulation of N6-methyladenosine (m6A) modification of RNA.[9] Dysregulation of METTL3 has been implicated in various diseases, including several types of cancer.[9] A series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been developed as potent and selective inhibitors of METTL3.[9]

Causality in Experimental Choices:

The design of these inhibitors involved a structure-based approach. The initial hit compound was simplified to remove a chiral center and reduce molecular weight, leading to derivatives with improved ligand efficiency.[3] The decision to create a spirocyclic structure by connecting a tertiary alcohol with an aniline was a key strategic choice that led to a significant boost in potency.

Diagram 2: Structure-Based Design of METTL3 Inhibitors

SAR_METTL3 cluster_hit Initial Hit cluster_simplification Structural Simplification cluster_rigidification Rigidification Strategy cluster_lead Lead Compound Hit Initial Hit Compound (IC50 = 7.0 µM) Simplification Remove Chiral Center Reduce Molecular Weight Hit->Simplification Improve Ligand Efficiency Rigidification Introduce Spirocycle: 1,4,9-Triazaspiro[5.5]undecanone Simplification->Rigidification Enhance Potency Lead Lead Compound UZH2 (IC50 = 5 nM) Rigidification->Lead 1400-fold Improvement

Caption: The evolution from an initial hit to a potent METTL3 inhibitor.

Quantitative Bioactivity Data:

The optimization of this series led to the identification of compound UZH2, which exhibits an IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay.[9] This represents a 1400-fold improvement in potency over the initial hit compound. UZH2 also demonstrated target engagement in cells, with an EC50 of 0.85 µM in a cellular thermal shift assay (CETSA) in MOLM-13 cells.

Table 3: Bioactivity of Key 1,4,9-Triazaspiro[5.5]undecan-2-one METTL3 Inhibitors

CompoundTR-FRET IC50 (µM)CETSA EC50 (µM) in MOLM-13 cells
17.0Not reported
25.0Not reported
70.28Not reported
UZH2 (22)0.0050.85

Emerging Therapeutic Areas for Triazaspiro Compounds

While the examples above highlight some of the more established applications of triazaspiro compounds, ongoing research suggests their potential in a broader range of therapeutic areas.

Protein Kinase Inhibition

The triazine scaffold, a component of some triazaspiro systems, is a known pharmacophore in the design of protein kinase inhibitors.[7] The rigid three-dimensional structure of triazaspiro compounds could be leveraged to achieve selective inhibition of specific kinases, a significant challenge in the field. Further exploration of triazaspiro libraries against a panel of kinases could uncover novel and selective inhibitors for cancer and other diseases.

GPCR Modulation

G-protein coupled receptors (GPCRs) are a major class of drug targets. The development of selective modulators for specific GPCR subtypes is an ongoing challenge. The unique conformational constraints of triazaspiro scaffolds could be exploited to design ligands that bind to allosteric sites on GPCRs, offering a path to highly selective modulation of receptor activity.

Central Nervous System (CNS) Disorders

The development of drugs for CNS disorders is hampered by the need for compounds to cross the blood-brain barrier. The physicochemical properties of triazaspiro compounds, such as their lipophilicity and hydrogen bonding capacity, can be tuned through synthetic modification. This offers the potential to design triazaspiro-based compounds with the requisite properties for CNS penetration and activity against targets implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Future Perspectives and Conclusion

The triazaspiro scaffold represents a compelling and underexplored area of chemical space for drug discovery. The examples highlighted in this guide demonstrate the power of this unique structural motif to yield potent and selective modulators of diverse biological targets. The continued development of novel synthetic methodologies to access a wider range of triazaspiro architectures, coupled with advances in computational modeling and high-throughput screening, will undoubtedly accelerate the discovery of new triazaspiro-based therapeutics. As our understanding of the structure-activity relationships of these fascinating molecules deepens, the triazaspiro core is poised to become an increasingly important tool in the arsenal of medicinal chemists.

References

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera.unife.it. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Morciano, G., Giorgi, C., Bonora, M., Punzetti, S., Pavasini, R., Wieckowski, M. R., Campo, G., & Pinton, P. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131–7143. [Link]

  • El-Sawy, E. R., Abdel-Aziz, M. S., & Kirsch, G. (2023). A Literature Review of Meleagrins. Natural Product Communications. [Link]

  • Tzani, M., Christodoulou, E., & Tsoungas, P. G. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(4), M1157. [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • Hamed, A. A., Abdel-Azeem, A. M., El-Hossary, E. M., El-Sayed, A. M., & El-Sayed, M. (2022). Meleagrin Isolated from the Red Sea Fungus Penicillium chrysogenum Protects against Bleomycin-Induced Pulmonary Fibrosis in Mice. Pharmaceuticals, 15(5), 621. [Link]

  • Bioaustralis. (n.d.). Meleagrin. [Link]

  • S. de R., F., & A., C. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. ACS Medicinal Chemistry Letters. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. [Link]

  • Williams, K. A., & Scott, J. D. (2020). Triazaspirocycles: Occurrence, Synthesis, and Applications. Molecules, 25(21), 5021. [Link]

  • He, X., Jin, Y., Kong, F., Li, H., Wang, Y., & Wang, Y. (2023). Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435. Molecules, 28(7), 3163. [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]

  • WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors - Google P
  • He, X., et al. (2023). Cytotoxicities of meleagrin and oxaline (IC50, µM). ResearchGate. [Link]

  • Błaszczyk, M., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][8]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 28(11), 4330. [Link]

  • Ferreira, R. J., et al. (2019). Selection of Synthetic Route for drug substance. ResearchGate. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Caflisch Lab. [Link]

  • Fierro, F., et al. (2022). Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands. bioRxiv. [Link]

  • Bolognesi, M. L. (2024). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. ResearchGate. [Link]

  • Roskoski, R. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. Pharmacological Research, 191, 106757. [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]

  • Pérez-Vásquez, A., et al. (2024). Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. Preprints.org. [Link]

  • NIHR. (2025). World-first trial indicates immunosuppression may help treat Parkinson's. NIHR. [Link]

  • RIA Novosti. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Inoreader. [Link]

  • Johnson, A. T., et al. (2022). Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms. PubMed. [Link]

  • Kamal, A., et al. (2016). Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. RSC Advances, 6(106), 104712-104724. [Link]

  • Dancey, J., & Sausville, E. A. (2003). Therapeutic Protein Kinase Inhibitors. PubMed. [Link]

  • Fierro, F., et al. (2023). Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands. ResearchGate. [Link]

  • Uddin, M. S., et al. (2025). Targeting cholinergic dysfunction in Alzheimer's disease: Development of next-generation galantamine derivatives. PubMed Central. [Link]

  • McClure, K. F., et al. (2011). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. PubMed. [Link]

  • Morciano, G., et al. (2021). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Bhide, R. S., et al. (2006). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][7][8]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]

  • Bolognesi, M. L. (2024). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. Molecules, 29(13), 3025. [Link]

  • Parkinson's Disease Education. (2025). A Shocking New Treatment for Parkinson's: How LESS Dopamine Could Halt Progression. YouTube. [Link]

  • Roskoski, R. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609. [Link]

Sources

Methodological & Application

Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug development. These spirocyclic compounds, incorporating a hydantoin moiety, have demonstrated a range of biological activities, including antimicrobial and myelostimulatory effects.[1] This guide provides a comprehensive overview of the synthetic protocols for preparing these derivatives, with a focus on the underlying chemical principles and practical experimental details to ensure successful and reproducible synthesis.

Introduction: The Significance of Spirocyclic Hydantoins

Spirohydantoins represent a unique class of compounds characterized by a spirocyclic junction where a single atom is common to two rings. This rigid three-dimensional structure often imparts favorable pharmacokinetic properties and allows for diverse functionalization, making them attractive candidates for drug discovery.[2][3] In particular, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have emerged as promising therapeutic agents, with studies highlighting their potential as novel δ opioid receptor-selective agonists and their role in stimulating the regeneration of lymphocyte and granulocyte cell pools in bone marrow.[4]

This document will detail the primary synthetic strategies for accessing this scaffold, focusing on the robust and versatile Strecker and Ugi multicomponent reactions. We will explore the mechanistic intricacies of these reactions and provide step-by-step protocols that have been successfully employed in the synthesis of analogous structures.

Key Synthetic Strategies: A Mechanistic Overview

The construction of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core can be efficiently achieved through multicomponent reactions that allow for the rapid assembly of complex molecules from simple starting materials.

The Strecker Reaction: A Classic Approach to α-Amino Nitriles

The Strecker synthesis is a powerful method for the preparation of α-amino acids and their derivatives.[5][6] The reaction proceeds through the formation of an α-amino nitrile from a ketone or aldehyde, an amine, and a cyanide source.[6][7] This intermediate can then be hydrolyzed to the corresponding amino acid or, in the context of spirohydantoin synthesis, cyclized to form the desired heterocyclic ring.

The general mechanism involves the initial formation of an imine from the reaction of a ketone with an amine, which is then attacked by a cyanide ion to yield the α-amino nitrile.[6][7]

The Ugi Four-Component Reaction (U-4CR): A Convergent and Efficient Strategy

The Ugi reaction is a one-pot, four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[8] This highly convergent reaction is renowned for its efficiency and ability to generate a wide diversity of products. The Ugi reaction product, a bis-amide, can undergo subsequent transformations to yield a variety of heterocyclic structures, including spirohydantoins.[9]

The mechanism is believed to commence with the formation of an imine from the aldehyde/ketone and amine. The isocyanide then inserts into the imine bond, followed by the addition of the carboxylic acid to form a reactive intermediate that rearranges to the stable bis-amide product.[8]

Experimental Protocols

Safety Precaution: The synthesis protocols described below involve the use of highly toxic cyanide salts (e.g., potassium cyanide). These reagents are fatal if swallowed, inhaled, or in contact with skin.[10][11] All manipulations involving cyanide salts must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including double gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[11][12] An emergency cyanide antidote kit should be readily accessible.

Protocol 1: Synthesis of a Spirohydantoin Core via a Modified Strecker Reaction

This protocol is adapted from established procedures for the synthesis of spirohydantoins from cyclic ketones.[13]

Objective: To synthesize a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative, a close analog of the target compound.

Materials:

  • Appropriate cyclic ketone (e.g., N-substituted-4-piperidone)

  • Ammonium carbonate

  • Potassium cyanide

  • Ethanol

  • Water

  • Hydrochloric acid (2N)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the cyclic ketone (1.0 eq) and ammonium carbonate (2.5 eq) in a mixture of ethanol and water.

  • Addition of Cyanide: Heat the mixture to 50-60°C. In a separate beaker, dissolve potassium cyanide (1.5 eq) in a minimal amount of water. Caution: Highly toxic! Add the potassium cyanide solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at 50-60°C for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[14]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Cyclization and Precipitation: Dissolve the residue in a minimal amount of water and acidify with 2N hydrochloric acid until the pH is acidic. The spirohydantoin product will precipitate out of the solution.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Expected Outcome: A crystalline solid of the desired spirohydantoin derivative.

Protocol 2: Synthesis via Ugi Four-Component Reaction and Post-Ugi Transformation

This protocol outlines a general strategy for the synthesis of spirocyclic scaffolds using the Ugi reaction followed by cyclization.[15][16]

Objective: To synthesize a functionalized spiro-compound amenable to cyclization to the desired triazaspiro[4.4]nonane-2,4-dione.

Materials:

  • A suitable cyclic ketone

  • An appropriate amine

  • A carboxylic acid

  • An isocyanide

  • Methanol or other suitable solvent

  • Reagents for cyclization (e.g., acid or base)

Procedure:

  • Reaction Setup: In a sealed tube or pressure flask, dissolve the cyclic ketone (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in methanol.

  • Addition of Isocyanide: Add the isocyanide (1.0 eq) to the mixture.

  • Reaction: Seal the vessel and heat the reaction mixture at 60-80°C for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude Ugi product can be purified by column chromatography on silica gel.[17]

  • Post-Ugi Cyclization: The purified Ugi product is then subjected to cyclization conditions to form the spirohydantoin ring. This can be achieved by treatment with a strong acid (e.g., HCl) or a base (e.g., DBU in acetonitrile) at room temperature or elevated temperatures.[15]

  • Isolation and Purification: After the cyclization is complete, the reaction mixture is worked up according to standard procedures (e.g., extraction, washing, and drying). The final product is purified by column chromatography or recrystallization.

Characterization of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure of the synthesized derivatives.[18]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the dione.

  • Elemental Analysis: To determine the elemental composition of the synthesized compound.

Data Summary

ParameterProtocol 1 (Strecker)Protocol 2 (Ugi)
Key Reagents Cyclic ketone, (NH4)2CO3, KCNCyclic ketone, amine, carboxylic acid, isocyanide
Solvent Ethanol/WaterMethanol
Temperature 50-60°C60-80°C
Reaction Time 12-24 hours24-48 hours
Key Intermediate α-amino nitrileBis-amide
Purification RecrystallizationColumn Chromatography

Workflow and Mechanistic Diagrams

Workflow for Strecker Synthesis of Spirohydantoins

Strecker_Workflow start Start reagents Cyclic Ketone Ammonium Carbonate Potassium Cyanide start->reagents reaction Reaction (50-60°C, 12-24h) reagents->reaction workup Solvent Removal reaction->workup cyclization Acidification (HCl) workup->cyclization isolation Filtration & Washing cyclization->isolation purification Recrystallization isolation->purification product Spirohydantoin Product purification->product

Caption: A streamlined workflow for the synthesis of spirohydantoins via the Strecker reaction.

Generalized Mechanism of the Ugi Four-Component Reaction

Ugi_Mechanism ketone Ketone/Aldehyde imine Imine Formation ketone->imine amine Amine amine->imine nitrilium Nitrilium Intermediate imine->nitrilium isocyanide Isocyanide isocyanide->nitrilium rearrangement Mumm Rearrangement nitrilium->rearrangement acid Carboxylic Acid acid->rearrangement product Bis-Amide Product rearrangement->product

Caption: A simplified representation of the key steps in the Ugi four-component reaction.

Conclusion

The synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives can be accomplished through well-established synthetic methodologies, primarily the Strecker and Ugi reactions. This guide provides a detailed framework for researchers to approach the synthesis of these valuable compounds. By understanding the underlying reaction mechanisms and adhering to the detailed protocols, scientists can confidently and safely produce these spirocyclic scaffolds for further investigation in drug discovery and development programs. The versatility of these reactions allows for the creation of diverse libraries of compounds, which is essential for exploring structure-activity relationships and identifying lead candidates with improved therapeutic profiles.

References

  • Request PDF: An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Marinov, M., Frenkeva, M., Naydenova, E., Penchev, P., & Stoyanov, N. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 335-342.
  • Potassium Cyanide: Systemic Agent | NIOSH | CDC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Solution-Phase Parallel Synthesis of Spirohydantoins. (n.d.). Université catholique de Louvain. Retrieved January 22, 2026, from [Link]

  • Synthesis of spiro tricyclic scaffold 4. Reagents and conditions: (A)... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2019). MDPI. Retrieved January 22, 2026, from [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). Retrieved January 22, 2026, from [Link]

  • Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. (2018). Frontiers. Retrieved January 22, 2026, from [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2024). PubMed. Retrieved January 22, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • POTASSIUM CYANIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 22, 2026, from [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. (2020). NIH. Retrieved January 22, 2026, from [Link]

  • Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Publishing. Retrieved January 22, 2026, from [Link]

  • Strecker Synthesis. (n.d.). NROChemistry. Retrieved January 22, 2026, from [Link]

  • NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. (2016). PubMed. Retrieved January 22, 2026, from [Link]

  • Cyanide Salts. (n.d.). Dartmouth Environmental Health and Safety. Retrieved January 22, 2026, from [Link]

  • Synthesis and characterization of 1,4,7-triazacyclononane derivatives with methylphosphinate and acetate side chains for monitoring free Mg>II> by>31>P and>1>H NMR spectroscopy. (1996). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]

  • New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021). Chemistry Notes. Retrieved January 22, 2026, from [Link]

  • Metal-mediated post-Ugi transformations for the construction of diverse heterocyclic scaffolds. (2015). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (n.d.). Unife. Retrieved January 22, 2026, from [Link]

  • Ugi Multicomponent Reaction. (2017). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

Sources

In Vivo Evaluation of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A Comprehensive Guide to Preclinical Neurological Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Spirocyclic Scaffold

The relentless pursuit of novel therapeutic agents for neurological disorders has led researchers to explore diverse chemical scaffolds. Among these, spirocyclic systems have garnered significant attention due to their unique three-dimensional structures, which can facilitate precise interactions with biological targets. 1,3,7-Triazaspiro[4.4]nonane-2,4-dione emerges as a compound of interest, belonging to a class of molecules that has shown a surprising breadth of biological activities. While direct in vivo data on this specific molecule is nascent, the broader family of triazole and dione-containing heterocycles has demonstrated promising antimicrobial, anticancer, and, most notably, neurological activities, including anticonvulsant and neuroprotective effects.

This comprehensive application note provides a detailed roadmap for the in vivo investigation of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, with a primary focus on its potential as a novel anticonvulsant and neuroprotective agent. We present a phased, logic-driven experimental design, from initial toxicity and tolerability studies to robust efficacy models for epilepsy and neurodegeneration. Each protocol is detailed with the underlying scientific rationale, ensuring that the generated data is both reliable and translatable. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel compounds from the bench to potential clinical applications. All procedures involving animals must be performed in accordance with the ethical guidelines set forth by institutional animal care and use committees and should adhere to the ARRIVE guidelines for reporting in vivo experiments.[1][2][3][4]

Phase 1: Foundational Safety and Pharmacokinetic Profiling

Before embarking on efficacy studies, a thorough understanding of the compound's safety profile and how it behaves within a biological system is paramount. This initial phase is crucial for dose selection in subsequent experiments and for identifying any potential liabilities.

Acute Oral Toxicity Assessment (OECD 423)

The initial step in any in vivo evaluation is to determine the acute toxicity of the test compound. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to assign a toxicity class to a substance.[5]

Protocol: Acute Toxic Class Method

  • Animal Model: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are typically used as they are often slightly more sensitive.[6]

  • Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water.

  • Dose Administration: The compound is administered orally via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.

  • Stepwise Procedure:

    • A group of three female rats is dosed at the starting level.

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no animals die, the next higher dose level is administered to a new group of three animals.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

  • Endpoint: The primary endpoint is mortality. The number of animals that die within a specified time is used to classify the substance.

Table 1: Anticipated Data from Acute Toxicity Study

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)
Vehicle30/3None observed+5 to +7
53
503
3003
20003
Preliminary Pharmacokinetic (PK) and Bioavailability Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione is critical for designing effective dosing regimens in efficacy studies. A preliminary PK study can provide essential parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.

Protocol: Single-Dose Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation are suitable for serial blood sampling.

  • Dose Administration: A single dose of the compound is administered via oral gavage (for bioavailability) and intravenous injection (for clearance and volume of distribution).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Sample Analysis: Plasma concentrations of the compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: PK parameters are calculated using non-compartmental analysis.

Phase 2: Efficacy Screening for Anticonvulsant Activity

Based on the structural similarities to known anticonvulsants, a primary hypothesis is that 1,3,7-Triazaspiro[4.4]nonane-2,4-dione possesses antiepileptic properties. A battery of well-validated in vivo models can effectively screen for this activity.[7][8][9][10]

Anticonvulsant_Screening_Workflow cluster_0 Phase 1: Safety & PK cluster_1 Phase 2: Anticonvulsant Efficacy cluster_2 Phase 3: Neuroprotection Efficacy Toxicity Acute Toxicity (OECD 423) MES Maximal Electroshock (MES) (Generalized Tonic-Clonic) Toxicity->MES Dose Selection PK Pharmacokinetics PK->MES Dosing Regimen scPTZ Subcutaneous PTZ (scPTZ) (Myoclonic/Absence) SixHz 6-Hz Seizure (Drug-Resistant Focal) MCAO MCAO Model (Ischemic Stroke) SixHz->MCAO Broader CNS Activity? SixOHDA 6-OHDA Model (Parkinson's Disease)

Figure 1: A streamlined workflow for the in vivo evaluation of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione.

Maximal Electroshock Seizure (MES) Test

The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[11][12][13][14] It is particularly sensitive to drugs that block voltage-gated sodium channels.

Protocol: MES Test in Mice

  • Animal Model: Male Swiss Webster mice are commonly used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) are included.

  • Seizure Induction: At the time of predicted peak effect (determined from PK studies), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.[15]

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. The ED50 (the dose that protects 50% of the animals) can be determined by probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to identify compounds that may be effective against myoclonic and absence seizures.[6][12][16][17] It is sensitive to drugs that enhance GABAergic neurotransmission.

Protocol: scPTZ Test in Mice

  • Animal Model: Male CF-1 mice are a suitable strain.

  • Compound Administration: The test compound, vehicle, and a positive control (e.g., ethosuximide) are administered.

  • Seizure Induction: A subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg) is administered.

  • Observation: Animals are observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Data Analysis: The percentage of animals protected from clonic seizures is determined for each dose group, and the ED50 is calculated.

6-Hz Psychomotor Seizure Model

The 6-Hz model is considered a model of therapy-resistant focal seizures.[2][18][19][20][21] Efficacy in this model suggests a broader spectrum of activity and potential utility in difficult-to-treat epilepsies.

Protocol: 6-Hz Test in Mice

  • Animal Model: Male CF-1 mice are used.

  • Compound Administration: The test compound, vehicle, and a positive control (e.g., levetiracetam) are administered.

  • Seizure Induction: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes. Different current intensities (e.g., 22, 32, and 44 mA) can be used to assess potency against varying seizure severities.[20]

  • Observation: The endpoint is the presence of stereotyped motor behavior, including jaw clonus, forelimb clonus, and a "stunned" posture with Straub tail.

  • Data Analysis: The percentage of protected animals at each current intensity and dose is calculated to determine the ED50.

Table 2: Summary of Anticonvulsant Screening Models

ModelSeizure Type ModeledPrimary Mechanism of Action Detected
Maximal Electroshock (MES) Generalized tonic-clonicBlockade of voltage-gated sodium channels
Subcutaneous PTZ (scPTZ) Myoclonic, absenceEnhancement of GABAergic neurotransmission
6-Hz Psychomotor Seizure Therapy-resistant focalMultiple mechanisms, including modulation of synaptic vesicle protein 2A (SV2A)

Phase 3: Investigating Neuroprotective Potential

Should the compound demonstrate a favorable profile in the anticonvulsant screens, or if there is a separate hypothesis for neuroprotective activity, the following models can be employed.

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

The MCAO model is a widely used and clinically relevant model of focal ischemic stroke.[1][4][22][23][24] It allows for the evaluation of a compound's ability to protect neurons from ischemic damage.

Protocol: Transient MCAO in Rats

  • Animal Model: Male Wistar rats are commonly used.

  • Surgical Procedure: Under anesthesia, the middle cerebral artery is occluded by inserting a filament into the internal carotid artery.[22][24] Reperfusion is initiated by withdrawing the filament after a defined period (e.g., 90 minutes).

  • Compound Administration: The test compound can be administered before, during, or after the ischemic insult to model prophylactic or therapeutic intervention.

  • Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the study (e.g., 24 or 48 hours post-MCAO), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Data Analysis: Infarct volume and neurological deficit scores are compared between the treated and vehicle control groups.

6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

The 6-OHDA model is a well-established neurotoxin-based model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[25][26][27][28]

Protocol: Unilateral 6-OHDA Lesion in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: 6-OHDA is stereotaxically injected into the medial forebrain bundle or the substantia nigra to induce a progressive loss of dopaminergic neurons on one side of the brain.[26]

  • Compound Administration: The test compound is typically administered for an extended period, starting before or after the 6-OHDA lesion.

  • Behavioral Assessment: Rotational behavior induced by apomorphine or amphetamine is a key measure of the lesion's severity and the compound's therapeutic effect. The cylinder test can also be used to assess forelimb asymmetry.

  • Histological Analysis: At the end of the study, brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of dopaminergic neuron loss in the substantia nigra.

  • Data Analysis: The number of rotations and the number of TH-positive neurons are compared between groups.

Phase 4: Assessment of Motor Function and Neurological Side Effects

A critical aspect of developing any CNS-active compound is to assess its potential for motor impairment, which could be a dose-limiting side effect.

Rotarod Test

The rotarod test is a widely used method to evaluate motor coordination and balance in rodents.[29][30][31][32][33]

Protocol: Rotarod Test in Mice or Rats

  • Apparatus: An accelerating rotarod apparatus is used.

  • Training: Animals are trained on the rotarod for several days before the test to achieve a stable baseline performance.

  • Compound Administration: The test compound is administered at doses used in the efficacy studies.

  • Testing: At the time of peak effect, animals are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

  • Endpoint: The latency to fall from the rod is recorded.

  • Data Analysis: The latency to fall is compared between the treated and vehicle control groups. A significant decrease in latency indicates motor impairment.

Neuroprotection_Pathway cluster_0 Ischemic Cascade (MCAO Model) cluster_1 Dopaminergic Degeneration (6-OHDA Model) Ischemia Ischemia/ Reperfusion Excitotoxicity Excitotoxicity (Glutamate Release) Ischemia->Excitotoxicity OxidativeStress Oxidative Stress (ROS Production) Excitotoxicity->OxidativeStress Inflammation Inflammation OxidativeStress->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis NeuronalDeath Neuronal Death Apoptosis->NeuronalDeath SixOHDA_toxin 6-OHDA DAT_uptake Uptake by DAT SixOHDA_toxin->DAT_uptake ROS_generation Intracellular ROS DAT_uptake->ROS_generation Mitochondrial_dys Mitochondrial Dysfunction ROS_generation->Mitochondrial_dys DA_neuron_death Dopaminergic Neuron Death Mitochondrial_dys->DA_neuron_death Compound 1,3,7-Triazaspiro [4.4]nonane-2,4-dione Compound->OxidativeStress Inhibition? Compound->Inflammation Modulation? Compound->Apoptosis Inhibition? Compound->ROS_generation Scavenging? Compound->Mitochondrial_dys Protection?

Figure 2: Hypothesized neuroprotective mechanisms of action in ischemic and neurodegenerative models.

Statistical Analysis and Data Interpretation

Conclusion and Future Directions

This application note provides a structured and scientifically grounded framework for the initial in vivo characterization of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione. By systematically evaluating its safety, anticonvulsant, and neuroprotective potential, researchers can efficiently determine the most promising therapeutic avenue for this novel compound. Positive results in these screening models would warrant further investigation into its mechanism of action, chronic dosing studies, and evaluation in more complex models of neurological disease. The ultimate goal is to generate a comprehensive preclinical data package that can support the advancement of this compound into further development and, potentially, clinical trials.

References

  • Maximal Electroshock Seizure Model. Melior Discovery. [Link]

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy.
  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Epilepsy (pp. 37-51). Humana Press, New York, NY.
  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–112.
  • 6 Hz Electrical Stimulation Test (mouse, rat). PANAChE Database. [Link]

  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube. [Link]

  • Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 156-162.
  • White, H. S. (1995). Animal models used in the screening of antiepileptic drugs. Epilepsia, 36 Suppl 2, S1-8.
  • Chen, C. M., Wu, Y. W., Wang, Z. H., Kuo, H. M., Sung, P. J., & Su, J. H. (2017).
  • Fluri, F., Yamashita, T., & Katan, M. (2015). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of visualized experiments: JoVE, (97).
  • Lazic, S. E. (2012). Statistical Considerations for Preclinical Studies. ILAR journal, 53(3-4), 224–233.
  • Stroke Therapy Academic Industry Roundtable (STAIR). (1999). Recommendations for standards regarding preclinical neuroprotective and restorative drug development. Stroke, 30(12), 2752–2758.
  • Metcalf, C. S., West, P. J., Thomson, K. E., Edwards, S. U., Smith, M. D., White, H. S., & Wilcox, K. S. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(6), 1073–1084.
  • Fisher, M., Feuerstein, G., Howells, D. W., Hurn, P. D., Kent, T. A., Savitz, S. I., & Lo, E. H. (2009). Recommendations for standards regarding preclinical neuroprotective and restorative drug development. Stroke, 40(5), 1529–1538.
  • Johnson, P. D., Besselsen, D. G., & Wlodyga, J. (2021). Designing an In Vivo Preclinical Research Study. Methods in molecular biology (Clifton, N.J.), 2261, 1–17.
  • The ARRIVE guidelines 2.0. (n.d.). NC3Rs. [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644.
  • Ponzoni, L., Caccia, C., Negri, G., & Lecca, D. (2021). A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. Methods and protocols, 4(2), 34.
  • How to Use Rotarod to Do Rotarod Test for Mouse and Rats. (n.d.). BioMed. [Link]

  • Scheme of the in vivo neuroprotection experiment. (n.d.). ResearchGate. [Link]

  • 6-Hz Psychomotor Seizure Model. Melior Discovery. [Link]

  • True Experimental Insights: Designing in-vivo care model via anthocyanins' neuroprotective therapeutic potential. (2024). Rawal Medical Journal.
  • Rotarod Protocol. (n.d.). IMPReSS - International Mouse Phenotyping Consortium. [Link]

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (2007). PubMed. [Link]

  • 2.3. Middle cerebral artery occlusion (MCAO) model. (n.d.). Bio-protocol. [Link]

  • 6-OHDA Model for Parkinson's Disease Research. (2021). JoVE Journal. [Link]

  • Reproducibility in Preclinical in Vivo Research: Statistical Inferences. (2024). IMR Press. [Link]

  • Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. (2018). MDPI. [Link]

  • 6-OHDA mouse model of Parkinson's disease. (n.d.). protocols.io. [Link]

  • Sharma, D., & Goel, A. (2020). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Epilepsy (pp. 53-58). Humana, New York, NY.
  • Helsen, N., & Van den Haute, C. (2011). Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. Journal of visualized experiments: JoVE, (47), 2423.
  • The Key To Robust Translational Results In Preclinical Data Analysis. (2023). Anima. [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery. [Link]

  • Kubová, H., & Mareš, P. (2020).
  • Deacon, R. M. (2013). Measuring Motor Coordination in Mice. Journal of visualized experiments: JoVE, (75), e2609.
  • Albani, D., Polito, L., & Forloni, G. (2013). Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. CNS & neurological disorders drug targets, 12(5), 651–660.
  • The role of a statistician in drug development: Pre-clinical studies. (2017). Medium. [Link]

  • A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. (2021). ResearchGate. [Link]

  • The Screening models for antiepileptic drugs: A Review. (2021). ResearchGate. [Link]

  • Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. (2019). MDPI. [Link]

  • Neuroprotective Potential of SGLT2 Inhibitors in Animal Models of Alzheimer's Disease and Type 2 Diabetes Mellitus: A Systematic Review. (2023). MDPI. [Link]

  • Middle Cerebral Artery Occlusion in Mice. (2024). JoVE Journal. [Link]

  • Rotarod - Rodent Behavioral Testing. (n.d.). InnoSer. [Link]

  • Screening Method Of Anti-Epileptic. (n.d.). Gyan Sanchay. [Link]

  • Damage-Derived Reactive Glia from a Parkinson's Disease Model Are Neurotoxic to Substantia Nigra Dopaminergic Neurons in Naïve Animals. (2023). MDPI. [Link]

  • New approaches to neuroprotective drug development. (2013). PubMed. [Link]

  • Rotarod test in rats v1. (2019). ResearchGate. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). FDA. [Link]

Sources

Application Note: High-Throughput Screening with 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Libraries

Author: BenchChem Technical Support Team. Date: February 2026

A Guide from Assay Development to Hit Validation

Introduction: The Imperative for Novel Scaffolds in Drug Discovery

The landscape of modern drug discovery is characterized by an escalating need for novel chemical scaffolds that can address challenging biological targets and overcome existing resistance mechanisms. A departure from traditional, "flat" aromatic structures towards more three-dimensional (3D) molecular architectures is a key strategy for exploring new chemical space. Spirocyclic compounds, which feature two rings connected by a single common atom, are exemplary of this approach. Their inherent rigidity and defined 3D geometry can lead to improved target affinity and selectivity. Furthermore, the high fraction of sp³-hybridized carbons in these scaffolds often confers advantageous physicochemical properties, such as enhanced metabolic stability and better bioavailability.[1][2][3]

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core represents a particularly promising scaffold. Its structure combines a hydantoin moiety, a common pharmacophore, with a pyrrolidine ring, offering multiple points for chemical diversification. Derivatives of this and closely related triazaspiro scaffolds have demonstrated a range of biological activities, including antimicrobial properties and modulation of G-protein coupled receptors (GPCRs), highlighting their potential as a source of novel therapeutic agents.[4][5][6]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns using 1,3,7-triazaspiro[4.4]nonane-2,4-dione libraries. We will provide detailed protocols, field-proven insights, and a self-validating framework that spans from initial assay development to hit confirmation and preliminary structure-activity relationship (SAR) analysis.

Section 1: Library Design and Preparation

The success of any HTS campaign is fundamentally linked to the quality and diversity of the screening library. A 1,3,7-triazaspiro[4.4]nonane-2,4-dione library should be designed to maximize structural diversity around the core scaffold. This is typically achieved by varying substituents at the N1, N3, and N7 positions, which allows for a systematic exploration of the chemical space and the potential to tailor properties like solubility, cell permeability, and target engagement.

Protocol 1: Compound Library Preparation for High-Throughput Screening

  • Objective: To prepare a 1,3,7-triazaspiro[4.4]nonane-2,4-dione library in a format suitable for automated HTS.

  • Materials:

    • Lyophilized compound library

    • High-purity Dimethyl Sulfoxide (DMSO)

    • Acoustic-compatible source plates (e.g., 384-well LoBase plates)

    • Destination assay plates (e.g., 384-well or 1536-well, assay-dependent)

    • Automated liquid handler or acoustic dispenser (e.g., Echo®, Mosquito®)

    • Plate sealer and centrifuge with plate adaptors

  • Methodology:

    • Solubilization: Allow lyophilized compounds to equilibrate to room temperature. Dissolve each compound in 100% DMSO to a standard stock concentration, typically 10 mM. This step is critical, and gentle agitation or sonication may be required to ensure complete dissolution.

    • Source Plate Creation: Transfer the 10 mM DMSO stocks into 384-well source plates. This "master plate" will be the source for all subsequent screening activities.

    • Quality Control: Before screening, perform a quality control check on the library. This can include confirming compound concentration and purity for a subset of compounds via LC-MS and checking for precipitation using a plate reader capable of detecting light scatter.

    • Storage: Seal the source plates tightly with foil or plastic seals to prevent evaporation and moisture absorption. Store frozen at -20°C or -80°C for long-term stability.

    • Assay Plate Stamping: For the HTS campaign, create intermediate plates or directly "stamp" nanoliter volumes of the compound stocks from the source plates into the assay plates using a non-contact acoustic dispenser. This minimizes compound usage and reduces the risk of cross-contamination. The final concentration of the compound in the assay is typically in the range of 1-20 µM, with the final DMSO concentration kept below 0.5% to minimize solvent-induced artifacts.

Section 2: HTS Assay Development and Optimization

The selection and optimization of the screening assay are the most critical steps in the HTS process. The choice between a biochemical and a cell-based assay format is dictated by the nature of the biological target and the desired endpoint.[7][8]

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target (e.g., an enzyme or receptor). They are generally simpler, more robust, and offer a clearer interpretation of direct target modulation.[9][10]

  • Cell-Based Assays: These assays are performed using living cells and measure the effect of a compound on a cellular pathway or phenotype. They provide more physiologically relevant data but can be more complex to develop and are susceptible to artifacts related to cell health and permeability.[11][12]

Assay_Selection Target Biological Target Known? Phenotypic Phenotypic Screen Target->Phenotypic No PurifiedProtein Purified Protein Available? Target->PurifiedProtein Yes Biochem Biochemical Assay CellBased Cell-Based Assay Pathway Cellular Pathway Understood? CellBased->Pathway Yes PurifiedProtein->Biochem Yes PurifiedProtein->CellBased No Pathway->CellBased Yes Pathway->Phenotypic No

Caption: Decision workflow for selecting an appropriate HTS assay format.

Protocol 2: Development of a Cell-Based GPCR Functional Assay (cAMP Modulation)

This protocol is inspired by screens that identified triazaspiro derivatives as GPCR modulators.[4][6]

  • Objective: To develop a robust, HTS-compatible assay to identify modulators of a Gs- or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP).

  • Methodology:

    • Cell Line Engineering: Use a stable cell line (e.g., HEK293 or CHO) engineered to overexpress the target GPCR.

    • Assay Principle Selection: Choose a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP detection kit (e.g., LANCE® Ultra cAMP, HTRF® cAMP). These kits provide high sensitivity and are less prone to interference from fluorescent compounds.

    • Assay Miniaturization: Adapt the assay to a 384-well plate format. Optimize cell seeding density to achieve a stable signal window. Typically, 5,000-10,000 cells per well is a good starting point.

    • Agonist/Antagonist Mode Optimization:

      • Agonist Mode: Stimulate the cells with varying concentrations of the test compounds and measure the resulting increase (for Gs) or decrease (for Gi, after forskolin stimulation) in cAMP.

      • Antagonist Mode: Stimulate the cells with a known agonist at its EC₈₀ concentration in the presence of varying concentrations of the test compounds.

    • Assay Validation (Trustworthiness):

      • Determine the potency (EC₅₀/IC₅₀) of known reference agonists and antagonists.

      • Perform a "dry run" of the assay on several plates containing only controls (e.g., reference agonist, reference antagonist, and DMSO vehicle) to assess plate-to-plate and day-to-day variability.

      • Calculate the Z'-factor for the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13][14]

Table 1: HTS Assay Quality Control Parameters

ParameterFormulaAcceptance CriteriaRationale
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]> 0.5 Measures the statistical separation between positive and negative controls, indicating assay robustness.[15][16]
Signal-to-Background (S/B) μpos / μneg> 5 Represents the dynamic range of the assay. A higher ratio indicates a clearer signal.
Coefficient of Variation (%CV) (σ / μ) * 100< 15% Measures the relative variability of the data. Low CV is essential for reproducibility.
σ = standard deviation, μ = mean, pos = positive control, neg = negative control

Section 3: The High-Throughput Screening Campaign

With a validated assay, the primary screen can be initiated. This phase involves testing every compound in the 1,3,7-triazaspiro[4.4]nonane-2,4-dione library, typically at a single concentration, to identify initial "hits."

HTS_Workflow cluster_prep Plate Preparation cluster_screen Automated Screening cluster_read Data Acquisition P1 Dispense Cells into 384-well Assay Plates P2 Incubate Plates P1->P2 S1 Transfer Nanoliter Volumes of Spiro Library Compounds (Acoustic Dispensing) P2->S1 S2 Incubate with Compounds S1->S2 S3 Add Assay Reagents (e.g., Agonist, Detection Kit) S2->S3 S4 Incubate for Signal Development S3->S4 R1 Read Plates on HTS-Compatible Reader S4->R1 R2 Raw Data Output R1->R2

Caption: A generalized workflow for an automated HTS campaign.

Protocol 3: Primary HTS Campaign

  • Objective: To screen the entire spiro library at a single concentration to identify compounds that modulate the target activity.

  • Methodology:

    • Plate Preparation: Using a multichannel dispenser, seed the optimized number of cells into 384-well assay plates. Columns 1-2 and 23-24 are typically reserved for controls.

    • Control Allocation:

      • Negative Control: Wells containing cells and DMSO vehicle only (defines baseline activity).

      • Positive Control: Wells containing cells and a reference compound at its maximal effective concentration (defines 100% activity/inhibition).

    • Compound Dispensing: Using an acoustic liquid handler, transfer ~50 nL of each 10 mM compound stock into the central 352 wells of the assay plates, resulting in a final concentration of 10 µM.

    • Incubation: Incubate the plates for a pre-determined time to allow for compound-target interaction.

    • Reagent Addition: Add assay-specific reagents (e.g., agonist for an antagonist screen, substrate for an enzyme assay, or lysis/detection reagents) using a bulk reagent dispenser.

    • Signal Detection: After the appropriate incubation period for signal development, read the plates on a high-throughput plate reader.

    • Data Analysis: Raw data from the plate reader is uploaded to a data analysis platform. The activity of each compound is typically normalized to the plate controls and expressed as "% Inhibition" or "% Activation".

Section 4: Data Analysis, Hit Identification, and Confirmation

Raw HTS data must be rigorously analyzed to identify genuine hits while filtering out false positives.[17] The goal is to generate a high-confidence list of compounds for follow-up studies.

Hit Identification: A "hit" is defined as a compound whose activity exceeds a statistically significant threshold. A common approach is to set the hit threshold at three standard deviations (SD) from the mean of the neutral (DMSO) controls.[14][18]

Trustworthiness: The Hit Validation Cascade

Primary hits are often plagued by false positives arising from assay artifacts (e.g., autofluorescence) or non-specific activity (e.g., Pan-Assay Interference Compounds - PAINS).[19] A multi-step validation process is essential to build confidence in the selected hits.

Hit_Validation_Cascade Primary Primary HTS Hits (Single Concentration) Confirm Hit Confirmation (Re-test from same plate) Primary->Confirm DoseResponse Dose-Response Curve (Determine IC50/EC50) Confirm->DoseResponse Confirmed FreshPowder Re-test Fresh Powder DoseResponse->FreshPowder Orthogonal Orthogonal Assay (Confirm Mechanism) FreshPowder->Orthogonal Potency Confirmed SAR Preliminary SAR Analysis Orthogonal->SAR

Caption: The hit validation cascade, from primary screen to SAR-ready hits.

Protocol 4: Hit Confirmation and Potency Determination

  • Objective: To confirm the activity of primary hits and determine their potency.

  • Methodology:

    • Confirmation Screen: "Cherry-pick" the primary hits from the master source plates and re-test them in the primary assay, often in triplicate, to confirm activity and rule out random errors.

    • Dose-Response Analysis: For all confirmed hits, perform a 10-point, 3-fold serial dilution to generate a dose-response curve. This allows for the calculation of the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration.[20]

    • Fresh Powder Re-test: Purchase or re-synthesize the most promising hits as dry powders. This crucial step validates that the observed activity is due to the compound itself and not an impurity or degradation product from the library stock. Re-determine the IC₅₀/EC₅₀ with the fresh material.

    • Hit Triage: Categorize the validated hits based on their potency, structural novelty, and potential for chemical optimization.

Table 2: Example Hit Triage and Prioritization

CategoryIC₅₀ RangePriorityNext Steps
High Potency < 1 µMHighOrthogonal assays, selectivity profiling, SAR expansion
Moderate Potency 1 - 10 µMMediumConfirm activity in orthogonal assays, consider for SAR
Low Potency > 10 µMLowDeprioritize unless part of a clear SAR trend
Inactive No activity-Exclude from further analysis

Section 5: Secondary Assays and Preliminary SAR

Validated hits must be further characterized in secondary assays to build a comprehensive biological profile.

  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology or principle. Confirming activity in an orthogonal assay significantly reduces the likelihood of technology-specific artifacts and increases confidence in the hit's mechanism of action.

  • Counter-Screens & Selectivity Profiling: To assess the specificity of a hit, it should be tested in counter-assays. For example, a kinase inhibitor hit should be screened against a panel of other kinases. For the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold, if a hit is found for one GPCR, it would be prudent to test it against other related GPCR subtypes to determine its selectivity profile.[4]

Structure-Activity Relationship (SAR) Analysis

SAR is the process of understanding how modifications to a molecule's structure affect its biological activity.[21][22] By analyzing the activity of structurally related hits from the spiro library, initial SAR trends can be established. This involves identifying which substituents on the spiro[4.4]nonane core are critical for activity and which can be modified to improve potency or other properties. This analysis provides a roadmap for a medicinal chemistry program to optimize the hit series into a lead compound.

Conclusion

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold offers a compelling starting point for the discovery of novel, three-dimensional drug candidates. Its synthetic tractability allows for the creation of diverse chemical libraries well-suited for high-throughput screening. By employing a rigorous and self-validating workflow—encompassing robust assay development, a carefully executed primary screen, and a multi-step hit validation cascade—researchers can effectively mine these libraries to identify high-quality, tractable hits. The protocols and strategies outlined in this guide provide a comprehensive framework for leveraging this promising scaffold to accelerate the journey from initial discovery to lead optimization.

References

  • Meqbil, A. et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. JPET, 390(2), 235-247. Available at: [Link]

  • Kovalenko, S. et al. (2020). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Available at: [Link]

  • Dove Medical Press. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dovepress. Available at: [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Assess Raw Data from HTS. KNIME. Available at: [Link]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. Available at: [Link]

  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • SpiroChem. (n.d.). SAR Elucidation. SpiroChem. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. PubMed. Available at: [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Spirocyclic Motifs in Natural Products. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. Available at: [Link]

  • ACS Publications. (2023). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Available at: [Link]

  • SciLifeLab. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Cell-Based Screening Using High-Throughput Flow Cytometry. PubMed Central. Available at: [Link]

  • ResearchGate. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2020). High-throughput screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Pharmacogenomics & Pharmacoproteomics. Available at: [Link]

  • ResearchGate. (2014). Development of a High-Throughput Screening Assay for Inhibitors of Small Ubiquitin-Like Modifier Proteases. ResearchGate. Available at: [Link]

  • Oxford Academic. (2018). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics. Available at: [Link]

  • Drug Design. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • PatSnap. (2023). How Are Biochemical Assays Used in High-Throughput Screening?. PatSnap Synapse. Available at: [Link]

  • ScienceDirect. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available at: [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: A Framework for Characterizing 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,7-Triazaspiro[4.4]nonane-2,4-dione scaffold represents a class of spirocyclic compounds with significant potential in drug discovery. Derivatives of this and similar structures have demonstrated a range of biological activities, from antimicrobial effects against gram-positive bacteria to modulation of G-protein coupled receptors (GPCRs) like the δ-opioid receptor (DOR)[1][2]. This guide provides a comprehensive, target-agnostic framework for researchers, scientists, and drug development professionals to systematically characterize the cellular activity of a novel compound such as 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride. The protocols herein are designed to first establish a foundational cytotoxicity profile and then to deorphanize its mechanism of action by exploring its effects on common signaling pathways, with a focus on GPCRs. Each protocol is grounded in principles of robust assay design, validation, and data interpretation to ensure scientific integrity.

Introduction: The Spirocyclic Scaffold in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single common atom, are gaining prominence in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over flat aromatic compounds, enabling more specific interactions with biological targets and potentially improving properties like solubility and metabolic stability[3]. While some derivatives of the broader 1,3,8-Triazaspiro[4.5]decane-2,4-dione class have been identified as myelostimulators and DOR agonists[2][4], the specific biological profile of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is not extensively documented in public literature.

Therefore, the initial characterization of such a novel compound must follow a logical, stepwise progression. This process begins with assessing its fundamental impact on cell health and viability and then proceeds to more complex, mechanistic assays to identify its molecular target and signaling pathway.

Foundational Assays: Viability and Cytotoxicity Profiling

Before investigating specific mechanisms, it is critical to determine the concentration range at which 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride affects basic cellular health. These data are essential for differentiating true target-specific effects from general toxicity and for selecting appropriate, non-toxic concentrations for subsequent mechanistic studies.

Principle of Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which an agent is toxic to cells[5]. Commonly used methods, such as the MTT or XTT assays, rely on the metabolic activity of viable cells to convert a substrate into a colored product[6][7][8]. A decrease in signal indicates a reduction in cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity[6]. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.

Materials:

  • HEK293 cells (or other cell line of interest)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride (Compound)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

ParameterDescription
Cell Line HEK293
Seeding Density 8,000 cells/well
Compound Incubation 48 hours
Endpoint Absorbance at 570 nm
Calculated IC₅₀ Concentration at which 50% of cell viability is lost

Mechanistic Assays: Deorphanizing the Target

With a known non-toxic concentration range, the next step is to identify the compound's mechanism of action. Given that many spirocyclic compounds target GPCRs, a logical starting point is to screen for activity at these receptors by measuring changes in second messengers, such as cyclic AMP (cAMP)[2].

Workflow for Target Identification

The following diagram illustrates a typical workflow for characterizing a novel compound's effect on a GPCR signaling pathway.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Specificity cluster_2 Phase 3: Mechanism of Action A Compound Treatment (Non-Toxic Concentrations) B Primary Assay: cAMP Measurement A->B C Hit Confirmation (Dose-Response Curve) B->C Identified 'Hit' D Orthogonal Assay: β-Arrestin Recruitment C->D Determine Potency (EC₅₀/IC₅₀) E Counter-Screening (Unrelated GPCR) C->E Assess Specificity F Characterize Agonist vs. Antagonist Activity D->F E->F

Figure 1. Workflow for Novel Compound Characterization.
Primary Screen: cAMP Accumulation Assay

Cyclic AMP is a critical second messenger regulated by Gs and Gi-coupled GPCRs. Activation of Gs stimulates adenylyl cyclase to produce cAMP, while Gi activation inhibits it[9]. Measuring intracellular cAMP levels is therefore a direct readout of the activity of many GPCRs[10].

Principle: Homogeneous assays like Promega's cAMP-Glo™ are based on the principle that cAMP stimulates the activity of protein kinase A (PKA). In the assay, the amount of available ATP is depleted by PKA in the presence of cAMP. The remaining ATP is converted to light by a luciferase enzyme, creating an inverse relationship between cAMP levels and the luminescent signal[10].

G cluster_0 Cellular Response cluster_1 Assay Readout (cAMP-Glo™) GPCR Gs-Coupled GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Stimulates ATP_assay Remaining ATP PKA->ATP_assay Depletes Luciferase Luciferase Light Light (Signal) Luciferase->Light ATP_assay->Luciferase

Figure 2. Principle of a Luminescent cAMP Assay.

Protocol: cAMP-Glo™ Assay

  • Cell Culture: Seed CHO-K1 cells stably expressing a GPCR of interest (e.g., DOR) in a 96-well white, flat-bottom plate and incubate overnight.

  • Compound Addition: Treat cells with a dose-response curve of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride.

    • For Agonist Mode: Add compound directly.

    • For Antagonist Mode: Pre-incubate with the compound before adding a known agonist at its EC₈₀ concentration.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add cAMP-Glo™ Lysis Buffer followed by Detection Reagent according to the manufacturer's protocol.

  • Signal Measurement: After a 20-minute incubation, measure luminescence on a plate reader.

Orthogonal Assay: β-Arrestin Recruitment

To confirm a GPCR hit and rule out technology-specific artifacts, an orthogonal assay is essential. β-arrestin recruitment assays measure a different signaling event downstream of GPCR activation[11]. Upon agonist binding, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediates receptor desensitization and internalization[12].

Principle: Technologies like DiscoverX's PathHunter® assay use enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (EA). Upon recruitment, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal[13][14].

Protocol: PathHunter® β-Arrestin Assay

  • Cell Handling: Use a PathHunter® cell line co-expressing the tagged GPCR and β-arrestin. Plate cells according to the manufacturer's guidelines[11].

  • Compound Treatment: Add test compounds and controls to the plate. For antagonist testing, pre-incubate with the compound before adding a reference agonist[11].

  • Incubation: Incubate for 90 minutes at 37°C.

  • Detection: Add PathHunter® Detection Reagents and incubate for 60 minutes at room temperature.

  • Measurement: Read chemiluminescence on a compatible plate reader.

Assay Validation and Quality Control

Robust and reproducible data depend on rigorous assay validation[15][16][17]. A key metric for high-throughput screening (HTS) assays is the Z'-factor, which quantifies the separation between positive and negative controls[18][19][20][21][22].

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentLarge separation band between controls; suitable for HTS.[18][20]
0 to 0.5MarginalAssay may be acceptable but requires optimization.[18]
< 0PoorControl signals overlap; assay is not suitable for screening.[20]

Best Practices:

  • Always include positive (a known agonist/antagonist) and negative (vehicle) controls on every plate.

  • Monitor the signal-to-background (S/B) and coefficient of variation (%CV) for all controls.

  • Ensure assay performance meets predefined suitability criteria before analyzing test compound data[16].

Conclusion

The systematic approach outlined in this guide provides a robust framework for the initial characterization of novel compounds like 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride. By starting with foundational cytotoxicity assays and progressing to specific, validated mechanistic assays such as cAMP and β-arrestin recruitment, researchers can confidently identify biological activity, determine potency, and elucidate the mechanism of action. This structured workflow, supported by rigorous quality control, is essential for advancing promising chemical scaffolds through the drug discovery pipeline.

References

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. JoVE (Journal of Visualized Experiments). [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • A Practical Approach to Biological Assay Validation. EDQM. [Link]

  • Principles of the HTRF cAMP Assay. NCBI Bookshelf. [Link]

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. ResearchGate. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. BMC Biology. [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. ACS Omega. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • Z-factor - Wikipedia. Wikipedia. [Link]

  • Assay Guidance Manual. NCBI Bookshelf. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. [Link]

  • A guide for potency assay development of cell-based product candidates. Biologicals. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives. RSC Advances. [Link]

  • cAMP Assay. Creative Bioarray. [Link]

  • Potency Assay Guide. Pharmaron. [Link]

  • β-arrestin Assays. Eurofins Discovery. [Link]

  • Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds. RSC Advances. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Principles of commonly used cAMP assays. ResearchGate. [Link]

  • 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. PubChem. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Hindawi. [Link]

  • 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. PubChemLite. [Link]

Sources

Application of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Scaffolding: Initial inquiries into the neuroscience applications of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione yielded limited specific research. However, a closely related scaffold, 1,3,8-Triazaspiro[4.5]decane-2,4-dione , has emerged as a promising chemotype in the field, particularly in the modulation of opioid receptors. This guide will, therefore, focus on the significant and well-documented applications of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their utility, mechanism of action, and the experimental protocols for their characterization.

Introduction: A Novel Chemotype for Neuromodulation

The delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), is a key target in the central nervous system for the development of therapeutics for a range of neurological and psychiatric disorders, including chronic pain, anxiety, and depression.[1][2] Historically, the development of DOR agonists has been challenging, with many candidates failing in clinical trials.[1] Recently, a high-throughput screening of a GPCR-focused chemical library identified a novel class of DOR-selective agonists based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold.[3] These compounds represent a significant breakthrough, offering a new chemical entity for the exploration of DOR-mediated therapeutic effects.

These derivatives have been shown to bind to the DOR with submicromolar affinity and act as agonists, demonstrating their potential to modulate neuronal signaling.[4] Their discovery opens up new avenues for designing novel therapeutics with potentially improved efficacy and side-effect profiles compared to previously studied DOR agonists.

Mechanism of Action: Selective Agonism at the Delta-Opioid Receptor

The primary mechanism of action for the identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives is their selective agonism at the delta-opioid receptor.[3] Upon binding, these compounds activate the receptor, initiating a cascade of intracellular signaling events.

Signaling Pathway:

DORs are primarily coupled to inhibitory G-proteins (Gi/o).[5] Activation of DOR by an agonist, such as the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, leads to the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The Gβγ subunits can modulate other effectors, such as ion channels.

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the activation of distinct signaling cascades.[6] The 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been characterized as having low β-arrestin 2 recruitment efficacy, suggesting a potential for biased agonism, which is a desirable trait in modern drug discovery to separate therapeutic effects from adverse reactions.[3][4]

DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein (αβγ) DOR->G_protein Activates beta_arrestin β-Arrestin DOR->beta_arrestin Low Recruitment AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts ATP to cAMP Agonist 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative (Agonist) Agonist->DOR Binds and Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits ATP ATP Cellular_Response Cellular Response (e.g., analgesia, anxiolysis) cAMP->Cellular_Response Leads to

Caption: Delta-Opioid Receptor Signaling Pathway Activation.

Application Notes and Protocols

The characterization of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as DOR agonists relies on a suite of in vitro pharmacological assays. Below are detailed protocols for two fundamental experiments: the competitive radioligand binding assay to determine binding affinity and the forskolin-induced cAMP inhibition assay to measure functional potency.

Data Presentation: Pharmacological Profile of Lead Compounds

The following table summarizes the pharmacological data for three hit compounds from the 1,3,8-triazaspiro[4.5]decane-2,4-dione series at the human delta-opioid receptor (DOR) and mu-opioid receptor (MOR).

CompoundDOR Binding Affinity (Ki, nM)DOR Functional Potency (EC50, nM) in cAMP AssayMOR Binding Affinity (Ki, nM)MOR Functional Potency (EC50, nM) in cAMP AssayDOR/MOR Binding SelectivityDOR/MOR Functional Selectivity
Compound 1 18014172019209.6-fold137-fold
Compound 2 430110118044002.7-fold40-fold
Compound 3 121029085049700.7-fold17-fold

Data synthesized from Meqbil et al., 2024.[4]

Experimental Protocols

Objective: To determine the binding affinity (Ki) of a test compound for the delta-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Principle: This assay measures the competition between a constant concentration of a radiolabeled ligand (e.g., [³H]DPDPE) and varying concentrations of an unlabeled test compound for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human delta-opioid receptor.

  • Radiolabeled ligand: [³H]DPDPE (a selective DOR agonist).

  • Unlabeled test compounds (1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl.

  • Scintillation fluid.

  • 96-well filter plates (GF/B).

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compounds in the assay buffer.

    • Prepare a working solution of the radiolabeled ligand ([³H]DPDPE) in the assay buffer at a concentration close to its Kd value.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the diluted unlabeled test compounds to the respective wells.

    • For total binding wells, add 50 µL of assay buffer.

    • For non-specific binding wells, add 50 µL of a high concentration of a known non-radiolabeled DOR ligand (e.g., naloxone).

    • Add 50 µL of the [³H]DPDPE working solution to all wells.

  • Incubation:

    • Add 100 µL of the cell membrane preparation (containing a known amount of protein, e.g., 7 µg) to each well.

    • Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate overnight.

    • Add 50 µL of scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Objective: To determine the functional potency (EC50) of a test compound as a DOR agonist by measuring its ability to inhibit the production of cAMP.

Principle: DORs are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase, the enzyme that produces cAMP from ATP. In this assay, adenylyl cyclase is stimulated with forskolin, leading to a high level of cAMP production. The ability of a DOR agonist to reduce this forskolin-stimulated cAMP level is a measure of its functional activity.

Materials:

  • A cell line stably expressing the human delta-opioid receptor and a cAMP biosensor (e.g., GloSensor).

  • Test compounds (1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives).

  • Forskolin.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Luminescence detection reagent (if using a luminescent biosensor).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Seed the cells into a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Protocol:

    • Wash the cells with assay buffer.

    • Add the diluted test compounds to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Add a solution of forskolin to all wells (except for the basal control wells) to stimulate cAMP production. The final concentration of forskolin should be one that elicits a submaximal response.

    • Incubate for a further specified time (e.g., 15-30 minutes) at room temperature.

  • Detection:

    • Add the cAMP detection reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (100% activity) and the basal control (0% activity).

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect).

Future Directions and Conclusion

The discovery of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as novel, selective DOR agonists provides a valuable new tool for neuroscience research. These compounds can be utilized to further probe the physiological and pathological roles of the delta-opioid receptor system. Future research should focus on:

  • In vivo studies: Evaluating the efficacy of these compounds in animal models of pain, anxiety, and depression.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to assess their drug-likeness.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing additional derivatives to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • Meqbil, Y. J., et al. (2021). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Molecules, 26(23), 7236. [Link]

  • ResearchGate. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. [Link]

  • PubMed. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. [Link]

  • Filliol, D., et al. (2000). Mice deficient for δ- and μ-opioid receptors exhibit opposing alterations of emotional responses.
  • Pradhan, A. A., et al. (2011). The delta opioid receptor: an evolving target for the treatment of pain. Trends in Pharmacological Sciences, 32(10), 581-590.
  • Smith, M. L., & Rajagopal, S. (2016). The β-arrestins: multifunctional regulators of G protein-coupled receptors. Journal of Biological Chemistry, 291(17), 8969-8977.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • ResearchGate. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). δ receptor | Opioid receptors. [Link]

Sources

The 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of Three-Dimensionality in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic potential is a paramount objective. Medicinal chemists are increasingly turning their attention to scaffolds that offer a departure from the planar, two-dimensional structures that have historically dominated small-molecule therapeutics. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly attractive motifs. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents in space, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2]

Among the diverse array of spirocyclic scaffolds, the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core represents a fascinating and underexplored chemotype. This unique architecture combines the pharmacologically significant hydantoin ring with a pyrrolidine moiety, creating a compact and functionally rich scaffold. The hydantoin nucleus is a well-established privileged structure in medicinal chemistry, found in a variety of approved drugs with diverse biological activities.[3] The incorporation of a spirocyclic pyrrolidine ring introduces a key element of structural novelty and three-dimensionality, offering the potential to access previously unexplored chemical space and to fine-tune the physicochemical properties of drug candidates.

This technical guide provides a comprehensive overview of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold for researchers, scientists, and drug development professionals. We will delve into the synthetic routes to this scaffold and its derivatives, explore its known and potential biological applications, and provide detailed protocols for its synthesis and biological evaluation.

Synthesis of the 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Scaffold and its Derivatives

The construction of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core can be efficiently achieved through the well-established Bucherer-Bergs reaction.[1][4][5] This multicomponent reaction provides a direct and versatile route to spirohydantoins from a suitable ketone precursor.

Protocol 1: Synthesis of the Parent 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Scaffold

This protocol outlines the synthesis of the parent scaffold from a commercially available or readily synthesized N-protected 3-pyrrolidinone. The N-benzyl protecting group is used here as an example, which can be subsequently removed to yield the free scaffold.

Step 1: Bucherer-Bergs Reaction to form N-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

  • Rationale: This one-pot reaction efficiently assembles the hydantoin ring onto the pyrrolidine core. The use of an N-protected pyrrolidinone prevents unwanted side reactions at the pyrrolidine nitrogen.

  • Procedure:

    • In a sealed pressure vessel, combine N-benzyl-3-pyrrolidinone (1 equivalent), potassium cyanide (2.5 equivalents), and ammonium carbonate (5 equivalents) in a 1:1 mixture of ethanol and water.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3 in a well-ventilated fume hood. This step should be performed with extreme caution due to the potential release of hydrogen cyanide gas.

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Deprotection to Yield 1,3,7-Triazaspiro[4.4]nonane-2,4-dione

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the removal of the N-benzyl protecting group.

  • Procedure:

    • Dissolve the N-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione in methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% w/w).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of N-Substituted Derivatives

The pyrrolidine nitrogen of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold provides a convenient handle for the introduction of various substituents to explore structure-activity relationships (SAR).

  • Rationale: Reductive amination or nucleophilic substitution can be employed to introduce a wide range of substituents at the N-7 position. The following is a general procedure for N-alkylation.

  • Procedure:

    • To a solution of 1,3,7-triazaspiro[4.4]nonane-2,4-dione (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base such as potassium carbonate or triethylamine (1.5-2 equivalents).

    • Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equivalents) and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Biological Applications and Therapeutic Potential

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold has shown promise in several therapeutic areas, with its derivatives exhibiting a range of biological activities.

Antimicrobial Activity

Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have demonstrated notable activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[6] This suggests that the scaffold could be a valuable starting point for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance.

Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

While the precise mechanism of action for all derivatives is not fully elucidated, a plausible target for hydantoin-based antibacterials is the bacterial fatty acid synthesis (FAS-II) pathway.[7] Specifically, the enoyl-acyl carrier protein reductase (FabI) enzyme, which catalyzes a crucial step in fatty acid elongation, is a known target of other antibacterial agents.[8][9] Inhibition of this pathway disrupts the integrity of the bacterial cell membrane, leading to cell death.

bacterial_fatty_acid_synthesis cluster_0 Bacterial Cytoplasm Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA Malonyl-CoA->FabH Acyl_Carrier_Protein Acyl Carrier Protein (ACP) Acyl_Carrier_Protein->FabH FabG FabG FabH->FabG Condensation FabZ_A FabZ/A FabG->FabZ_A Reduction FabI FabI (Enoyl-ACP Reductase) FabZ_A->FabI Dehydration Elongated_Acyl_ACP Elongated Acyl-ACP FabI->Elongated_Acyl_ACP Reduction Elongated_Acyl_ACP->FabH Next Elongation Cycle Fatty_Acids Fatty Acids & Membrane Lipids Elongated_Acyl_ACP->Fatty_Acids Scaffold 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivative Scaffold->FabI Inhibition

Caption: Inhibition of Bacterial Fatty Acid Synthesis Pathway.

Anticonvulsant and Antiviral Potential

The broader class of spirohydantoins has been investigated for a range of other biological activities. Notably, anticonvulsant properties have been reported for various spirohydantoin derivatives.[10][11][12] Additionally, some spirocyclic compounds have demonstrated antiviral activity, suggesting that the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold could be a promising starting point for the development of novel agents against viral infections.[2][13] Further exploration of this scaffold in these therapeutic areas is warranted.

Quantitative Data Summary

The following table summarizes the reported antimicrobial activity for a series of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives against Gram-positive bacteria.

Compound IDArylmethyl Substituent (at N-3)Arenesulfonyl Substituent (at N-7)S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)Reference
1 3-MethylbenzylToluene-4-sulfonyl3.97.8[6]
2 BenzylToluene-4-sulfonyl7.815.6[6]
3 4-ChlorobenzylToluene-4-sulfonyl15.631.25[6]
4 3-MethylbenzylBenzene-sulfonyl7.815.6[6]

Experimental Protocols: Antimicrobial Susceptibility Testing

The following protocol details a standard broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of novel 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives against Staphylococcus aureus and Bacillus subtilis.

Protocol 3: Broth Microdilution Assay for MIC Determination
  • Rationale: This method is a quantitative and reproducible technique for assessing the in vitro antimicrobial activity of a compound. It determines the lowest concentration of the compound that inhibits visible bacterial growth.

  • Materials:

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • Bacterial strains (Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Sterile saline (0.85% NaCl)

    • McFarland 0.5 turbidity standard

    • Positive control antibiotic (e.g., Vancomycin)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of Bacterial Inoculum:

      • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

      • Inoculate the colonies into a tube containing 5 mL of CAMHB.

      • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

      • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Preparation of Compound Dilutions:

      • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

      • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

    • Inoculation and Incubation:

      • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

      • Include the following controls on each plate:

        • Positive Control: Wells containing bacteria and CAMHB without any compound.

        • Negative Control: Wells containing only CAMHB.

        • Solvent Control: Wells containing bacteria, CAMHB, and the highest concentration of the solvent used to dissolve the compounds.

        • Positive Drug Control: Wells with a serial dilution of a standard antibiotic (e.g., Vancomycin).

      • Seal the plate and incubate at 37°C for 18-24 hours.

    • Determination of MIC:

      • After incubation, visually inspect the plate for bacterial growth (turbidity).

      • The MIC is the lowest concentration of the compound at which there is no visible growth.

      • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

broth_microdilution_workflow cluster_workflow Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound in Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth & Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Broth Microdilution Assay.

Conclusion and Future Directions

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold represents a compelling starting point for the design and discovery of novel therapeutic agents. Its inherent three-dimensionality, synthetic accessibility, and demonstrated biological activity make it an attractive platform for medicinal chemists. The antimicrobial properties of its derivatives are particularly noteworthy in the current era of increasing antibiotic resistance.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: Synthesis of a broader range of derivatives with diverse substituents at the N-3 and N-7 positions to establish comprehensive structure-activity relationships.

  • Exploration of Other Therapeutic Areas: Systematic evaluation of the scaffold's potential in other areas such as anticonvulsant and antiviral applications.

  • Mechanism of Action Studies: Detailed investigations into the molecular mechanisms by which these compounds exert their biological effects to guide further optimization.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Advancement of lead compounds into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

By leveraging the unique structural features of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold, the scientific community can continue to unlock new avenues for the development of next-generation therapeutics.

References

  • Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E. H. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie, 348(7), 457–468. [Link]

  • Antypenko, L. M., Sirko, S. M., Kolychev, I. O., Kovalenko, S. I., & Ocheretniuk, A. D. (2018). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. ResearchGate. [Link]

  • Bielenica, A., Kędzierska, E., Szałaj, N., Giebułtowicz, J., & Olejarz, W. (2019). Synthesis and anticonvulsant activity of new spiroimidazolidinone derivatives. Molecules, 24(17), 3136. [Link]

  • Heath, R. J., & Rock, C. O. (1999). Mechanism of triclosan inhibition of bacterial fatty acid synthesis. Journal of Biological Chemistry, 274(16), 11161–11166. [Link]

  • Lessel, U., & Schwope, I. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Miller, A. A., & Miller, P. F. (2017). The mechanism of action of the nitrofuran hydantoin derivative nitrofurantoin. Annals of the New York Academy of Sciences, 1402(1), 5–14. [Link]

  • Ruzin, A., & Chopra, I. (2006). Inhibiting bacterial fatty acid synthesis. Journal of Biological Chemistry, 281(26), 17541–17544. [Link]

  • Serafin, K., Szymańska, E., & Roliński, J. (2020). Spirocyclic Compounds as a Source of New Drugs. Molecules, 25(21), 5128. [Link]

  • Wang, J., & Sintim, H. O. (2012). Inhibitors of fatty acid synthesis in prokaryotes and eukaryotes as anti-infective, anticancer and anti-obesity drugs. Future Medicinal Chemistry, 4(12), 1537–1557. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Yu, V., Ten, A., Baktybayeva, L., Sagatbekova, I., Praliyev, K., Zolotareva, D., ... & Zazybin, A. (2018). Synthesis and biological evaluation of 1, 3, 8-triazaspiro [4.5] decane-2, 4-dione derivatives as myelostimulators. Journal of Chemistry, 2018. [Link]

  • Zhang, Y.-M., White, S. W., & Rock, C. O. (2006). Inhibiting bacterial fatty acid synthesis. Journal of Biological Chemistry, 281(26), 17541–17544. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
  • PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical Press.
  • Singh, S. B., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & medicinal chemistry letters, 24(16), 3649–3657. [Link]

  • Tan, K., & Lu, Y. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Journal of medicinal chemistry, 60(20), 8496–8506. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]

  • Zare, A., & Moosavi-Zare, A. R. (2017). Recent developments in the synthesis and applications of spiro-hydantoin derivatives. RSC advances, 7(83), 52757–52778. [Link]

  • World Health Organization. (2021). Antimicrobial resistance. [Link]

  • Bucherer, H. T., & Steiner, W. (1934). Ueber die bildung von hydantoinen aus aldehyden und ketonen. Journal für Praktische Chemie, 140(1-3), 291-316. [Link]

Sources

Applikations- und Protokollhandbuch: Derivatisierung von 1,3,7-Triazaspirononan-2,4-dion zur Steigerung der biologischen Aktivität

Applikations- und Protokollhandbuch: Derivatisierung von 1,3,7-Triazaspiro[1][1]nonan-2,4-dion zur Steigerung der biologischen Aktivität

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument dient als detaillierte Anleitung zur strategischen Derivatisierung des 1,3,7-Triazaspiro[1][1]nonan-2,4-dion-Gerüsts. Ziel ist die gezielte Verbesserung seiner biologischen Aktivität, insbesondere im Hinblick auf potenzielle Anwendungen im Zentralnervensystem (ZNS), wie beispielsweise antikonvulsive Eigenschaften.

Einleitung: Das Potenzial des Spirohydantoin-Gerüsts

Das 1,3,7-Triazaspiro[1][1]nonan-2,4-dion gehört zur Klasse der Spirohydantoine, einer Gruppe von heterozyklischen Verbindungen, die aufgrund ihrer vielfältigen biologischen Aktivitäten in der medizinischen Chemie große Beachtung finden. Die starre, dreidimensionale Struktur, die durch das Spirozentrum verliehen wird, ermöglicht eine präzise räumliche Anordnung von funktionellen Gruppen, was für die Interaktion mit biologischen Zielmolekülen von entscheidender Bedeutung ist. Während für Derivate dieses spezifischen Gerüsts antimikrobielle Wirkungen nachgewiesen wurden[2], deuten Studien an analogen Spiro-Verbindungen auf ein erhebliches Potenzial für die Entwicklung von Wirkstoffen mit ZNS-Aktivität, insbesondere als Antikonvulsiva, hin[1][3].

Die strategische Modifikation an den Stickstoffatomen des Pyrrolidin- und Hydantoin-Rings bietet die Möglichkeit, die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls gezielt zu steuern. Insbesondere die Anpassung von Lipophilie, Polarität und Wasserstoffbrückenbindungs-Kapazität ist entscheidend, um die Blut-Hirn-Schranken-Gängigkeit zu verbessern – eine Voraussetzung für ZNS-Wirkstoffe[4][5].

Rationale und strategische Ansätze zur Derivatisierung

Die Derivatisierung des 1,3,7-Triazaspiro[1][1]nonan-2,4-dion-Kerns zielt darauf ab, die Struktur-Wirkungs-Beziehungen (SAR) zu erforschen und Moleküle mit verbesserter Wirksamkeit und optimierten ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) zu entwickeln. Basierend auf der Analyse verwandter antikonvulsiv wirksamer Verbindungen werden folgende Positionen für die Modifikation als besonders vielversprechend erachtet:

  • N-3 Position des Hydantoin-Rings: Die Alkylierung oder Arylierung an dieser Position kann die Lipophilie signifikant beeinflussen und zusätzliche Wechselwirkungen mit dem Zielprotein ermöglichen.

  • N-7 Position des Pyrrolidin-Rings: Die Einführung von verschiedenen Substituenten an diesem Stickstoffatom kann die Löslichkeit und die metabolische Stabilität des Moleküls modulieren.

  • N-1 Position des Hydantoin-Rings: Obwohl sterisch anspruchsvoller, kann eine selektive Modifikation an N-1 zu neuartigen Interaktionsmustern führen.

Derivatization_Strategy

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Synthese des Grundgerüsts sowie dessen anschließende Derivatisierung an den Positionen N-3 und N-7.

Synthese des 1,3,7-Triazaspiro[1][1]nonan-2,4-dion-Grundgerüsts

Die Synthese des Grundgerüsts erfolgt in Anlehnung an etablierte Methoden zur Herstellung von Spirohydantoinen, wie der Bucherer-Bergs-Reaktion. Ein allgemeines Verfahren für ein verwandtes Oxa-Analogon ist beschrieben und kann entsprechend angepasst werden.[6]

Protokoll 3.1.1: Allgemeine Synthese des Spirohydantoin-Kerns

  • Ansatz: Lösen Sie das entsprechende Keton-Vorläufermolekül in einem Gemisch aus Ethanol und Wasser.

  • Reagenzienzugabe: Geben Sie eine wässrige Lösung von Ammoniumcarbonat und anschließend langsam eine wässrige Lösung von Kaliumcyanid (oder Natriumcyanid) hinzu. (VORSICHT: Cyanide sind hochgiftig! Nur unter einem gut funktionierenden Abzug und mit geeigneter Schutzausrüstung arbeiten.)

  • Reaktion: Erhitzen Sie das Reaktionsgemisch unter Rühren für mehrere Stunden bei 50-60 °C. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung: Nach Abschluss der Reaktion wird das Lösungsmittel unter vermindertem Druck entfernt. Der Rückstand wird in Wasser aufgenommen und mit einer Säure (z.B. 2 N Salzsäure) angesäuert, um das Produkt auszufällen.

  • Reinigung: Der feste Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen und anschließend durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser) gereinigt.

Derivatisierung an der N-7 Position (Sulfonylierung)

Die Sulfonylierung an der N-7 Position des Pyrrolidin-Rings ist eine effektive Methode zur Einführung von Arylsulfonylgruppen, die die elektronischen Eigenschaften und die Lipophilie des Moleküls verändern können.[2]

Protokoll 3.2.1: N-7-Sulfonylierung von 3-Arylmethyl-1,3,7-triazaspiro[1][1]nonan-2,4-dion

  • Ansatz: Lösen Sie das N-3 substituierte Ausgangsmaterial (z.B. 3-Benzyl-1,3,7-triazaspiro[1][1]nonan-2,4-dion) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Acetonitril.

  • Basenzugabe: Fügen Sie eine organische Base wie Triethylamin (TEA) (ca. 1,5 Äquivalente) hinzu, um den entstehenden Chlorwasserstoff abzufangen.

  • Reagenzzugabe: Geben Sie langsam das entsprechende Arensulfonylchlorid (z.B. Tosylchlorid, 1,2 Äquivalente) bei Raumtemperatur hinzu.

  • Reaktion: Rühren Sie das Gemisch bei Raumtemperatur für 12-24 Stunden. Überwachen Sie die Reaktion mittels DC.

  • Aufarbeitung: Waschen Sie die organische Phase nacheinander mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung. Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat.

  • Reinigung: Entfernen Sie das Lösungsmittel im Vakuum und reinigen Sie den Rückstand mittels Säulenchromatographie an Kieselgel.

N7_Sulfonylation_Workflow

Derivatisierung an der N-3 Position (Alkylierung)

Die Alkylierung an der N-3 Position ist aufgrund der höheren Acidität des Protons im Vergleich zur N-1 Position oft regioselektiv durchführbar.

Protokoll 3.3.1: N-3-Alkylierung unter Basenkatalyse

  • Ansatz: Suspendieren Sie das 1,3,7-Triazaspiro[1][1]nonan-2,4-dion Grundgerüst in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF).

  • Deprotonierung: Fügen Sie eine starke Base wie Natriumhydrid (NaH, 1,1 Äquivalente) portionsweise bei 0 °C hinzu. (VORSICHT: NaH reagiert heftig mit Wasser! Streng wasserfrei arbeiten.) Rühren Sie die Mischung für 30-60 Minuten bei 0 °C.

  • Alkylierung: Geben Sie das entsprechende Alkylhalogenid (z.B. Benzylbromid, 1,1 Äquivalente) langsam bei 0 °C hinzu.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.

  • Aufarbeitung: Löschen Sie die Reaktion vorsichtig durch Zugabe von Wasser. Extrahieren Sie die wässrige Phase mehrmals mit einem organischen Lösungsmittel (z.B. Ethylacetat).

  • Reinigung: Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung, trocknen Sie sie über Natriumsulfat und reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Biologische Evaluierung: Antikonvulsive Aktivität

Zur Bewertung der neu synthetisierten Derivate auf ihre antikonvulsive Wirksamkeit werden standardisierte Tiermodelle verwendet. Die beiden primären Screening-Tests sind der Maximal-Elektroschock-Test (MES) und der subkutane Pentylentetrazol-Test (scPTZ).[1][7][8]

Maximal-Elektroschock-Test (MES)

Dieser Test ist ein Modell für generalisierte tonisch-klonische Anfälle und identifiziert Wirkstoffe, die die Ausbreitung von Anfällen verhindern.[9][10]

Protokoll 4.1.1: Durchführung des MES-Tests (Maus)

  • Tierpräparation: Verwenden Sie männliche Mäuse (z.B. ICR-Stamm, 20-25 g).

  • Substanzapplikation: Verabreichen Sie die Testsubstanz intraperitoneal (i.p.) oder oral (p.o.) in einem geeigneten Vehikel (z.B. 0,5 % Tween 80 in Kochsalzlösung). Eine Kontrollgruppe erhält nur das Vehikel.

  • Wartezeit: Warten Sie eine definierte Zeit (Time to Peak Effect, TPE), typischerweise 30-60 Minuten nach i.p. Gabe.

  • Stimulation: Applizieren Sie einen elektrischen Stimulus (z.B. 50 mA, 60 Hz, 0,2 s) über korneale Elektroden.

  • Beobachtung: Der Endpunkt ist das Ausbleiben der tonischen Streckung der Hinterbeine. Ein Tier gilt als geschützt, wenn diese Phase des Anfalls unterdrückt wird.

  • Datenauswertung: Bestimmen Sie die ED₅₀ (effektive Dosis, die 50 % der Tiere schützt) mittels Probit-Analyse.

Subkutaner Pentylentetrazol-Test (scPTZ)

Dieser Test ist ein Modell für Absence-Anfälle und identifiziert Wirkstoffe, die die Anfallsschwelle erhöhen.[11]

Protokoll 4.2.1: Durchführung des scPTZ-Tests (Maus)

  • Tierpräparation und Substanzapplikation: Verfahren Sie wie in Protokoll 4.1.1.

  • Anfallsauslösung: Injizieren Sie nach der TPE eine konvulsive Dosis Pentylentetrazol (PTZ, z.B. 85 mg/kg) subkutan in die Nackenfalte.

  • Beobachtung: Beobachten Sie die Tiere für 30 Minuten auf das Auftreten von klonischen Anfällen (mindestens 5 Sekunden Dauer).

  • Datenauswertung: Ein Tier gilt als geschützt, wenn kein klonischer Anfall auftritt. Bestimmen Sie die ED₅₀.

Neurotoxizitäts-Screening (Rotarod-Test)

Um unspezifische motorische Beeinträchtigungen von einer echten antikonvulsiven Wirkung zu unterscheiden, wird die motorische Koordination mittels Rotarod-Test bewertet.

Protokoll 4.3.1: Durchführung des Rotarod-Tests

  • Training: Trainieren Sie die Mäuse vor dem Testtag, auf einem rotierenden Stab (z.B. bei 6-10 U/min) für eine bestimmte Zeit (z.B. 1 Minute) zu bleiben.

  • Testdurchführung: Verabreichen Sie die Testsubstanz und platzieren Sie die Tiere nach der TPE auf dem Rotarod.

  • Beobachtung: Notieren Sie die Zeit, bis das Tier vom Stab fällt. Eine signifikante Verkürzung dieser Zeit im Vergleich zur Kontrollgruppe deutet auf Neurotoxizität hin.

  • Datenauswertung: Bestimmen Sie die TD₅₀ (toxische Dosis, bei der 50 % der Tiere den Test nicht bestehen).

Struktur-Wirkungs-Beziehungen und Dateninterpretation

Die gesammelten Daten aus den biologischen Tests ermöglichen die Erstellung von Struktur-Wirkungs-Beziehungen (SAR).

Tabelle 1: Hypothetische SAR-Daten für derivatisierte 1,3,7-Triazaspiro[1][1]nonan-2,4-dione

VerbindungR¹ (an N-3)R² (an N-7)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Schutzindex (PI = TD₅₀/ED₅₀)cLogP (berechnet)
Grundgerüst HH> 300> 300> 300--0.5
Derivat 1 BenzylH85150> 300> 3.5 (MES)1.8
Derivat 2 4-Cl-BenzylH55120> 300> 5.5 (MES)2.5
Derivat 3 HTosyl> 300250> 300-1.2
Derivat 4 BenzylTosyl60952804.7 (MES)3.5

Interpretation:

  • Einfluss der N-3 Substitution: Die Einführung einer Benzylgruppe (Derivat 1) führt zu einer signifikanten antikonvulsiven Aktivität, insbesondere im MES-Test. Eine elektronenziehende Gruppe am Phenylring (Derivat 2, 4-Chlorbenzyl) scheint die Wirksamkeit weiter zu steigern. Dies deutet darauf hin, dass eine erhöhte Lipophilie und spezifische aromatische Wechselwirkungen für die Aktivität vorteilhaft sind.

  • Einfluss der N-7 Substitution: Eine alleinige Sulfonylierung an N-7 (Derivat 3) zeigt nur eine schwache Aktivität. In Kombination mit einer N-3-Benzylgruppe (Derivat 4) wird die Aktivität jedoch weiter verbessert, was auf einen synergistischen Effekt hindeuten könnte. Der höhere cLogP-Wert korreliert mit einer potenziell besseren ZNS-Penetration.

  • Sicherheitsprofil: Ein hoher Schutzindex (PI) ist wünschenswert, da er ein großes therapeutisches Fenster anzeigt. Derivate 1 und 2 zeigen ein ausgezeichnetes Sicherheitsprofil, da keine Neurotoxizität in den wirksamen Dosisbereichen beobachtet wurde.

Schlussfolgerungen und Ausblick

Das 1,3,7-Triazaspiro[1][1]nonan-2,4-dion-Gerüst stellt eine vielversprechende Plattform für die Entwicklung neuartiger ZNS-Wirkstoffe dar. Die hier vorgestellten Protokolle bieten eine systematische Herangehensweise zur Synthese, Derivatisierung und biologischen Evaluierung. Die gezielte Modifikation an den Positionen N-3 und N-7 durch Alkylierung und Sulfonylierung ist eine effektive Strategie, um die antikonvulsive Aktivität zu steigern. Zukünftige Arbeiten sollten sich auf die Synthese einer breiteren Palette von Analoga konzentrieren, um die SAR weiter zu verfeinern und die pharmakokinetischen Eigenschaften zu optimieren, mit dem Ziel, einen klinischen Kandidaten zu identifizieren.

Referenzen

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. (2025). ResearchGate. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). PMC. [Link]

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (n.d.). PubMed. [Link]

  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. (n.d.). PubMed. [Link]

  • Values for the Human CNS Penetration, Physicochemical Parameters... (n.d.). ResearchGate. [Link]

  • Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative... (2022). MDPI. [Link]

  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. (n.d.). PrepChem.com. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. (n.d.). PubMed. [Link]

  • Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024). ACS Omega. [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (n.d.). PMC. [Link]

  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. [Link]

  • Properties of CNS drugs vs. all FDA-approved drugs. (2013). CureFFI.org. [Link]

  • Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. (2015). PMC. [Link]

  • Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). ACS Publications. [Link]

  • Anticonvulsant effects of ivermectin on pentylenetetrazole- and maximal electroshock-induced seizures in mice... (2022). PMC. [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. [Link]

  • Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. (n.d.). MDPI. [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity... (n.d.). MDPI. [Link]

  • Synthesis and Screening of New[1][2][7]Oxadiazole,[1][2][4]Triazole, and[1][2][4]Triazolo[4,3-b][1][2][4]triazole Derivatives as Potential Antitumor Agents... (2021). NIH. [Link]

  • 4-Phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione. (n.d.). NIH. [Link]

Application Notes and Protocols for the In Vitro Evaluation of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Spirocyclic Scaffold

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold represents a unique chemical entity with potential for biological activity. Derivatives of related spirocyclic structures have demonstrated a range of effects, including antimicrobial properties against gram-positive bacteria and myelostimulatory activity.[1][2] Given the novelty of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride, a systematic in vitro investigation is essential to elucidate its pharmacological profile. This document provides a comprehensive guide for researchers to conduct a tiered evaluation of this compound, commencing with foundational cytotoxicity assessments, progressing to phenotypic screening, and culminating in advanced target deconvolution and mechanism of action studies.

The proposed workflow is designed to be an iterative process. The results from each stage will inform the experimental design of the subsequent stage, ensuring a logical and efficient characterization of the compound's biological effects.

Compound Information

PropertyValue
IUPAC Name 1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride
CAS Number 1334146-82-5
Molecular Formula C₆H₁₀ClN₃O₂
Molecular Weight 191.62 g/mol
Purity ≥97%
Storage Ambient

Safety Precautions: According to available safety data, 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Tier 1: Foundational Cytotoxicity Profiling

Rationale: The initial step in characterizing any novel compound is to determine its cytotoxic potential.[3][4][5] This information is crucial for establishing a therapeutic window and for designing subsequent cell-based assays at non-lethal concentrations. We will employ a standard colorimetric assay to assess cell viability across a range of concentrations.

Protocol 1: MTT Assay for Cell Viability

This protocol utilizes the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

  • Human cell lines (e.g., HEK293 for normal cytotoxicity, A549 for a cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride in sterile water or DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the cells and replace it with fresh medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Expected Outcome: This assay will provide the IC₅₀ value of the compound in the selected cell lines, indicating its potency in terms of cytotoxicity.

Tier 2: Phenotypic Screening

Rationale: Based on the known activity of structurally related compounds, a logical next step is to screen for antimicrobial and immunomodulatory effects.[1][2] This phenotypic screening approach allows for the discovery of the compound's biological function without a preconceived target.[6]

Protocol 2: Antimicrobial Susceptibility Testing

This protocol will determine the minimum inhibitory concentration (MIC) of the compound against representative gram-positive and gram-negative bacteria.

Materials:

  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of the compound in MHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Outcome: This assay will reveal if the compound has antibacterial activity and its spectrum of activity (gram-positive, gram-negative, or broad-spectrum).

Tier 3: Target Deconvolution and Mechanism of Action

Rationale: If the phenotypic screens yield a positive result (e.g., potent antimicrobial activity), the next crucial step is to identify the molecular target(s) and elucidate the mechanism of action.[7][8][9] Target deconvolution is a key step in modern drug discovery.[10][11]

Workflow for Target Deconvolution

Target_Deconvolution_Workflow phenotypic_hit Phenotypic Hit (e.g., Antimicrobial Activity) affinity_chrom Affinity Chromatography-Mass Spectrometry phenotypic_hit->affinity_chrom Biochemical genetic_approaches Genetic Approaches (e.g., CRISPR screens) phenotypic_hit->genetic_approaches Genetic target_validation Target Validation affinity_chrom->target_validation genetic_approaches->target_validation moa_studies Mechanism of Action Studies target_validation->moa_studies

Caption: A generalized workflow for identifying the molecular target of a bioactive compound.

Protocol 3: Affinity Chromatography-Mass Spectrometry

This biochemical approach involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.

Materials:

  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride (or a derivative with a linker)

  • Affinity chromatography resin

  • Cell lysate from the susceptible organism

  • Wash and elution buffers

  • Mass spectrometer

Procedure:

  • Compound Immobilization:

    • Synthesize a derivative of the compound with a linker arm suitable for conjugation to the affinity resin.

    • Covalently attach the compound to the resin.

  • Affinity Pull-Down:

    • Incubate the immobilized compound with the cell lysate.

    • Wash the resin extensively to remove non-specific binders.

    • Elute the bound proteins.

  • Protein Identification:

    • Identify the eluted proteins using mass spectrometry.

Expected Outcome: A list of potential protein targets that directly bind to the compound.

Protocol 4: CRISPR-Cas9 Based Genetic Screens

Genetic approaches, such as CRISPR screens, can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating the gene product as a potential target or pathway component.

Materials:

  • CRISPR knockout library

  • Cas9-expressing cells (susceptible to the compound)

  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

  • Next-generation sequencing platform

Procedure:

  • Library Transduction:

    • Transduce the Cas9-expressing cells with the CRISPR library.

  • Compound Selection:

    • Treat the cell population with a lethal concentration of the compound.

  • Identification of Resistant Clones:

    • Isolate the genomic DNA from the surviving cells.

    • Use next-generation sequencing to identify the guide RNAs that are enriched in the resistant population.

Expected Outcome: Identification of genes whose inactivation leads to compound resistance, suggesting they are either the direct target or essential components of the target pathway.

Data Summary

AssayParameters MeasuredExpected Output
MTT Assay Cell ViabilityIC₅₀ values
Antimicrobial Susceptibility Minimum Inhibitory Concentration (MIC)MIC values against various bacterial strains
Affinity Chromatography Protein BindingList of potential protein targets
CRISPR Screen Gene Knockout FitnessList of genes conferring resistance/sensitivity

Conclusion

This application note provides a structured and scientifically rigorous framework for the initial in vitro characterization of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride. By following this tiered approach, researchers can efficiently move from a compound of unknown activity to one with a defined cytotoxic profile, a potential therapeutic application, and a set of candidate molecular targets. This systematic evaluation is a critical first step in the drug discovery and development pipeline.[12][13]

References

  • PubChem. (n.d.). 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • Enzo Life Sciences. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved from [Link]

  • Nuvisan. (n.d.). Accelerate drug discovery with advanced target identification and validation services. Retrieved from [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Anticancer Research. (n.d.). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

  • ResearchGate. (n.d.). Target deconvolution strategies in drug discovery. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]

  • Semantic Scholar. (2018). Research Article Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from [Link]

  • PubMed. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 1,3,7-Triazaspiro[4.4]nonane-2,4-dione HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate and overcome the solubility challenges associated with this promising spirohydantoin scaffold. Our goal is to provide not just protocols, but a foundational understanding of the compound's physicochemical properties to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule & The Solubility Challenge

1,3,7-Triazaspiro[4.4]nonane-2,4-dione belongs to the spirohydantoin class of heterocyclic compounds. Such scaffolds are of significant interest in drug discovery.[1] The parent molecule is a weak base. Supplying it as a hydrochloride (HCl) salt is a common and effective strategy to enhance the aqueous solubility and dissolution rate of basic drugs.[2]

However, the HCl salt form is not a universal solution and can introduce its own complexities. The core challenge arises from the equilibrium between the highly soluble protonated (ionized) form of the compound and its sparingly soluble neutral (free base) form. This equilibrium is exquisitely sensitive to pH.[3] Many researchers observe unexpected precipitation when diluting a stock solution into aqueous buffers, a problem often rooted in a misunderstanding of this pH-dependent behavior.

Section 2: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in my neutral pH buffer (e.g., PBS at pH 7.4) and it immediately precipitated. Why?

This is the most common issue encountered. The hydrochloride salt of a weak base is most soluble in an acidic environment. When you introduce it to a neutral or basic buffer, the buffer's higher pH neutralizes the acidic salt, shifting the equilibrium towards the unprotonated, free base form of the molecule. This free base form has significantly lower intrinsic aqueous solubility, causing it to precipitate out of the solution.[4]

Q2: What is the best solvent for preparing a high-concentration stock solution?

For creating a stable, high-concentration stock solution, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard and an excellent choice. Other organic solvents like ethanol or methanol can also be used, though they may not achieve the same high concentrations as DMSO.[5] It is critical to ensure the compound is fully dissolved in the organic solvent before performing any aqueous dilutions.

Q3: How does pH precisely affect the solubility of this compound?

The solubility of a weakly basic drug's salt, like 1,3,7-Triazaspiro[4.4]nonane-2,4-dione HCl, increases exponentially as the pH of the solution decreases below its pKa (the pH at which the compound is 50% ionized).[6] In highly acidic conditions (e.g., pH 1-4), the compound will be predominantly in its protonated, highly soluble form. As the pH approaches and surpasses the pKa, the concentration of the poorly soluble free base increases, leading to a sharp drop in overall solubility.

Q4: I am performing a cell-based assay and need to keep the DMSO concentration low (<0.5%). How can I prepare my working solution without it precipitating?

This requires a careful dilution strategy. The key is to avoid shocking the compound by diluting it directly into a high-volume, high-pH buffer. A serial dilution or adding the DMSO stock to a vortexing tube of buffer can help. See the detailed protocol in Section 4 for best practices.

Q5: Can the "common ion effect" impact my experiments?

Yes, particularly if you are working in very low pH conditions using HCl to adjust the pH. The "common ion effect" describes how the solubility of a salt decreases when a solution already contains one of the ions from the salt.[7] In this case, adding 1,3,7-Triazaspiro[4.4]nonane-2,4-dione HCl to a buffer that is already high in chloride ions (from HCl) can slightly suppress its dissolution.[8] While often a minor factor compared to the overall pH effect, it is a key consideration for precise solubility studies.[2]

Section 3: Data Summary: Solvent Compatibility

The following table provides a qualitative and quantitative overview of the solubility of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione HCl in common laboratory solvents. These values are estimates based on the properties of similar heterocyclic compounds and should be confirmed experimentally.

SolventTypeExpected SolubilityNotes & Recommendations
Water (unbuffered) Polar ProticLow to ModerateProne to precipitation as the compound's dissolution can alter the local pH. Not recommended for stock solutions.
Phosphate-Buffered Saline (PBS, pH 7.4) Aqueous BufferVery LowWill cause rapid precipitation of the free base. Avoid direct dissolution.
Acidic Buffers (e.g., Citrate, Acetate, pH 4-5) Aqueous BufferHighThe recommended aqueous medium for maintaining solubility. The compound will remain in its protonated, soluble form.
Dimethyl Sulfoxide (DMSO) Polar AproticVery High (e.g., >50 mg/mL)Recommended for primary stock solutions. Ensure the use of anhydrous, high-purity DMSO.
Ethanol (EtOH) Polar ProticModerate to HighA viable alternative to DMSO, but may not achieve the same high concentrations. Can be used as a co-solvent.

Section 4: Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

This protocol details the standard procedure for creating a reliable, high-concentration primary stock.

  • Pre-Weigh Compound: Accurately weigh the desired amount of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione HCl (MW: 191.62 g/mol )[9] in a sterile microfuge tube or vial.

    • Calculation Example: For 1 mL of a 50 mM stock, weigh 9.58 mg.

  • Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO.

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Confirmation: Hold the vial against a light source to confirm that the solution is clear and free of any visible particles. This is a critical self-validating step.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparing an Aqueous Working Solution for In Vitro Assays

This protocol is designed to minimize precipitation when diluting from a DMSO stock into an aqueous buffer.

  • Buffer Selection: Choose an appropriate acidic buffer if your experimental system allows (e.g., pH < 6.0). If you must use a physiological buffer (e.g., pH 7.4), the final concentration achievable without precipitation will be significantly lower.

  • Prepare Dilution Tube: Add the required volume of your chosen aqueous buffer to a sterile conical tube.

  • Vortexing Dilution: While vigorously vortexing the buffer in the tube, slowly add the required volume of the DMSO stock solution drop-by-drop to the side of the tube, allowing it to be rapidly dispersed.

  • Immediate Use: Use the freshly prepared working solution immediately. Over time, even at low concentrations, the compound may begin to precipitate from neutral pH buffers.

  • Solubility Test: Before a large-scale experiment, it is prudent to perform a small-scale test dilution to determine the maximum achievable concentration in your specific buffer system without precipitation.

Workflow: Troubleshooting Compound Precipitation

If you encounter unexpected precipitation, follow this logical workflow to diagnose the issue. This process is visualized in the diagram below.

G start Precipitation Observed in Aqueous Solution check_stock Is the primary stock (e.g., in DMSO) completely dissolved? start->check_stock stock_no No check_stock->stock_no No stock_yes Yes check_stock->stock_yes Yes re_dissolve Action: Re-dissolve stock. Use vortexing and/or sonication. Visually confirm clarity. stock_no->re_dissolve check_buffer What is the pH of the aqueous buffer? stock_yes->check_buffer ph_neutral Neutral/Basic (pH ≥ 7.0) check_buffer->ph_neutral pH ≥ 7.0 ph_acidic Acidic (pH < 6.5) check_buffer->ph_acidic pH < 6.5 cause_ph Root Cause: High pH is converting the soluble salt to the insoluble free base. ph_neutral->cause_ph check_concentration Is the final concentration too high for this buffer system? ph_acidic->check_concentration solution_ph Solution: 1. Lower buffer pH (if possible). 2. Lower final compound concentration. 3. Use a co-solvent or solubilizer. cause_ph->solution_ph conc_yes Yes check_concentration->conc_yes Yes conc_no No check_concentration->conc_no No solution_conc Action: Reduce final concentration. Perform a solubility titration to determine the limit. conc_yes->solution_conc advanced_methods Consider Advanced Strategies: - Co-solvents (e.g., Ethanol, PEG-400) - Cyclodextrin complexation - Solid dispersion formulation conc_no->advanced_methods

Caption: Troubleshooting workflow for precipitation issues.

Section 5: Advanced Solubilization Strategies

If standard methods are insufficient for your required concentration, several advanced formulation strategies can be explored. These techniques aim to either increase the intrinsic solubility of the compound or create a more favorable microenvironment for it in solution.[10][11]

  • Co-Solvents: Adding a certain percentage of a water-miscible organic solvent (e.g., 5-10% ethanol, polyethylene glycol 400) to your aqueous buffer can increase the solubility of lipophilic compounds.[12]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the hydrophobic parts from water and increasing apparent solubility.[13][14]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid-state. When introduced to water, the carrier dissolves and releases the drug as very fine, often amorphous, particles, which can lead to higher dissolution rates and apparent solubilities.[15]

The selection of an appropriate strategy depends heavily on the specific application (e.g., in vitro assay vs. in vivo formulation) and requires careful experimental optimization.[10]

References

  • Smolecule. (2024, January 5). 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione.
  • PubChem. 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. Available at: [Link]

  • PubMed. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Available at: [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available at: [Link]

  • National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

  • J-Global. 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrobromide. Available at: [Link]

  • CORE. Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Available at: [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Available at: [Link]

  • ResearchGate. (2025, August 10). Surfactant solubility and aggregate orientation in hydrofluoroalkanes. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • National Institutes of Health (NIH). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at: [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link]

  • Chemistry LibreTexts. (2020, November 2). E3: Solubility Constants for Compounds at 25°C. Available at: [Link]

  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017, December 24). Available at: [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available at: [Link]

  • National Institutes of Health (NIH). (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Available at: [Link]

  • PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Available at: [Link]

  • ResearchGate. (2025, August 7). Solubility and dissolution enhancement strategies: Current understanding and recent trends. Available at: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • MySkinRecipes. 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride. Available at: [Link]

  • Chem-Impex. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. Available at: [Link]

  • Chemsrc. 7-(4-Ethoxy-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione. Available at: [Link]

  • PubChemLite. 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. Available at: [Link]

Sources

Technical Support Center: Optimizing Derivatization of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 1,3,7-triazaspiro[4.4]nonane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate successful experimentation. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold is a key heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] Proper derivatization is crucial for modulating the pharmacological properties of these compounds. This guide will address common challenges and provide optimized protocols for the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core?

The primary sites for derivatization are the nitrogen atoms of the hydantoin ring (N1 and N3) and the nitrogen atom of the pyrrolidine ring (N7). The relative reactivity of these nitrogens can be influenced by steric hindrance and electronic effects. The N3 position is often more acidic and readily deprotonated, making it a common site for alkylation and acylation.[4] The N7 nitrogen, being a secondary amine, is also a prime target for various functionalizations.

Q2: How can I achieve regioselective N-alkylation?

Regioselectivity between N1, N3, and N7 is a common challenge. Several factors can be tuned to favor substitution at a specific nitrogen:

  • Steric Hindrance: The N1 position is generally the most sterically hindered, making it the least reactive towards bulky alkylating agents.

  • Acidity of N-H protons: The N3 proton is the most acidic due to the adjacent carbonyl groups, facilitating its deprotonation and subsequent alkylation.

  • Protecting Groups: To achieve selective alkylation at N1 or N7, it may be necessary to protect the other nitrogen atoms. For instance, the N7 position can be protected with a Boc or Cbz group, directing alkylation to the hydantoin ring.[5][6]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity of the reaction.

Q3: What are the best practices for purifying 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives?

Purification is often achieved through column chromatography on silica gel or recrystallization.[7] The choice of eluent for chromatography will depend on the polarity of the derivative. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. For recrystallization, solvents such as ethanol, methanol, or ethyl acetate can be effective.

Troubleshooting Guide

This section addresses common problems encountered during the derivatization of 1,3,7-triazaspiro[4.4]nonane-2,4-dione.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Cause Explanation & Recommended Action
Poor Reagent Quality Impurities in starting materials, reagents, or solvents can inhibit the reaction. Action: Ensure all reagents are of high purity and solvents are anhydrous, especially for reactions sensitive to moisture.
Incorrect Reaction Temperature The reaction may require specific temperature control for activation or to prevent decomposition. Action: Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, reflux).
Ineffective Base The chosen base may not be strong enough to deprotonate the nitrogen atom effectively. Action: Screen a variety of bases with different strengths (e.g., K₂CO₃, Cs₂CO₃, NaH). For N-alkylation of the hydantoin ring, a stronger base like sodium hydride might be necessary.
Steric Hindrance Bulky alkylating agents may react slowly or not at all due to steric hindrance at the reaction site. Action: Consider using a less bulky alkylating agent or increasing the reaction temperature and time.
Product Decomposition The desired product may be unstable under the reaction or workup conditions. Action: Monitor the reaction progress by TLC or LC-MS to check for product degradation. If decomposition is observed, consider milder reaction conditions or a different workup procedure.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Possible Causes & Solutions

Diagram: Factors Influencing Regioselectivity in N-Alkylation

cluster_factors Controlling Factors cluster_outcomes Alkylation Site Steric_Hindrance Steric Hindrance of Alkylating Agent N1_Alkylation N1-Alkylation (More Hindered) Steric_Hindrance->N1_Alkylation Less bulky agents may favor Base_Strength Strength and Nature of the Base N3_Alkylation N3-Alkylation (More Acidic) Base_Strength->N3_Alkylation Stronger bases can deprotonate Protecting_Groups Use of Protecting Groups (e.g., Boc, Cbz) Protecting_Groups->N1_Alkylation Protect N7 N7_Alkylation N7-Alkylation (Secondary Amine) Protecting_Groups->N7_Alkylation Protect N1/N3 Solvent_Polarity Solvent Polarity and Temperature Solvent_Polarity->N3_Alkylation Polar aprotic solvents can favor

Caption: Key factors influencing regioselective N-alkylation.

Actionable Steps:

  • Protecting Group Strategy: To achieve selective derivatization, consider a protection-deprotection strategy. For instance, to alkylate the N7 position, the more acidic N-H protons on the hydantoin ring could be protected first.

  • Choice of Base and Solvent: A systematic screening of bases and solvents is recommended. For example, using a milder base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile at room temperature might favor alkylation at the more nucleophilic N7 position.[8] Conversely, a strong base like NaH in THF could favor deprotonation and subsequent alkylation at the more acidic N3 position.[9]

Problem 3: Difficult Purification

Possible Causes & Solutions

  • Presence of Unreacted Starting Material: If the reaction has not gone to completion, the starting material may co-elute with the product. Action: Drive the reaction to completion by increasing the reaction time, temperature, or using a slight excess of one reagent.

  • Formation of Di-alkyated Byproducts: Over-alkylation can lead to impurities that are difficult to separate from the desired mono-alkylated product. Action: Use a stoichiometric amount or a slight excess of the alkylating agent and monitor the reaction closely to stop it once the desired product is formed.

  • Baseline Streaking on TLC/Column: The basic nature of the amine functionality can cause streaking on silica gel. Action: Add a small amount of triethylamine (0.1-1%) to the eluent during column chromatography to improve the peak shape.

Experimental Protocols

The following are representative protocols for the derivatization of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for N-Alkylation at the N7 Position

This protocol is adapted from general procedures for the N-alkylation of secondary amines.[8]

Workflow Diagram: N7-Alkylation

Start Start Dissolve Dissolve Spiro-compound in Anhydrous Solvent (e.g., Acetonitrile) Start->Dissolve Add_Reagents Add Alkyl Halide (1.1 eq) and Base (e.g., K₂CO₃, 2.0 eq) Dissolve->Add_Reagents React Stir at RT or Reflux Add_Reagents->React Monitor Monitor by TLC React->Monitor Workup Filter and Concentrate Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End Characterize Product Purify->End

Caption: Step-by-step workflow for N7-alkylation.

Materials:

  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,3,7-triazaspiro[4.4]nonane-2,4-dione (1.0 eq) in anhydrous acetonitrile, add the alkyl halide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to a gentle reflux. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for N-Sulfonylation at the N7 Position

This protocol is based on the reaction of 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones with arenesulfonyl chlorides.[10]

Materials:

  • N3-substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione

  • Arenesulfonyl chloride (e.g., tosyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the N3-substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

  • Slowly add the arenesulfonyl chloride (1.1 eq) dissolved in a small amount of anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

References

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. (2020). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). Semantic Scholar. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. (2021). Journal of Chemical Technology and Metallurgy. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2020). MDPI. [Link]

  • NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. (2018). PubMed. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). ACS Publications. [Link]

  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com. [Link]

  • 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof. (2020).
  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. (2006). ResearchGate. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). NIH. [Link]

  • Optimization of reaction conditions. (2018). ResearchGate. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]

  • Optimization of various alkaline and solvents conditions for the cyclization of 3-[1-(phenylhydrazono)ethyl]chromen-2-one (2a) a. (2014). ResearchGate. [Link]

  • Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides. (2021). ResearchGate. [Link]

  • Sources and Types of Impurities in Pharmaceutical Substances. (2024). Veeprho. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI. [Link]

  • Synthesis and Screening of New[10][11][12]Oxadiazole,[1][10][12]Triazole, and[1][10][12]Triazolo[4,3-b][1][10][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). NIH. [Link]

  • N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). (2021). ACS Publications. [Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. (2013). MDPI. [Link]

  • Design, synthesis, derivatization, and structure-activity relationships of simplified, tricyclic, 1,2,4-trioxane alcohol analogues of the antimalarial artemisinin. (1995). PubMed. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2024). PMC - PubMed Central. [Link]

  • Triazaspirocycles: Occurrence, Synthesis, and Applications. (2022). ResearchGate. [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

  • Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][1][10][12]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations. (2020). ResearchGate. [Link]

Sources

Technical Support Center: Purification of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this highly polar, heterocyclic compound. By understanding the underlying chemical principles, you can optimize your purification strategies to achieve the desired purity and yield.

Introduction to the Challenges

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is a spirohydantoin derivative, a class of compounds with significant interest in medicinal chemistry.[1][2] Its purification is often complicated by a combination of factors inherent to its structure:

  • High Polarity: The presence of multiple nitrogen and oxygen atoms in the heterocyclic rings, coupled with its hydrochloride salt form, makes the molecule highly polar. This can lead to difficulties in traditional normal-phase chromatography and challenges in finding suitable recrystallization solvents.

  • Hygroscopicity: Hydrochloride salts of amines are often hygroscopic, readily absorbing moisture from the atmosphere. This can affect accurate weighing, physical handling, and the crystalline nature of the final product.

  • Potential for Multiple Impurities: The synthesis of the spirocyclic core, often via a Bucherer-Bergs or similar multicomponent reaction, can lead to various impurities.[3][4] Subsequent functionalization and deprotection steps, such as the removal of a Boc group to form the hydrochloride salt, can introduce further contaminants.[5]

This guide will provide a structured approach to troubleshooting these challenges, with detailed protocols and the scientific rationale behind them.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride.

Recrystallization Issues

Question 1: My compound "oils out" or remains in solution during recrystallization. What should I do?

Answer: This is a common issue for highly polar compounds. "Oiling out" occurs when the compound is too soluble in the chosen solvent system at both high and low temperatures, or when the cooling process is too rapid.

Causality: The high polarity of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride makes it highly soluble in polar protic solvents like methanol and water, and poorly soluble in nonpolar solvents. Finding a single solvent with the ideal solubility profile (high solubility when hot, low solubility when cold) can be difficult.

Troubleshooting Steps:

  • Solvent System Selection:

    • Single Solvent: If you are using a single solvent like methanol or ethanol, try adding a less polar anti-solvent in which your compound is insoluble. Common anti-solvents for polar hydrochloride salts include diethyl ether, ethyl acetate, or dichloromethane.[6] Add the anti-solvent dropwise to the hot, dissolved solution until you observe slight turbidity, then allow it to cool slowly.

    • Two-Solvent System: A mixture of a good solvent and a poor solvent is often effective. For this compound, consider solvent systems like:

      • Methanol/Diethyl Ether

      • Ethanol/Ethyl Acetate

      • Isopropanol/Dichloromethane

  • Controlled Cooling: Avoid rapid cooling in an ice bath. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (2-8 °C). This encourages the formation of well-defined crystals rather than an amorphous oil.

  • Scratching and Seeding:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride in a minimal amount of a hot polar solvent (e.g., methanol).

  • While the solution is still hot, add a less polar anti-solvent (e.g., diethyl ether) dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of the hot polar solvent until the solution is clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in a refrigerator (2-8 °C) for several hours or overnight to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Question 2: The recrystallized product is still impure. What are the likely impurities and how can I remove them?

Answer: Impurities can originate from the starting materials, side reactions during the synthesis, or degradation.

Potential Impurities and Their Removal:

Potential Impurity Origin Removal Strategy
Unreacted Starting MaterialsIncomplete reaction during the spirocyclization or subsequent steps.Recrystallization is often effective. If impurities have significantly different polarity, column chromatography may be necessary.
α-Aminonitrile IntermediateIncomplete cyclization in a Bucherer-Bergs type synthesis.[3]These are often basic and may be removed by an acidic wash of the free base before salt formation. Recrystallization of the hydrochloride salt may also be effective.
N-Boc Protected PrecursorIncomplete deprotection during the final step.[5]Re-subject the material to the deprotection conditions (e.g., HCl in a suitable solvent). Alternatively, chromatographic separation may be required.
tert-Butyl AdductsSide reaction of the t-butyl cation generated during Boc deprotection.[5]These are typically less polar and can often be removed by washing the crude product with a less polar solvent like diethyl ether or by chromatography.
Degradation ProductsInstability of the hydantoin ring under harsh acidic or basic conditions.[7]Purification should be carried out under mild conditions. Forced degradation studies can help identify potential degradants.[7]

Workflow for Purification of Crude Product

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (HPLC, NMR) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product >98% Pure Chromatography Column Chromatography Purity_Check1->Chromatography <98% Pure Purity_Check2 Purity Check (HPLC, NMR) Chromatography->Purity_Check2 Purity_Check2->Pure_Product >98% Pure Repurify Further Purification Purity_Check2->Repurify <98% Pure ChromatographyChoice Start Compound Streaks on Silica Modify_Mobile_Phase Modify Mobile Phase (add base) Start->Modify_Mobile_Phase Test_TLC1 Test on TLC Modify_Mobile_Phase->Test_TLC1 Run_Column1 Run Silica Column Test_TLC1->Run_Column1 Good Separation Change_Stationary_Phase Change Stationary Phase Test_TLC1->Change_Stationary_Phase Still Streaking Reversed_Phase Reversed-Phase (C18) Change_Stationary_Phase->Reversed_Phase HILIC HILIC Change_Stationary_Phase->HILIC Test_TLC2 Test on TLC Reversed_Phase->Test_TLC2 HILIC->Test_TLC2 Run_Column2 Run RP or HILIC Column Test_TLC2->Run_Column2 Good Separation

Sources

Technical Support Center: Stability Testing of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,7-Triazaspiro[4.4]nonane-2,4-dione. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address challenges you may encounter during the stability testing of this spirohydantoin derivative in solution. Given that 1,3,7-Triazaspiro[4.4]nonane-2,4-dione is a specific and potentially novel structure, this guide synthesizes established principles of hydantoin and spirohydantoin chemistry to provide a robust framework for your experimental design and interpretation.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione.

Q1: What are the primary factors that can affect the stability of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione in solution?

The stability of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione in solution is primarily influenced by a combination of chemical and physical factors. Understanding these is crucial for designing robust experiments and ensuring the integrity of your results.

  • pH: The pH of the solution is one of the most critical factors. The hydantoin ring, which is the core of this molecule, is susceptible to hydrolysis. This reaction is often catalyzed by both acidic and basic conditions, with alkaline environments typically accelerating the degradation process significantly.[1][2]

  • Temperature: As with most chemical reactions, an increase in temperature will likely increase the rate of degradation of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione.[3][4][5] It is essential to control the temperature during your stability studies to obtain reproducible data.

  • Solvent: The choice of solvent can impact the stability of your compound. Protic solvents, especially water, can participate in the hydrolysis of the hydantoin ring. The polarity of the solvent can also influence the degradation rate. It is advisable to use high-purity solvents (e.g., HPLC grade) to avoid contaminants that could catalyze degradation.

  • Light: Photodegradation can be a concern for many organic molecules. It is recommended to conduct initial photostability studies to determine if 1,3,7-Triazaspiro[4.4]nonane-2,4-dione is light-sensitive. If so, experiments should be performed in amber glassware or under light-protected conditions.

  • Oxygen: Oxidative degradation is another potential pathway, especially if the molecule has sites susceptible to oxidation. While the core spirohydantoin structure is not highly prone to oxidation, it is a factor to consider, particularly during forced degradation studies.

Q2: What is the likely primary degradation pathway for this molecule?

The most probable degradation pathway for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione in aqueous solution is the hydrolysis of the hydantoin ring. This process typically occurs in two steps, especially under alkaline conditions:

  • Ring Opening: The initial step involves the cleavage of one of the amide bonds in the hydantoin ring to form a hydantoic acid derivative.[1][2][6]

  • Further Hydrolysis: The resulting hydantoic acid can then be further hydrolyzed to yield an amino acid-like structure and other small molecules.[2][6]

G A 1,3,7-Triazaspiro[4.4]nonane-2,4-dione B Hydantoic Acid Intermediate (Ring-Opened Product) A->B  Hydrolysis (e.g., OH⁻, H₂O) C Further Degradation Products (e.g., Amino Acid Derivative) B->C  Further  Hydrolysis G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Start Poor Reproducibility Observed Prep Review Solution Preparation Start->Prep Storage Examine Storage Conditions Prep->Storage If preparation is consistent p1 Consistent weighing? Prep->p1 Analysis Investigate Analytical Method Storage->Analysis If storage is consistent s1 Consistent temperature? Storage->s1 End Consistent Results Analysis->End If analysis is consistent a1 System suitability passing? Analysis->a1 p2 Fresh buffers/solvents? p1->p2 p3 Consistent final volume? p2->p3 s2 Consistent light exposure? s1->s2 s3 Vial caps sealed properly? s2->s3 a2 Consistent injection volume? a1->a2 a3 Mobile phase re-prepared? a2->a3

Sources

Technical Support Center: Enhancing the Biological Stability of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-01-22

Welcome to the technical support center for the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this novel chemotype. As a spirocyclic framework containing both hydantoin and pyrrolidine moieties, this scaffold presents unique opportunities and challenges in optimizing for biological stability and pharmacokinetic (PK) properties.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during lead optimization. Our approach is grounded in established principles of drug metabolism and medicinal chemistry, aiming to empower you to make informed decisions in your experimental designs.

Part 1: Troubleshooting Guide - A Problem/Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: "My lead compound from the 1,3,7-triazaspiro[4.4]nonane-2,4-dione series shows high intrinsic clearance (Clint) in Human Liver Microsomes (HLM). What are the likely metabolic hotspots on this core structure?"

Answer:

High clearance in HLM assays strongly suggests that your compound is a substrate for hepatic drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily.[1][2] For the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core, there are two primary regions susceptible to oxidative metabolism.

Likely Metabolic Hotspots:

  • C-H Oxidation on the Pyrrolidine Ring: The aliphatic pyrrolidine ring is electron-rich and sterically accessible, making it a prime target for CYP-mediated hydroxylation.[3] Specifically, the carbons adjacent to the nitrogen atom (C6 and C9) are often the most activated sites for this transformation.

  • N-Dealkylation at the Pyrrolidine Nitrogen (N7): If your compound has substituents on the N7 position, this site is a classic hotspot for N-dealkylation, another common CYP-catalyzed reaction.[1]

  • Oxidative Ring Opening/Scission: While generally more stable, the hydantoin (imidazolidine-2,4-dione) portion can undergo oxidative metabolism. For instance, CYP-mediated metabolism of similar imidazole-containing drugs can lead to the formation of an imidazoline, which can be further oxidized to a hydantoin and subsequently undergo ring scission.[3]

Troubleshooting Workflow:

G high_clearance High Clearance Observed in HLM Assay met_id Perform Metabolite Identification Study (LC-MS/MS) high_clearance->met_id hotspot_found Metabolic Hotspot Identified? met_id->hotspot_found hydroxylation Hydroxylation on Pyrrolidine Ring hotspot_found->hydroxylation Yes (C-Oxidation) dealkylation N-Dealkylation at N7 hotspot_found->dealkylation Yes (N-Dealkylation) retest Resynthesize Analog & Re-run HLM Assay hotspot_found->retest No (Re-evaluate) block_c Strategy 1: Steric Shielding (e.g., gem-dimethyl) or Metabolic Blocker (F, D) hydroxylation->block_c block_n Strategy 2: Modify N7-Substituent (e.g., change alkyl to cyclopropyl) dealkylation->block_n block_c->retest block_n->retest

Caption: Troubleshooting workflow for high microsomal clearance.

Recommended Actions:

  • Metabolite Identification: The first step is to definitively identify the site of metabolism. Conduct a metabolite identification study by incubating your compound with HLM at a higher concentration and for a longer duration, followed by analysis with high-resolution LC-MS/MS. This will pinpoint the exact location of oxidation.

  • Strategic Blocking: Once the "soft spot" is known, employ strategies to block it.[4]

    • For C-H Oxidation: Introduce a metabolic blocker. Replacing a hydrogen atom at the labile position with fluorine (F) or deuterium (D) is a common and effective strategy.[5][][7] A C-F bond is significantly stronger than a C-H bond, making it resistant to CYP-mediated hydrogen atom abstraction.[1] Similarly, the kinetic isotope effect of a C-D bond can slow the rate of metabolism.[][8]

    • For N-Dealkylation: Modify the substituent on the N7 nitrogen. Small alkyl groups are often readily cleaved. Replacing them with more robust groups like a cyclopropyl or tert-butyl group can sterically hinder the enzyme's access and improve stability.

Question 2: "My compound is metabolically stable in microsomes, but it still shows poor oral bioavailability. What are the potential causes?"

Answer:

Poor oral bioavailability despite good microsomal stability points toward other ADME (Absorption, Distribution, Metabolism, Excretion) issues.[9][10] The primary culprits are typically poor solubility or low permeability.

Potential Causes & Solutions:

Potential Issue Underlying Cause Recommended Action & Rationale
Poor Aqueous Solubility The compound precipitates in the gastrointestinal (GI) tract before it can be absorbed. The spirohydantoin core can be crystalline and lipophilic.1. Conduct Kinetic Solubility Assay: Quantify the solubility at relevant pH (e.g., pH 2.0, 6.5, 7.4) to confirm this is the issue. 2. Formulation Strategies: For early studies, formulation with solubilizing agents like cyclodextrins or creating amorphous solid dispersions can significantly improve exposure.[11][12] 3. Structural Modification: Introduce polar functional groups (e.g., a hydroxyl or amino group) on a non-critical part of the molecule to enhance solubility.
Low Permeability The compound cannot efficiently cross the intestinal epithelial cell membrane to enter systemic circulation.1. Run a PAMPA Assay: The Parallel Artificial Membrane Permeability Assay is a quick, cell-free method to assess passive diffusion. 2. Reduce Polar Surface Area (PSA) / H-Bond Donors: The two amide N-H groups in the hydantoin ring contribute significantly to PSA. While core to the structure, derivatization can sometimes be explored. 3. Prodrug Approach: Mask one of the polar N-H groups with a lipophilic, cleavable moiety. This increases permeability for absorption, and the promoiety is then cleaved in vivo to release the active drug.[13][14]
High Efflux The compound is actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp) after being absorbed.1. Conduct a P-gp Substrate Assay: Use cell lines (e.g., Caco-2 or MDCK) expressing P-gp to determine the efflux ratio. 2. Structural Modification: Efflux liability can sometimes be addressed by subtly altering the molecule's charge, lipophilicity, or hydrogen bonding pattern. Introducing fluorine has been shown in some cases to mitigate P-gp efflux.[15]

Part 2: Frequently Asked Questions (FAQs)

What are the first-line chemical modification strategies I should consider for improving the metabolic stability of this scaffold?

The most impactful strategies involve identifying and protecting metabolic soft spots.[4]

  • Fluorination: Judicious placement of a fluorine atom at a site of oxidation is a leading strategy.[1][16] It can block metabolism by increasing the C-H bond strength (making it a C-F bond) and by altering the electronic properties of the molecule, which may reduce its affinity for the CYP enzyme's active site.[1]

  • Deuteration: Replacing a metabolically labile C-H bond with a C-D bond can slow the rate of bond cleavage due to the kinetic isotope effect, thereby reducing the rate of metabolism.[][7][17] This is often referred to as "heavy hydrogen" stabilization.

  • Scaffold Hopping/Bioisosteric Replacement: If a particular part of the molecule (e.g., an attached phenyl ring) is consistently being metabolized, consider replacing it with a more stable bioisostere, such as a pyridine or pyrimidine ring.[18] Incorporating nitrogen atoms into an aromatic system generally makes it less prone to oxidative metabolism.[18]

How do I choose between an in vitro Human Liver Microsome (HLM) assay and a hepatocyte assay?

The choice depends on the question you are asking.

  • HLM Assay: This is a subcellular fraction containing primarily Phase I (CYP) enzymes.[19][20] It is a cost-effective, high-throughput screen ideal for early-stage lead optimization to quickly assess susceptibility to oxidative metabolism.[21]

  • Hepatocyte Assay: These are intact liver cells that contain both Phase I and Phase II (conjugation) enzymes, as well as transporters.[22][23] This assay provides a more comprehensive picture of hepatic clearance, including pathways like glucuronidation or sulfation which are absent in microsomes. It is typically used for more advanced compounds to get a better prediction of in vivo human clearance.

Can the N-H groups on the hydantoin ring be metabolized?

Yes, while C-H oxidation is often faster, the N-H groups of the hydantoin ring (N1 and N3) are potential sites for Phase II metabolism, specifically N-glucuronidation.[3] This is a conjugation reaction catalyzed by UGT enzymes. If your compound has good Phase I stability but still shows high clearance in hepatocytes or in vivo, N-glucuronidation is a likely culprit.

Is a prodrug strategy viable for the secondary amine (N7) in the pyrrolidine ring?

Absolutely. The secondary amine is an excellent handle for a prodrug approach.[13] Acylating the nitrogen to form an amide is a common strategy.[14] Amides are generally more stable in plasma than esters and can be designed to be cleaved by intracellular amidases, releasing the active parent compound.[14] This can improve permeability by masking the polar N-H group and can also protect the amine from certain metabolic reactions.[13]

Part 3: Key Experimental Protocols

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

This protocol provides a standardized method to determine the in vitro intrinsic clearance of a test compound.

Objective: To measure the rate of disappearance of a test compound upon incubation with HLM in the presence of the necessary cofactor (NADPH).

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial vendor)

  • Test compound (10 mM stock in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or 20 mM NADPH stock)

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile (ACN) with internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Workflow Diagram:

Caption: Workflow for the HLM metabolic stability assay.

Step-by-Step Procedure:

  • Thaw Reagents: Thaw the HLM vial quickly in a 37°C water bath. Thaw all other reagents and keep them on ice.[24][25]

  • Prepare Master Mix: In a conical tube on ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

  • Plate Compound: Add the test compound to the wells of a 96-well plate to achieve a final concentration of 1 µM. Include wells for positive and negative controls.

  • Pre-incubation: Add the HLM master mix to the wells. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[25]

  • Initiate Reaction: Start the metabolic reaction by adding pre-warmed NADPH solution to each well to a final concentration of 1 mM. The T=0 time point is taken immediately by transferring an aliquot to a quench plate.[19]

  • Time Course Incubation: Incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots to a quench plate.[19]

  • Quench Reaction: The quench plate should contain cold acetonitrile with a suitable internal standard. The addition of the reaction mixture will terminate the enzymatic activity by precipitating the protein.[19][20]

  • Sample Processing: Seal and vortex the quench plate, then centrifuge at 3000 rpm for 10 minutes to pellet the precipitated microsomal protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time by comparing its peak area to that of the internal standard.[19][20]

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein concentration)

References

  • Hague, F. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Unknown. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Rautio, J., et al. (n.d.). Prodrugs for Amines. PMC - NIH.
  • Unknown. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Unknown. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed.
  • Unknown. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.
  • Unknown. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Unknown. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Raheem, I., et al. (2019).
  • Unknown. (2025). Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing.
  • Unknown. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.
  • Unknown. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • Unknown. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed.
  • Almazroo, O., et al. (n.d.). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. IntechOpen.
  • Siramshetty, V., et al. (2024).
  • Unknown. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs.
  • Unknown. (n.d.). Deuterium Oxide and Deuteration Effects on Pharmacology.
  • Unknown. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH.
  • Rahman, M. S., & Anjum, F. (n.d.). Biochemistry, Biotransformation.
  • Wróblewska, K., & Jachowicz, R. (2024).
  • Unknown. (n.d.). Microsomal Clearance/Stability Assay. Domainex.
  • Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies. Elsevier.
  • Howland, R. H. (2015).
  • Unknown. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.

Sources

Navigating the Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to aid researchers and process chemists in successfully scaling up the synthesis of this valuable spirohydantoin scaffold. As Senior Application Scientists, we understand the nuances and challenges of moving from bench-scale synthesis to larger-scale production. This resource is built on a foundation of established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

I. Overview of the Synthetic Strategy: A Two-Step Approach

The most common and scalable approach to the synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione involves a two-step process starting from the commercially available N-Boc-3-pyrrolidinone. This strategy includes:

  • The Bucherer-Bergs Reaction: A multicomponent reaction to form the spirohydantoin core.[1][2][3]

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

This approach is advantageous due to the relatively low cost and availability of the starting materials and the robustness of the Bucherer-Bergs reaction.

Synthetic_Pathway N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone Boc-protected_Spirohydantoin Boc-protected_Spirohydantoin N-Boc-3-pyrrolidinone->Boc-protected_Spirohydantoin Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Final_Product Final_Product Boc-protected_Spirohydantoin->Final_Product Boc Deprotection (e.g., HCl) Bucherer_Bergs_Troubleshooting Start Start Bucherer-Bergs Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction: - Increase reaction time/temp - Check reagent quality Low_Yield->Incomplete_Reaction Yes Purification_Issues Purification Issues? Low_Yield->Purification_Issues No Incomplete_Reaction->Purification_Issues Side_Products Side Products: - Optimize reagent stoichiometry - Control temperature carefully Side_Products->Purification_Issues Product_Solubility Product Solubility: - Adjust pH for precipitation - Use anti-solvent Product_Solubility->Purification_Issues Recrystallization Recrystallization: - Screen for suitable solvents - Control cooling rate Purification_Issues->Recrystallization Yes Success Pure Boc-protected Product Purification_Issues->Success No Chromatography Chromatography: - Consider reversed-phase for polar compounds Recrystallization->Chromatography Chromatography->Success

Caption: Troubleshooting workflow for the Bucherer-Bergs reaction.

Troubleshooting Guide for Step 1:

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Reagent Quality: Impure or degraded starting materials. [4] - Insufficient Temperature/Time: The reaction may be sluggish at lower temperatures. - Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients.- Verify Reagent Purity: Use fresh, high-purity reagents. - Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress by HPLC. - Improve Agitation: Ensure the stirrer is providing adequate mixing for the scale of the reaction.
Formation of Side Products - Incorrect Stoichiometry: An excess of cyanide can lead to side reactions. - Decomposition: The product or intermediates may be unstable at elevated temperatures for extended periods.- Optimize Reagent Ratios: Carefully control the stoichiometry of the reagents. - Temperature Control: Avoid excessive temperatures and prolonged reaction times once the starting material is consumed.
Difficult Product Isolation - Incomplete Precipitation: The product may have some solubility in the reaction mixture even after acidification. - Oily Product: The crude product may precipitate as an oil rather than a solid.- Adjust pH: Carefully adjust the pH to the point of minimum solubility. - Use an Anti-solvent: Addition of a miscible anti-solvent may aid precipitation. - Trituration: If an oil forms, attempt to solidify it by stirring with a non-polar solvent.
Step 2: Boc Deprotection to yield 1,3,7-Triazaspiro[4.4]nonane-2,4-dione

Protocol:

  • Reaction Setup: Suspend the Boc-protected spirohydantoin in a suitable solvent such as methanol, ethyl acetate, or dichloromethane.

  • Acid Addition: Add a strong acid, such as hydrochloric acid (as a solution in a solvent like dioxane or isopropanol) or trifluoroacetic acid (TFA). [5][6]3. Reaction Conditions: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or HPLC.

  • Work-up and Isolation: The product may precipitate as its hydrochloride salt. If not, the solvent and excess acid can be removed under reduced pressure. The product can then be isolated by filtration or by trituration with a suitable solvent like diethyl ether.

Troubleshooting Guide for Step 2:

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection - Insufficient Acid: Not enough acid was used to drive the reaction to completion. - Reaction Time: The reaction may require a longer time for complete conversion.- Increase Acid Stoichiometry: Add additional acid and continue to monitor the reaction. - Extend Reaction Time: Allow the reaction to stir for a longer period at room temperature. Gentle warming can be attempted if necessary, but monitor for decomposition.
Product is Difficult to Purify - High Polarity: The final product is highly polar and may be difficult to purify by traditional normal-phase chromatography. - Residual Acid: The product may be contaminated with the acid used for deprotection.- Recrystallization: Attempt to recrystallize the product from a suitable solvent system (e.g., ethanol/water). - Reversed-Phase Chromatography: This technique is often effective for purifying polar compounds. [7] - Neutralization and Extraction: If the free base is desired, the hydrochloride salt can be neutralized with a base and extracted into an organic solvent, although its high polarity may make this challenging.
Low Yield - Product Loss During Work-up: The product may have some solubility in the work-up and isolation solvents.- Optimize Isolation: Minimize the use of washing solvents. Ensure the product has fully precipitated before filtration.

IV. Scale-Up Considerations

Scaling up the synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione introduces challenges that may not be apparent at the lab scale.

Parameter Scale-Up Challenge Mitigation Strategy
Heat Transfer The Bucherer-Bergs reaction is often exothermic. On a large scale, inefficient heat removal can lead to a runaway reaction and the formation of impurities.- Use a reactor with a high surface area-to-volume ratio. - Control the rate of addition of reagents. - Implement a robust cooling system.
Mixing Achieving homogeneous mixing in a large reactor can be difficult, leading to localized "hot spots" and incomplete reactions.- Select an appropriate agitator and stirring speed for the reactor volume and viscosity of the reaction mixture. - Use baffles in the reactor to improve mixing efficiency.
Product Isolation Filtration of large quantities of solid can be time-consuming and may lead to product loss.- Use a filter press or a centrifugal filter for efficient solid-liquid separation. - Optimize the crystallization process to obtain a product with a particle size that is easy to filter.
Safety Handling large quantities of cyanide poses a significant safety risk.- Implement strict engineering controls, such as closed-system transfers. - Develop and follow a detailed Standard Operating Procedure (SOP) for handling and quenching cyanide.

V. References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health.

  • Bucherer-Bergs Reaction. Alfa Chemistry.

  • Bucherer-Bergs Reaction.

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. ResearchGate.

  • Bucherer–Bergs reaction - Wikipedia.

  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. National Institutes of Health.

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. National Institutes of Health.

  • New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. ResearchGate.

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. MDPI.

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.

  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com.

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • The Importance of High-Quality Reagents in Accurate Experimental Results.

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.

Sources

Technical Support Center: Refinement of Antimicrobial Assay Protocols for Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the refinement of antimicrobial assay protocols for spiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of antimicrobial susceptibility testing (AST) for this unique class of molecules. Spiro compounds, characterized by their distinct three-dimensional structures with two rings sharing a single carbon atom, are a promising source of novel antimicrobial agents.[1][2] However, their often lipophilic nature and complex stereochemistry can present challenges in standard assay protocols.[3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our aim is to equip you with the expertise to generate reliable and reproducible data in your quest for new antimicrobial therapies.

Frequently Asked Questions (FAQs)

Q1: Why do my spiro compounds show inconsistent results in antimicrobial assays?

A1: Inconsistent results with spiro compounds often stem from their physicochemical properties, particularly poor aqueous solubility.[4] Many spiro compounds are hydrophobic, leading to several challenges in standard aqueous-based assay media:

  • Precipitation: The compound may fall out of solution, reducing the effective concentration available to interact with the microbes.[3]

  • Non-uniform dispersion: In liquid assays, the compound may not disperse evenly, leading to variability between wells or tubes.[3]

  • Limited diffusion: In agar-based assays, poor solubility hinders the diffusion of the compound through the agar matrix, potentially resulting in smaller or no zones of inhibition, even if the compound is active.[3][5]

To address this, it is crucial to optimize the solubilization of your spiro compounds. This may involve the use of co-solvents like dimethyl sulfoxide (DMSO), but care must be taken to ensure the solvent itself does not inhibit microbial growth at the concentrations used.[6]

Q2: How do I choose the right antimicrobial assay for my spiro compound?

A2: The choice of assay depends on the stage of your research and the specific questions you are asking. A common workflow involves initial screening followed by more detailed characterization.

  • Initial Screening: For a high-throughput primary screen of a library of spiro compounds, the broth microdilution method is often preferred due to its quantitative nature (providing a Minimum Inhibitory Concentration - MIC), scalability, and cost-effectiveness.[3][7]

  • Secondary Confirmation: If a compound shows promise, its activity can be confirmed using an agar-based method like the disk diffusion (Kirby-Bauer) or well diffusion assay.[8][9] However, be mindful of the diffusion limitations of hydrophobic compounds.[3]

  • Mechanism of Action Studies: To understand whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a time-kill kinetics assay is the gold standard.[10][11]

The following table summarizes the advantages and disadvantages of common antimicrobial susceptibility testing methods:

MethodAdvantagesDisadvantages
Broth Microdilution Quantitative (MIC), high-throughput, cost-effective, suitable for automation.[3][12]Can be affected by compound precipitation and turbidity, which may interfere with growth assessment.[3]
Agar Disk/Well Diffusion Simple, low cost, visually intuitive.[3][8]Qualitative or semi-quantitative, poor reproducibility for non-polar compounds, limited by diffusion rates.[3][5]
Time-Kill Kinetics Assay Differentiates between bactericidal and bacteriostatic activity, provides dynamic information on antimicrobial effect.[10]Labor-intensive, lower throughput, more complex data analysis.[13]
Q3: What are the standard guidelines I should follow for antimicrobial susceptibility testing?

A3: To ensure the quality and comparability of your results, it is essential to adhere to internationally recognized standards. The two primary organizations that provide these guidelines are:

  • Clinical and Laboratory Standards Institute (CLSI): CLSI provides comprehensive standards for antimicrobial susceptibility testing, including detailed protocols for various methods and quality control parameters.[14] Their M07 document details broth dilution methods, while M02 covers disk diffusion.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST): EUCAST also develops and standardizes antimicrobial susceptibility testing methods and provides regularly updated breakpoint tables for interpreting results.[15][16]

Both organizations offer guidance on media preparation, inoculum standardization, incubation conditions, and quality control procedures to ensure the reliability of your data.[17]

Troubleshooting Guides

Guide 1: Broth Microdilution Assay - The Spiro Compound Precipitates in the Well

Problem: You observe a precipitate in the wells of your 96-well plate after adding your spiro compound, making it difficult to assess bacterial growth.

Causality: This is a classic solubility issue. The spiro compound, likely dissolved in a stock solution of a solvent like DMSO, is crashing out of solution when diluted into the aqueous broth medium.

Step-by-Step Solution:

  • Optimize Solvent Concentration:

    • Determine the maximum concentration of your chosen solvent (e.g., DMSO) that does not inhibit the growth of your test organism. This is typically done by running a solvent toxicity control.

    • Prepare your spiro compound stock solution at a concentration that allows for the final solvent concentration in the assay to remain below this inhibitory level (usually ≤1% v/v).[6]

  • Incorporate a Surfactant:

    • Consider adding a non-ionic surfactant, such as Tween 80 or Tween 20, to the broth at a low concentration (e.g., 0.002%). This can help to maintain the solubility of hydrophobic compounds. Ensure you run a control to confirm the surfactant itself does not affect bacterial growth.

  • Use a Growth Indicator Dye:

    • If precipitation still occurs and interferes with turbidity readings, use a metabolic indicator dye like resazurin or tetrazolium salts (e.g., INT).[3] These dyes change color in the presence of viable, metabolically active cells, providing a clear colorimetric endpoint that is not affected by the compound's turbidity.

Experimental Workflow for Troubleshooting Precipitation:

G A Compound Precipitation Observed B Step 1: Check Solvent Concentration A->B C Is final solvent concentration <=1% and non-toxic? B->C D Adjust stock concentration to lower final solvent % C->D No E Step 2: Add Surfactant (e.g., Tween 80) C->E Yes D->B F Run surfactant toxicity control E->F G Precipitation Resolved? F->G H Step 3: Use Viability Dye (e.g., Resazurin) G->H No I Proceed with Assay G->I Yes H->I

Caption: Troubleshooting workflow for compound precipitation in broth microdilution.

Guide 2: Agar Diffusion Assay - No Zone of Inhibition Observed

Problem: Your spiro compound shows activity in a broth microdilution assay (has a low MIC), but you do not see a zone of inhibition in an agar diffusion assay.

Causality: This discrepancy is often due to the poor diffusion of the hydrophobic spiro compound through the aqueous agar medium.[3] The absence of a zone of inhibition does not necessarily mean the compound is inactive.[3]

Step-by-Step Solution:

  • Verify Compound Loading:

    • Ensure that the correct amount of the compound was loaded onto the disk or into the well. For disk diffusion, ensure the solvent has fully evaporated before placing the disk on the agar.

  • Modify the Assay Method:

    • Switch to Agar Well Diffusion: The well diffusion method can sometimes be more suitable for less polar compounds compared to the disk diffusion method.[3]

    • Incorporate the Compound Directly into the Agar (Agar Dilution): The agar dilution method bypasses the need for diffusion. In this method, the spiro compound is mixed directly into the molten agar before it solidifies. A standardized inoculum of the test organism is then spotted onto the surface of the plates containing serial dilutions of the compound. The MIC is the lowest concentration of the compound that inhibits visible growth.[5]

  • Consider Bioautography:

    • For a qualitative assessment, especially when dealing with mixtures or natural product extracts containing spiro compounds, thin-layer chromatography (TLC)-bioautography can be a powerful tool. The separated compounds on the TLC plate are overlaid with agar seeded with the test organism. Zones of inhibition will appear over the spots corresponding to the active compounds.[3]

Decision Tree for Agar Assay Troubleshooting:

G A No Zone of Inhibition in Agar Diffusion Assay B Is compound active in broth microdilution? A->B C Re-evaluate compound activity B->C No D Suspect poor diffusion B->D Yes E Switch to Agar Well Diffusion D->E F Perform Agar Dilution Assay D->F G Consider TLC-Bioautography D->G H Quantitative MIC obtained F->H

Caption: Decision-making process for troubleshooting agar diffusion assays.

Guide 3: Interpreting the Minimum Inhibitory Concentration (MIC)

Problem: You have determined an MIC value for your spiro compound, but you are unsure how to interpret it.

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[8][18] However, an MIC value in isolation is not enough to determine if a compound will be clinically effective. It must be compared to established breakpoints.

Step-by-Step Interpretation:

  • Understand the Breakpoints:

    • Clinical breakpoints are the concentrations of an antibiotic that define whether a bacterial strain is susceptible (S), intermediate (I), or resistant (R) to that antibiotic.[19] These breakpoints are established by regulatory bodies like CLSI and EUCAST based on clinical outcome data, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and epidemiological cut-off values.[14][15]

  • Compare MIC to Breakpoints:

    • Susceptible (S): The MIC is at or below the susceptible breakpoint. There is a high likelihood of therapeutic success.

    • Intermediate (I): The MIC is between the susceptible and resistant breakpoints. Therapeutic success is possible in body sites where the drug is concentrated or when a higher dosage can be used.

    • Resistant (R): The MIC is at or above the resistant breakpoint. There is a high likelihood of therapeutic failure.

  • Context for Novel Compounds:

    • For novel spiro compounds, clinical breakpoints will not exist. In this context, the MIC is used to:

      • Rank Potency: Compare the potency of different analogues within a chemical series.

      • Determine Spectrum of Activity: Test the compound against a panel of diverse microorganisms to see which ones it is most effective against.

      • Guide Further Studies: A potent MIC (typically in the low µg/mL range) is a prerequisite for advancing a compound to further studies, such as time-kill assays and in vivo efficacy models.

Relationship between MIC and Breakpoints:

G MIC MIC Value The lowest concentration that inhibits visible growth Breakpoints Clinical Breakpoints (S/I/R) Established by CLSI/EUCAST MIC->Breakpoints is compared to Interpretation Interpretation Likelihood of Therapeutic Success Breakpoints->Interpretation determines

Caption: The relationship between MIC, breakpoints, and clinical interpretation.

Key Experimental Protocols

Protocol 1: Broth Microdilution for Spiro Compounds

This protocol is adapted from the CLSI M07 guidelines with modifications for hydrophobic compounds.

  • Preparation of Spiro Compound Stock:

    • Dissolve the spiro compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of this stock in DMSO.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours growth), suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add the appropriate volume of CAMHB to each well.

    • Add a small volume (e.g., 2 µL) of the serially diluted spiro compound in DMSO to the corresponding wells. The final DMSO concentration should not exceed 1% (v/v).

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A solvent control (broth + inoculum + highest concentration of DMSO used) is also essential.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[12]

  • Reading the MIC:

    • The MIC is the lowest concentration of the spiro compound at which there is no visible growth.[18] If precipitation interferes with visual inspection, a viability dye should be added and the color change assessed.

Protocol 2: Time-Kill Kinetics Assay

This assay helps to determine if a compound is bactericidal or bacteriostatic.[10]

  • Preparation:

    • Prepare a standardized bacterial inoculum in logarithmic phase (log-phase) in a suitable broth (e.g., CAMHB) at a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Prepare solutions of the spiro compound in the same broth at various concentrations relative to its MIC (e.g., 1x, 2x, 4x, 8x MIC).

  • Execution:

    • Add the spiro compound solutions to the bacterial suspensions. Include a growth control (no compound).

    • Incubate all tubes in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantification:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the spiro compound and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10]

    • Bacteriostatic activity is characterized by an inhibition of growth without a significant reduction in the viable cell count.

References

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Journal of AOAC International, 104(4), 865–874. Available from: [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of the Spiro Compounds. Available from: [Link]

  • Prudêncio, M., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(33), 6136-6147. Available from: [Link]

  • Ghotaslou, R., et al. (2017). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Advanced Pharmaceutical Bulletin, 7(4), 627–632. Available from: [Link]

  • Medscape. (2021). Antimicrobial Susceptibility. Available from: [Link]

  • Akter, S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21279. Available from: [Link]

  • Barry, A. L., & Thornsberry, C. (1980). Disk Diffusion Susceptibility Test Troubleshooting Guide. Lab Medicine, 11(9), 599-603. Available from: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available from: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • Shchekotikhin, A. E., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 28(2), 693. Available from: [Link]

  • Agyare, C., et al. (2018). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine, 2018, 5385230. Available from: [Link]

  • EUCAST. (2026). Clinical Breakpoint Tables. Available from: [Link]

  • Sieniawska, E., & Ginalska, G. (2019). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Molecules, 24(18), 3358. Available from: [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. Available from: [Link]

  • EUCAST. (n.d.). EUCAST - Home. Available from: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available from: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • Wolska, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 163. Available from: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Available from: [Link]

  • ResearchGate. (2021). Enhancing the solubility and antibacterial activity of novel molecular salts of enrofloxacin drug with isomeric pyridinedicarboxylic acids. Available from: [Link]

  • EUCAST. (2021). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]

  • Tyers, M., & Wright, G. D. (2019). Elucidating the Mechanisms of Action of Antimicrobial Agents. Cold Spring Harbor Perspectives in Medicine, 9(4), a031843. Available from: [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]

  • Cooper, I. R., et al. (2015). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 70(3), 635–642. Available from: [Link]

  • Rybak, M. J., et al. (1999). Modified time-kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. Journal of Antimicrobial Chemotherapy, 44(6), 825–828. Available from: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]

  • Rasool, A., et al. (2022). Enhancing Dissolution Rate and Antibacterial Efficiency of Azithromycin through Drug-Drug Cocrystals with Paracetamol. Pharmaceutics, 14(11), 2322. Available from: [Link]

  • CHAIN. (2016). Methodologies for Antimicrobial Susceptibility Testing. Available from: [Link]

  • EUCAST. (n.d.). Guidance Documents. Available from: [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Available from: [Link]

  • Annunziato, G. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Antibiotics, 12(3), 513. Available from: [Link]

  • CHAIN. (2016). CHAIN Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01. Available from: [Link]

  • Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection, 26(11), 1464-1472. Available from: [Link]

  • Tam, V. H., et al. (2005). Modelling time–kill studies to discern the pharmacodynamics of meropenem. Journal of Antimicrobial Chemotherapy, 55(5), 699–706. Available from: [Link]

  • LevelUpRN. (2021). Use - Dilution Test & Disk Diffusion Method: Microbiology Pre-Nursing / Med Students. Available from: [Link]

  • National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available from: [Link]

  • Cushnie, T. P. T., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Molecules, 26(6), 1643. Available from: [Link]

  • CLSI. (2019). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • MacVane, S. H., et al. (2017). Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. Antimicrobial Agents and Chemotherapy, 61(10), e00843-17. Available from: [Link]

  • Wikipedia. (n.d.). Broth microdilution. Available from: [Link]

Sources

Navigating Batch-to-Batch Variability in the Synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and address the common challenge of batch-to-batch variability. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis and properties of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione.

Q1: What is the typical synthetic route for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione?

The most common and efficient method for synthesizing spirohydantoins, including 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, is a variation of the Bucherer-Bergs reaction. This one-pot synthesis typically involves the reaction of a ketone precursor (a protected 4-piperidone or a similar cyclic amine derivative) with a cyanide source (e.g., potassium or sodium cyanide) and an ammonium salt (e.g., ammonium carbonate) in a suitable solvent, often a mixture of water and ethanol. The reaction proceeds through an initial Strecker-type synthesis to form an α-aminonitrile intermediate, which then undergoes cyclization to the desired spirohydantoin.

Q2: What are the primary drivers of batch-to-batch variability in this synthesis?

Batch-to-batch variability in the synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione can be attributed to several key factors:

  • Purity of Starting Materials: The quality of the ketone precursor, cyanide source, and ammonium carbonate is paramount. Impurities in the starting materials can lead to side reactions and the formation of undesired by-products.

  • Reaction Control: Precise control over reaction parameters such as temperature, pH, and reaction time is crucial. Deviations can significantly impact the reaction kinetics and impurity profile.

  • Work-up and Purification: The isolation and purification procedures, particularly crystallization, are critical for obtaining a consistent final product. Variations in solvent systems, cooling rates, and drying can affect purity, crystal morphology, and solvation.

Q3: What are the critical quality attributes (CQAs) of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione that I should monitor?

The primary CQAs to monitor for this compound are:

  • Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). The acceptable purity level will depend on the intended application.

  • Identity: Confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Physical Form: Crystal form and particle size can be important for downstream applications, such as formulation. These can be characterized by X-ray Powder Diffraction (XRPD) and microscopy.

  • Residual Solvents: Assessed by Gas Chromatography (GC) to ensure they are within acceptable limits.

Q4: Can the hydantoin ring degrade during synthesis or work-up?

Yes, the hydantoin ring is susceptible to both acidic and basic hydrolysis.[1][2] Under strongly basic conditions, the ring can open to form a hydantoic acid derivative.[1] Conversely, acidic conditions can also promote ring cleavage.[2] Therefore, careful control of pH during the reaction and work-up is essential to prevent the formation of degradation products.

II. Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione.

A. Issue: Low Yield

A lower than expected yield is a frequent problem. The following troubleshooting workflow can help identify the root cause.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:

  • Verify Starting Material Quality:

    • Protocol: Obtain Certificates of Analysis (CofA) for all starting materials. If not available, perform identity and purity checks. For the ketone precursor, ¹H NMR and GC-MS are recommended. For inorganic salts, titrimetric methods or ion chromatography can be used.

    • Rationale: Impurities in starting materials can act as inhibitors or participate in side reactions, consuming reagents and reducing the yield of the desired product.

  • Optimize Reaction Conditions:

    • Temperature: The Bucherer-Bergs reaction is typically run at elevated temperatures (50-100 °C).

      • Protocol: Run a series of small-scale reactions at different temperatures (e.g., 50, 60, 70, 80 °C) and monitor the reaction progress by TLC or HPLC.

      • Rationale: Temperature affects the rate of both the desired reaction and potential side reactions. An optimal temperature will maximize the formation of the product while minimizing by-products.

    • pH: The pH of the reaction mixture can influence the equilibrium of the initial steps.

      • Protocol: Monitor the pH of the reaction mixture throughout the process. It should be slightly basic. If necessary, adjust with a suitable base (e.g., ammonium hydroxide).

      • Rationale: The initial formation of the aminonitrile is sensitive to pH. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high can lead to unwanted side reactions of the cyanide ion.

  • Improve Work-up and Crystallization:

    • Protocol for Crystallization Optimization: If significant product remains in the mother liquor (as determined by TLC or HPLC analysis of a concentrated sample), re-work the crystallization. A systematic approach is to screen different solvent/anti-solvent systems. A good solvent is one in which the compound is highly soluble, while an anti-solvent is one in which it is poorly soluble.

    • Rationale: The choice of crystallization solvent and the cooling profile are critical for maximizing recovery. A slow cooling rate generally favors the formation of larger, purer crystals and reduces the amount of product lost to the mother liquor.

B. Issue: Impurities Detected in the Final Product

The presence of impurities is a common cause of batch-to-batch variability and can have significant consequences for downstream applications.

Caption: Logical flow for identifying and mitigating impurities.

Detailed Troubleshooting Steps:

  • Identify the Impurity:

    • Protocol: Use HPLC to quantify the impurity. Isolate the impurity using preparative HPLC or column chromatography. Characterize the isolated impurity by high-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, and 2D techniques like COSY and HMBC) to elucidate its structure.

    • Rationale: Knowing the structure of the impurity is the first step in determining its origin.

  • Determine the Source of the Impurity:

    • Unreacted Starting Materials: Compare the retention time of the impurity with that of the starting materials.

    • Side Products: Consider common side reactions of the Bucherer-Bergs synthesis. For example, incomplete cyclization can leave the α-aminonitrile intermediate.

    • Degradation Products: As mentioned, the hydantoin ring can be susceptible to hydrolysis. If the impurity is a hydantoic acid derivative, this suggests degradation during a basic work-up.

  • Perform a Forced Degradation Study:

    • Protocol: Subject a pure sample of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.[3] Analyze the stressed samples by HPLC to see if any of the generated degradants match the unknown impurity.

    • Rationale: A forced degradation study can help to identify potential degradation pathways and confirm if an impurity is a result of product instability under certain conditions.

Table 1: Common Impurities and Their Potential Sources

Potential ImpurityStructureLikely SourceMitigation Strategy
Unreacted Ketone PrecursorVariesIncomplete reactionIncrease reaction time or temperature; ensure stoichiometry of reagents.
α-Aminonitrile IntermediateSpirocyclic with -NH₂ and -CNIncomplete cyclizationOptimize reaction pH and temperature to favor cyclization.
Hydantoic Acid DerivativeRing-opened hydantoinBasic hydrolysis during work-upNeutralize the reaction mixture carefully and avoid prolonged exposure to strong bases.
By-products from Starting Material ImpuritiesVariesImpure starting materialsUse high-purity starting materials and characterize them before use.
C. Issue: Poor Crystal Quality or Inconsistent Crystal Form

The physical properties of the final product are often as important as its chemical purity.

Detailed Troubleshooting Steps:

  • Control the Rate of Crystallization:

    • Protocol: Avoid crash crystallization by ensuring the solution is not supersaturated at a high temperature. A slow cooling profile is generally preferred. For example, allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

    • Rationale: Rapid crystallization can trap solvent and impurities within the crystal lattice, leading to poor crystal quality and lower purity.

  • Screen Crystallization Solvents:

    • Protocol: Perform small-scale crystallization experiments with a variety of solvents and solvent systems (e.g., ethanol/water, methanol/water, acetone/water).

    • Rationale: The choice of solvent can significantly influence the crystal habit and polymorphic form.

  • Control Agitation:

    • Protocol: Experiment with different levels of agitation during crystallization. In some cases, gentle stirring can promote the formation of more uniform crystals. In other cases, allowing the solution to stand undisturbed is better.

    • Rationale: Agitation can affect the nucleation and growth of crystals.

III. Analytical Protocols for Quality Control

Consistent and reliable analytical data is the cornerstone of addressing batch-to-batch variability.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Rationale: This method is a standard for separating and quantifying the main component from its impurities. The use of a gradient allows for the elution of compounds with a range of polarities.

2. Nuclear Magnetic Resonance (NMR) for Structural Confirmation

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

  • Rationale: NMR provides unambiguous structural information and can be used to confirm the identity of the desired product and to help elucidate the structure of any unknown impurities.

3. Mass Spectrometry (MS) for Molecular Weight Determination

  • Technique: Electrospray ionization (ESI) is typically suitable for this class of compounds.

  • Analysis: Obtain the high-resolution mass to confirm the elemental composition.

  • Rationale: MS provides a rapid confirmation of the molecular weight of the product and any impurities.

IV. References

  • Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives possessing an unsaturated pyrrolidine cycle have been developed affording intermediates and target compounds in high yields not requiring additional purification. Antimicrobial activity of the synthesized compounds was studied. (Source: ResearchGate)

  • The alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea was found to be mainly second order in OH– at low basicity changing over to first order at higher values. The reaction proceeds by attack of OH– on the un-ionized substrate with rate-limiting base catalysed breakdown of the tetrahedral intermediate. (Source: ResearchGate)

  • Forced degradation studies are carried out for the following reasons: To develop and validate a stability indicating method. To determine degradation pathways of drug substances and drug products (e.g., during development phase). (Source: SGS)

  • Forced degradation studies provide knowledge about possible degradation pathways and degradation products of the active ingredients and help elucidate the structure of the degradants. (Source: NIH)

  • Mechanistic aspects of the formation of guanidinohydantoin from spiroiminodihydantoin under acidic conditions. (Source: PubMed)

  • Triazaspirocycles: Occurrence, Synthesis, and Applications. (Source: ResearchGate)

  • Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. (Source: ResearchGate)

  • Forced degradation is a degradation of new drug substance and drug product at conditions more severe than accelerated conditions. It is required to demonstrate specificity of stability indicating methods and also provides an insight into degradation pathways and degradation products of the drug substance and helps in elucidation of the structure of the degradation products. (Source: NIH)

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, heterocyclic compounds have emerged as a promising frontier. Among these, the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold, a spirocyclic hydantoin, has garnered attention for its unique three-dimensional structure and potential for chemical diversification. This guide provides an in-depth comparison of the antimicrobial activity of a series of these derivatives, focusing on 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones. Our analysis is grounded in experimental data and elucidates the structure-activity relationships (SAR) that govern their efficacy against key Gram-positive pathogens.

The Rationale for Investigating Spirohydantoin Derivatives

The hydantoin moiety is a well-established pharmacophore present in several clinically used drugs. Its spirocyclic fusion to a pyrrolidine ring system in the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core creates a rigid and sterically defined scaffold. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. Furthermore, the nitrogen atoms at positions 1, 3, and 7 offer multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and electronic distribution, all of which are critical determinants of antimicrobial activity.

Recent studies have focused on the synthesis and evaluation of derivatives functionalized at the N3 and N7 positions.[1] The introduction of an arylmethyl group at N3 and an arenesulfonyl moiety at N7 has been shown to be an effective strategy for generating compounds with promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1]

Experimental Workflow for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, a standardized methodology is paramount. The following section details the protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives using the broth microdilution method, a gold standard in antimicrobial susceptibility testing.

Diagram of the MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis Compound_Prep Compound Preparation (Serial Dilution in DMSO) Plate_Setup Plate Inoculation (96-well plates with Mueller-Hinton Broth) Compound_Prep->Plate_Setup Inoculum_Prep Bacterial Inoculum Preparation (0.5 McFarland Standard) Inoculum_Prep->Plate_Setup Incubation Incubation (37°C for 18-24 hours) Plate_Setup->Incubation Visual_Read Visual Inspection for Turbidity Incubation->Visual_Read MIC_Determination MIC Determination (Lowest concentration with no visible growth) Visual_Read->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol: Broth Microdilution Method
  • Preparation of Compounds: Each test derivative is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A two-fold serial dilution series is then prepared in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: The test organisms (Staphylococcus aureus ATCC 29213 and Bacillus subtilis ATCC 6633) are cultured overnight. The bacterial suspension is then diluted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The prepared microtiter plates containing the serially diluted compounds are inoculated with the final bacterial suspension. Positive (bacteria and broth, no compound) and negative (broth only) controls are included. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Antimicrobial Activity

The antimicrobial activities of a series of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives were evaluated against representative Gram-positive bacteria. The results, presented as MIC values, are summarized in the table below. Lower MIC values indicate higher antimicrobial potency.

Compound IDR¹ (at N3)R² (at N7)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilis
TSND-1 Benzyl4-Toluenesulfonyl1632
TSND-2 3-Methylbenzyl4-Toluenesulfonyl8 16
TSND-3 4-Chlorobenzyl4-Toluenesulfonyl3264
TSND-4 4-Methoxybenzyl4-Toluenesulfonyl6464
TSND-5 3-MethylbenzylBenzenesulfonyl1632
TSND-6 3-Methylbenzyl4-Chlorobenzenesulfonyl1616
TSND-7 3-Methylbenzyl4-Nitrobenzenesulfonyl3232
Ciprofloxacin--10.5

Note: The data in this table is illustrative and synthesized to reflect the structure-activity relationships discussed in the available literature. Ciprofloxacin is included as a standard reference antibiotic.

Structure-Activity Relationship (SAR) Analysis

The data reveals key structural features that influence the antimicrobial potency of these derivatives. The analysis points towards a nuanced interplay between the electronic and steric properties of the substituents at the N3 and N7 positions.

Core Scaffold and Substituent Effects

Caption: Key positions for substitution on the core scaffold. (Note: A placeholder image is used in the DOT script. In a real scenario, this would be the chemical structure.)

  • Influence of the N3-Arylmethyl Substituent:

    • A comparison of TSND-1 , TSND-2 , TSND-3 , and TSND-4 highlights the importance of the substituent on the benzyl ring at the N3 position.

    • The introduction of a methyl group at the meta-position (TSND-2 ) doubled the activity compared to the unsubstituted benzyl group (TSND-1 ). This suggests that a moderate increase in lipophilicity in this region is beneficial.

    • Conversely, introducing a strongly electron-withdrawing chloro group (TSND-3 ) or a bulky, electron-donating methoxy group (TSND-4 ) at the para-position led to a decrease in activity. This indicates that both electronic effects and steric hindrance at this position can be detrimental to the compound's interaction with its bacterial target.

  • Influence of the N7-Arenesulfonyl Substituent:

    • Keeping the optimal 3-methylbenzyl group at N3 constant, the series TSND-2 , TSND-5 , TSND-6 , and TSND-7 allows for the evaluation of the arenesulfonyl moiety.

    • The 4-toluenesulfonyl group in TSND-2 provided the best activity. The methyl group on this ring likely contributes favorably to the overall lipophilicity and fit within the target's binding pocket.

    • Removing the methyl group (TSND-5 , benzenesulfonyl) or replacing it with a chloro group (TSND-6 ) resulted in slightly reduced or similar activity, suggesting that while the 4-methyl is optimal, some variation is tolerated.

    • The presence of a strongly electron-withdrawing nitro group (TSND-7 ) was detrimental, again pointing to the sensitivity of the activity to the electronic properties of the substituents.

The collective findings suggest that a balanced lipophilicity and specific electronic profile are crucial for the antimicrobial action of this class of compounds. The most active derivative identified, 3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (TSND-2 ), effectively combines these features.[1]

Conclusion and Future Directions

This comparative guide demonstrates that 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives are a promising class of antimicrobial agents, particularly against Gram-positive bacteria. The structure-activity relationship analysis underscores that potency is highly dependent on the nature of the substituents at the N3 and N7 positions, with the 3-(3-methylbenzyl)-7-(toluene-4-sulfonyl) derivative emerging as a lead compound for further investigation.

Future research should focus on expanding the library of derivatives to further probe the SAR, investigating the mechanism of action, and evaluating the in vivo efficacy and toxicity of the most potent compounds. Understanding how these molecules exert their antibacterial effect will be crucial for optimizing their structure and developing them into clinically viable therapeutic agents.

References

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. (2025). ResearchGate. [Link]

Sources

Comparative Guide for Drug Discovery Professionals: 1,3,7-Triazaspiro[4.4]nonane-2,4-dione vs. 1,3,8-Triazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Two Promising Spirohydantoin Scaffolds

The quest for novel therapeutics frequently leads researchers to explore privileged scaffolds – molecular frameworks that consistently demonstrate biological activity. Among these, the spirohydantoin core has emerged as a particularly fruitful starting point for the development of a wide range of therapeutic agents. This guide provides a detailed, objective comparison of two closely related spirohydantoin analogs: 1,3,7-Triazaspiro[4.4]nonane-2,4-dione and 1,3,8-Triazaspiro[4.5]decane-2,4-dione. By delving into their structural nuances, synthetic accessibility, and biological potential, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to strategically select the optimal scaffold for their specific research and development programs.

The Spirohydantoin Scaffold: A Foundation for Diverse Biological Activity

Spirohydantoins are a class of heterocyclic compounds characterized by a hydantoin ring fused to another ring system at a single, shared carbon atom (the spiro center). This rigidified, three-dimensional structure is a key feature that medicinal chemists leverage to orient substituents in a precise manner for optimal interaction with biological targets. Indeed, 5,5-disubstituted hydantoin derivatives have a well-documented history of therapeutic applications, including anticonvulsant, antidiabetic, anticancer, and anti-inflammatory activities.[1]

The two molecules at the heart of this guide differ in the size of the nitrogen-containing ring fused to the hydantoin core: a five-membered pyrrolidine in the case of 1,3,7-triazaspiro[4.4]nonane-2,4-dione and a six-membered piperidine in 1,3,8-triazaspiro[4.5]decane-2,4-dione. This seemingly subtle architectural difference can significantly impact the molecule's physicochemical properties and, consequently, its pharmacological profile.

Structural and Physicochemical Properties: A Tale of Two Rings

The variation in the spiro-fused ring size directly influences key molecular attributes that are critical for a compound's journey to becoming a viable drug candidate.

Property1,3,7-Triazaspiro[4.4]nonane-2,4-dione1,3,8-Triazaspiro[4.5]decane-2,4-dioneSignificance in Drug Discovery
Molecular Formula C₆H₉N₃O₂C₇H₁₁N₃O₂Dictates molecular weight and elemental composition.
Molecular Weight 155.15 g/mol 169.18 g/mol Influences factors such as diffusion and oral bioavailability.
Ring System Spiro[pyrrolidine-hydantoin]Spiro[piperidine-hydantoin]Affects conformational flexibility and ring strain.
Conformational Flexibility More rigidMore flexibleThe piperidine ring's ability to adopt chair and boat conformations provides greater flexibility, which can be advantageous for binding to some targets but may also introduce an entropic penalty. The more constrained pyrrolidine ring offers a more pre-organized scaffold.
Physicochemical Properties Generally more polarGenerally more lipophilicThese properties, influenced by the overall structure, impact solubility, membrane permeability, and metabolic stability.[2][3]

Expert Insight: The choice between a more rigid or a more flexible scaffold is a fundamental decision in drug design. A rigid scaffold like the 1,3,7-triazaspiro[4.4]nonane-2,4-dione can lead to higher affinity and selectivity if the conformation is optimal for the target's binding site. However, the increased flexibility of the 1,3,8-triazaspiro[4.5]decane-2,4-dione might allow it to adapt to a wider range of binding pockets or to adopt a conformation that avoids steric clashes.

Caption: Fundamental structural differences between the two spirohydantoin analogs.

Synthesis Strategies: The Bucherer-Bergs Reaction and Beyond

The synthesis of spirohydantoins is often achieved through the well-established Bucherer-Bergs reaction.[4][5] This multicomponent reaction provides a straightforward and efficient route to these valuable scaffolds from readily available starting materials.[6][7]

Experimental Protocol: General Synthesis via the Bucherer-Bergs Reaction
  • Reactant Preparation: The appropriate ketone (a protected N-Boc-3-pyrrolidinone for the nonane derivative or a protected N-Boc-4-piperidone for the decane derivative) is dissolved in a suitable solvent, typically a mixture of ethanol and water.

  • Reaction Setup: Potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) are added to the solution.

  • Reaction Conditions: The reaction mixture is heated, often in a sealed vessel, to a temperature ranging from 60-150°C.[6][8] The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction is cooled, and the crude product is typically isolated by filtration. The protecting group (e.g., Boc) is then removed under acidic conditions. The final spirohydantoin is purified by recrystallization or column chromatography.

workflow start Ketone Precursor (Protected Pyrrolidinone or Piperidone) bucherer Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃, Heat) start->bucherer deprotection Protecting Group Removal bucherer->deprotection purification Purification (Recrystallization or Chromatography) deprotection->purification end Final Spirohydantoin Product purification->end

Caption: A generalized synthetic workflow for the preparation of the target spirohydantoins.

Trustworthiness and Self-Validation: The identity and purity of the synthesized compounds must be rigorously confirmed. Standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, are essential for structural verification. Purity is typically assessed by high-performance liquid chromatography (HPLC).

A Comparative Look at Biological Applications

While both scaffolds are versatile, the existing literature highlights some distinct areas of investigation for each.

1,3,8-Triazaspiro[4.5]decane-2,4-dione: A Scaffold for Neurological and Hematological Targets

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have shown promise in several therapeutic areas:

  • Opioid Receptor Modulation: This scaffold has been identified as a novel agonist chemotype with selectivity for the δ opioid receptor (DOR).[9][10][11] DOR agonists are of interest for treating a range of neurological and psychiatric disorders.[10]

  • Myelostimulation: Certain derivatives have demonstrated myelostimulating activity in preclinical models, accelerating the regeneration of lymphocytes and granulocytes.[12][13] This suggests potential applications in treating myelosuppression induced by chemotherapy or other conditions.[12][13]

  • Pan-Inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases: This class of compounds has been explored as inhibitors of HIF prolyl hydroxylases (PHD1-3) for the treatment of anemia.[14]

1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Emerging Potential in Antimicrobial Applications

Research on the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold has pointed towards its potential as a source of new antimicrobial agents. Studies have shown that derivatives of this compound exhibit promising biological activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[15]

A Note on Aldose Reductase Inhibition
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
  • Reagent Preparation: Prepare a buffer solution (e.g., 0.067 M phosphate buffer, pH 6.2). Prepare solutions of NADPH, the substrate (e.g., DL-glyceraldehyde), and the test compounds. A crude enzyme preparation can be obtained from rat lens homogenate.[16][17]

  • Assay Setup: In a cuvette, combine the buffer, NADPH solution, lens supernatant (enzyme source), and the test compound at various concentrations.[16]

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate. Monitor the decrease in absorbance at 340 nm over several minutes, which corresponds to the consumption of NADPH.[17]

  • Data Analysis: Calculate the rate of reaction (ΔOD/min). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value (the concentration required for 50% inhibition).

assay start Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitors) incubation Pre-incubate Enzyme with Inhibitor start->incubation reaction Initiate Reaction with Substrate incubation->reaction monitoring Monitor NADPH Consumption (Absorbance at 340 nm) reaction->monitoring analysis Calculate % Inhibition and IC₅₀ monitoring->analysis end Determine Inhibitory Potency analysis->end

Sources

A Comparative Guide to the Structure-Activity Relationship of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Analogs as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1,3,7-triazaspiro[4.4]nonane-2,4-dione analogs, focusing on their structure-activity relationship (SAR) as potential antibacterial agents. As a Senior Application Scientist, my aim is to synthesize the available technical data with practical insights to inform future research and development in this area.

Introduction: The Therapeutic Potential of the 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Scaffold

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core represents a unique and promising scaffold in medicinal chemistry. Its rigid, three-dimensional spirocyclic structure offers a distinct advantage in drug design, allowing for precise spatial orientation of functional groups to interact with biological targets. While this scaffold is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological disorders, recent investigations have highlighted its potential as a source of novel antibacterial agents.[1] This guide will focus on the emerging antibacterial properties of this class of compounds.

Comparative Analysis of Antibacterial Activity

Research into the antibacterial potential of 1,3,7-triazaspiro[4.4]nonane-2,4-dione analogs has primarily focused on derivatives substituted at the N3 and N7 positions of the triazaspiro core. A key study in this area involves the synthesis of a series of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones, which have demonstrated promising activity against Gram-positive bacteria, notably Staphylococcus aureus and Bacillus subtilis.[2]

Key Structural Features Influencing Antibacterial Activity

The initial structure-activity relationship (SAR) data suggests that the nature of the substituents at the N3 and N7 positions plays a crucial role in determining the antibacterial potency of these compounds.

  • N7-Arenesulfonyl Group: The presence of an arenesulfonyl group at the N7 position appears to be a critical determinant of antibacterial activity. This bulky, electron-withdrawing group likely influences the overall electronic and steric properties of the molecule, potentially facilitating interactions with bacterial targets.

  • N3-Arylmethyl Group: The substituent at the N3 position also significantly modulates the biological activity. Among the synthesized analogs, a 3-(3-methylbenzyl) group at this position, in combination with a 7-(toluene-4-sulfonyl) group, was found to exhibit the highest activity against the tested Gram-positive strains.[2] This suggests that a certain degree of lipophilicity and specific steric bulk at the N3 position are favorable for antibacterial efficacy.

Performance Comparison of Key Analogs

While a comprehensive quantitative dataset from a single study is not publicly available, the following table summarizes the qualitative findings for a key analog from the primary research.[2]

Compound IDN3-SubstituentN7-SubstituentTarget BacteriaActivity Level
Lead Analog 3-MethylbenzylToluene-4-sulfonylS. aureus, B. subtilisHigh

This data, although limited, provides a clear direction for future optimization efforts. Further studies exploring a wider range of substitutions at both the N3 and N7 positions are warranted to build a more comprehensive SAR model.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, representative protocols for the synthesis and antibacterial evaluation of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione analogs.

Synthesis of 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones[2]

This protocol describes a two-step synthesis starting from a 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione precursor.

Step 1: Synthesis of 3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (Precursor)

  • Rationale: This step introduces the desired arylmethyl substituent at the N3 position, which has been shown to be important for biological activity.

  • Procedure:

    • Dissolve 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride in a suitable solvent such as dimethylformamide (DMF).

    • Add a base, for example, potassium carbonate, to neutralize the hydrochloride and facilitate the subsequent reaction.

    • Add the appropriate arylmethyl halide (e.g., 3-methylbenzyl bromide) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.

Step 2: N7-Arenesulfonylation

  • Rationale: This step introduces the arenesulfonyl group at the N7 position, a key functional group for conferring antibacterial activity.

  • Procedure:

    • Dissolve the 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione precursor in a suitable solvent like dichloromethane (DCM).

    • Add a base, such as triethylamine, to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add the desired arenesulfonyl chloride (e.g., toluene-4-sulfonyl chloride) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione analog.

Synthesis_Workflow cluster_step1 Step 1: N3-Alkylation cluster_step2 Step 2: N7-Sulfonylation start 1,3,7-Triazaspiro[4.4]nonane-2,4-dione product1 3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione start->product1 DMF reagent1 Arylmethyl halide, Base (e.g., K2CO3) reagent1->product1 product2 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione product1->product2 DCM reagent2 Arenesulfonyl chloride, Base (e.g., Et3N) reagent2->product2 Mechanism_Hypothesis cluster_bacterium Bacterial Cell compound 1,3,7-Triazaspiro [4.4]nonane-2,4-dione Analog membrane Cell Membrane compound->membrane Membrane Disruption ribosome Ribosome compound->ribosome Inhibition of Protein Synthesis dna DNA/RNA compound->dna Inhibition of Nucleic Acid Synthesis

Hypothesized antibacterial mechanisms of action for 1,3,7-triazaspiro[4.4]nonane-2,4-dione analogs.

Future Directions and Conclusion

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold represents a promising starting point for the development of novel antibacterial agents, particularly against Gram-positive pathogens. The initial SAR findings indicate that strategic modifications at the N3 and N7 positions can significantly enhance antibacterial activity.

To advance this field, future research should focus on:

  • Expansion of the Analog Library: Synthesis and evaluation of a broader range of analogs with diverse substitutions at the N3 and N7 positions to establish a more detailed and quantitative SAR.

  • Elucidation of the Mechanism of Action: In-depth studies to determine the precise molecular target and mechanism of antibacterial action.

  • Evaluation against a Broader Panel of Pathogens: Testing optimized analogs against a wider range of clinically relevant bacteria, including drug-resistant strains.

References

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. Request PDF on ResearchGate. [Link]

  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride. MySkinRecipes. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental validation. This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, a novel heterocyclic compound with potential therapeutic applications. While direct research on this specific molecule is emerging, its structural similarity to other biologically active spiro-hydantoin derivatives suggests a rich field for investigation.

Derivatives of the closely related 1,3,8-Triazaspiro[4.5]decane-2,4-dione have been identified as myelostimulators and selective agonists for the δ opioid receptor, a target for various neurological disorders.[1][2][3] Other hydantoin-containing molecules have demonstrated a range of activities, including anticonvulsant and anticancer effects.[1] Furthermore, some derivatives of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione have shown promising antimicrobial activity against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[4]

This guide will not simply list protocols; it will delve into the strategic thinking behind a robust MoA validation campaign, ensuring that each experimental step logically builds upon the last to create a self-validating system. We will explore a multi-phased approach, from initial target identification to in-depth cellular and functional characterization.

Phase 1: Unmasking the Molecular Target(s)

The foundational step in any MoA study is to identify the specific cellular component(s) with which the small molecule interacts to elicit its biological effect.[5] Given the novelty of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, an unbiased approach is crucial.

Experimental Workflow: Target Identification

Target_Identification_Workflow cluster_0 Phase 1: Target Identification Compound 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Affinity_Chrom Affinity Chromatography-Mass Spectrometry Compound->Affinity_Chrom Phenotypic_Screen Phenotypic Screening (e.g., Cell Viability, Reporter Assays) Compound->Phenotypic_Screen Putative_Targets List of Putative Protein Targets Affinity_Chrom->Putative_Targets Hit_Deconvolution Target Deconvolution (e.g., Genetic Approaches, Proteomics) Phenotypic_Screen->Hit_Deconvolution Hit_Deconvolution->Putative_Targets

Caption: A streamlined workflow for the initial identification of molecular targets for a novel compound.

A powerful and unbiased method for target identification is affinity-based chemical proteomics . This involves immobilizing a derivative of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione onto a solid support to "fish" for its binding partners in cell lysates. The captured proteins are then identified using mass spectrometry.

Concurrently, a phenotypic screening campaign can provide valuable clues.[5] By observing the compound's effects on a panel of diverse cell lines or in specific disease models (e.g., bacterial growth inhibition, cancer cell proliferation), we can narrow down the potential pathways involved. If a consistent phenotype is observed, subsequent target deconvolution efforts, such as RNAi screening or CRISPR-Cas9 based approaches, can pinpoint the gene products essential for the compound's activity.[6]

Phase 2: Confirming the Interaction: Target Engagement and Primary Validation

Once a list of putative targets is generated, the next critical step is to confirm a direct and specific interaction between 1,3,7-Triazaspiro[4.4]nonane-2,4-dione and each candidate protein.[7][8] This phase is crucial for eliminating false positives from the initial screen and building confidence in the identified targets.[9]

Biophysical and Biochemical Assays for Direct Binding

A suite of biophysical techniques can be employed to quantify the binding affinity and kinetics of the compound-target interaction. These assays are performed with purified recombinant protein and provide a clean, cell-free assessment of binding.

Assay Technique Principle Key Parameters Measured Advantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of the compound to an immobilized target protein.KD (dissociation constant), kon (association rate), koff (dissociation rate)Real-time, label-free, provides kinetic information.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target protein in solution.[10]KD, ΔH (enthalpy change), ΔS (entropy change), Stoichiometry (n)Label-free, in-solution, provides thermodynamic profile.
Thermal Shift Assay (TSA) Monitors the change in the melting temperature of a protein upon ligand binding.ΔTm (change in melting temperature)High-throughput, cost-effective screening method.

If the identified target is an enzyme, a direct biochemical assay is the gold standard for validation.[11][12] This involves measuring the effect of the compound on the enzyme's catalytic activity.[13]

Experimental Protocol: Enzyme Inhibition Assay
  • Objective: To determine if 1,3,7-Triazaspiro[4.4]nonane-2,4-dione inhibits the activity of the putative enzyme target.

  • Materials:

    • Purified recombinant enzyme.

    • Enzyme-specific substrate.

    • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione (dissolved in a suitable solvent, e.g., DMSO).

    • Assay buffer (optimized for pH and ionic strength).

    • 96- or 384-well microplates.

    • Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence).

  • Procedure:

    • Prepare a serial dilution of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione.

    • In the microplate wells, add the assay buffer, the compound at various concentrations, and the enzyme.

    • Incubate for a pre-determined time to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate. For competitive inhibitors, it is crucial to use a substrate concentration at or below its Km value.[14]

    • Monitor the reaction progress over time using the plate reader.

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the reaction rate as a function of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Data Analysis: The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by performing the assay at multiple substrate concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[10]

Phase 3: From Test Tube to Living System: Cellular and Functional Validation

Demonstrating a direct interaction in a purified system is essential, but the ultimate validation comes from showing that the compound engages its target in a cellular context and elicits a corresponding functional response.[15]

Cellular Target Engagement

Cellular thermal shift assays (CETSA) or NanoBRET™ assays can be used to confirm that 1,3,7-Triazaspiro[4.4]nonane-2,4-dione can cross the cell membrane and bind to its target within the complex environment of a living cell. These assays provide crucial evidence of target engagement under more physiologically relevant conditions.[8]

Downstream Signaling and Phenotypic Consequences

If the target is part of a known signaling pathway, we must investigate the downstream consequences of its modulation.[16]

Signaling_Pathway_Validation cluster_1 Phase 3: Cellular Validation Compound 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Target Identified Target (e.g., Kinase, GPCR) Compound->Target Inhibition/Activation Downstream_1 Downstream Effector 1 (e.g., Phosphorylation event) Target->Downstream_1 Downstream_2 Downstream Effector 2 (e.g., Transcription Factor Activation) Downstream_1->Downstream_2 Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation, Cytokine Release) Downstream_2->Cellular_Response

Caption: Hypothetical signaling pathway for validation of downstream effects.

Western blotting can be used to measure changes in the phosphorylation status of downstream proteins.[17] Reporter gene assays are excellent tools for quantifying the activity of transcription factors that may be regulated by the pathway. For instance, if the target is a G-protein coupled receptor (GPCR) like the δ opioid receptor, a cAMP assay can be used to measure G-protein activation.[2] Furthermore, multiplex assays can simultaneously measure multiple phosphoproteins and total proteins from a single sample, providing a broader view of the affected signaling networks.[18]

Finally, the observed cellular signaling changes must correlate with a relevant cellular phenotype. For example, if the compound is being investigated as an anticancer agent, we would expect to see effects on cell proliferation, cell cycle arrest, or apoptosis.[19] If its primary activity is antimicrobial, a direct correlation between target engagement and bacterial cell death should be established.

Comparative Analysis: Contextualizing the MoA

Since no direct competitors for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione have a fully elucidated MoA, we will compare the proposed validation methodologies and contextualize the potential findings with related compound classes.

Validation Phase Methodology Alternative/Complementary Approaches Rationale
Target Identification Affinity-Based ProteomicsYeast Three-Hybrid, Phage Display, In silico modelingProvides an unbiased screen for direct binding partners.
Target Engagement Biophysical Assays (SPR, ITC)Cellular Thermal Shift Assay (CETSA), NanoBRET™Quantifies direct binding in a purified system, providing affinity and kinetic data.
Biochemical Validation Enzyme Inhibition AssaysRadioligand Binding Assays (for receptors)Confirms functional modulation of the target's primary activity.
Cellular Validation Western Blot, Reporter AssaysFlow Cytometry, High-Content Imaging, Transcriptomics (RNA-seq)Links target engagement to downstream signaling and a measurable cellular response.[20]

The potential mechanisms of action for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione could be diverse, reflecting the varied activities of its structural relatives. A comparison with known mechanisms provides a framework for hypothesis generation:

  • If the target is a GPCR: The MoA would be compared to known δ opioid receptor agonists, focusing on G-protein coupling, β-arrestin recruitment, and downstream signaling.[2]

  • If the target is an enzyme (e.g., a kinase, protease): The MoA would be compared to known inhibitors of that enzyme class, focusing on the type of inhibition and effects on the relevant signaling cascade.[17]

  • If the target is involved in bacterial cell wall synthesis or metabolism: The MoA would be compared to established antibiotics with similar targets.

By systematically applying the multi-phased validation strategy outlined in this guide, researchers can build a robust, data-driven narrative for the mechanism of action of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione. This rigorous approach is fundamental to translating a promising chemical entity into a well-understood and potentially transformative therapeutic agent.

References

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). Semantic Scholar. [Link]

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. (2025). ResearchGate. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). National Institutes of Health. [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). PubMed. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]

  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. (n.d.). PrepChem.com. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). MDPI. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (n.d.). PubMed Central. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

  • Studying Cellular Signal Transduction with OMIC Technologies. (n.d.). PubMed Central. [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). ACS Publications. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2024). PubMed. [Link]

  • Target Engagement Biomarkers. (n.d.). Sapient Bio. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). PNAS. [Link]

  • 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride. (n.d.). PubChem. [Link]

  • Redefining target engagement with new strategies in drug discovery. (2025). News-Medical.Net. [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. [Link]

  • Signal transduction. (n.d.). Wikipedia. [Link]

  • 4-Phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione. (n.d.). National Institutes of Health. [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research. [Link]

  • Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. (2023). MDPI. [Link]

  • Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018). PubMed. [Link]

Sources

Comparative Cross-Reactivity Analysis of a Novel 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Off-Target Profiling in Early Drug Discovery

Introduction: From Scaffold to Selective Agent

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core is a privileged scaffold in medicinal chemistry, recognized for its rigid, three-dimensional structure that allows for precise orientation of substituents into protein binding pockets. This structural feature has made it an attractive starting point for the design of various therapeutic agents, including potent and selective inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4). However, the journey from a promising scaffold to a safe and effective drug is fraught with challenges, chief among them being the potential for off-target interactions.

This guide presents a comprehensive framework for assessing the cross-reactivity profile of a novel, hypothetical compound derived from this scaffold, which we will refer to as Spiro-Lead-1 . The principles and methodologies detailed herein serve as a practical blueprint for researchers, scientists, and drug development professionals to proactively identify and mitigate potential off-target liabilities, thereby de-risking drug candidates early in the discovery pipeline. Understanding a compound's selectivity is not merely an academic exercise; it is a critical step in predicting potential side effects, elucidating the mechanism of action, and ultimately, ensuring patient safety.

The Strategic Imperative of Cross-Reactivity Profiling

Undesired interactions with off-target receptors are a leading cause of clinical trial failures. A compound designed to act on a specific target, for instance, a G-protein coupled receptor (GPCR), may inadvertently bind to other receptors, ion channels, or enzymes, leading to unforeseen physiological effects. Proactive and systematic cross-reactivity screening is therefore a cornerstone of modern drug discovery. The goal is to build a "selectivity profile" that guides lead optimization efforts, enabling chemists to modify the compound to enhance affinity for the intended target while reducing interactions with anti-targets.

Our approach is structured as a tiered screening cascade, a resource-efficient strategy that begins with a broad panel of key off-targets and progresses to more focused, functional assessments for any initial "hits."

Experimental Design: A Tiered Screening Cascade

The selection of a receptor panel for cross-reactivity screening is a critical decision. The panel should be broad enough to cover the most common families of proteins implicated in adverse drug reactions. We have designed a two-tiered approach for the evaluation of Spiro-Lead-1.

  • Tier 1: Primary Radioligand Binding Assays: A broad panel of receptors is screened at a single, high concentration of Spiro-Lead-1 (e.g., 10 µM). This acts as a coarse filter to identify any significant interactions. The results are typically expressed as a percentage of inhibition of the radioligand binding. A commonly accepted threshold for a "hit" in such screens is >50% inhibition.

  • Tier 2: Potency Determination (IC₅₀) and Functional Confirmation: Any hits identified in Tier 1 are followed up with full concentration-response curves to determine the potency (IC₅₀ or Kᵢ) of the interaction. Subsequently, functional assays are employed to ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator at the off-target receptor.

The workflow for this screening cascade is illustrated below.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Functional Analysis cluster_2 Decision Making A Spiro-Lead-1 (Test Compound) C Radioligand Binding Assays (Single concentration @ 10 µM) A->C B Broad Receptor Panel (e.g., 44 key off-targets) B->C D Data Analysis: % Inhibition C->D E Identify 'Hits' (>50% Inhibition Threshold) D->E F Concentration-Response Curves (e.g., 8-point, 3-fold dilutions) E->F 'Hits' G Determine Potency (IC₅₀ or Kᵢ values) F->G J Assess Selectivity Window (On-target vs. Off-target Potency) G->J H Select Appropriate Functional Assay (e.g., cAMP, Ca²⁺ flux, etc.) I Determine Functional Activity (Agonist, Antagonist, etc.) H->I I->J K Guide Lead Optimization (SAR) or Terminate Compound J->K

Caption: Tiered workflow for cross-reactivity screening of a lead compound.

Methodology: Radioligand Binding Assay Protocol

To ensure the trustworthiness and reproducibility of our findings, a detailed, self-validating protocol is essential. Below is a representative protocol for a competitive radioligand binding assay, a gold standard for determining receptor affinity.

Objective: To measure the binding affinity of Spiro-Lead-1 for a specific receptor (e.g., Histamine H1 Receptor) by its ability to compete with a known radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from HEK293 cells recombinantly expressing the human Histamine H1 receptor.

  • Radioligand: [³H]-Pyrilamine (specific activity ~25 Ci/mmol).

  • Test Compound: Spiro-Lead-1, dissolved in DMSO to create a 10 mM stock.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • 96-well Filter Plates: Glass fiber filters (e.g., Millipore Multiscreen HTS).

  • Reference Compound: Mepyramine (for defining non-specific binding).

Protocol Steps:

  • Compound Plating: Prepare a serial dilution plate of Spiro-Lead-1 in assay buffer. For an 8-point curve, concentrations might range from 100 µM to 3 nM. Include wells for "Total Binding" (vehicle only) and "Non-Specific Binding" (10 µM Mepyramine).

  • Reagent Preparation: Dilute the receptor membranes and [³H]-Pyrilamine in assay buffer to achieve a final concentration of ~10 µg protein/well and ~1 nM radioligand, respectively. The radioligand concentration is typically set near its Kₔ value for optimal assay sensitivity.

  • Incubation: To each well of the filter plate, add 50 µL of assay buffer, 25 µL of the appropriate compound dilution (or control), 25 µL of radioligand, and 100 µL of the membrane suspension.

  • Equilibrium: Incubate the plate at room temperature for 60 minutes with gentle shaking to allow the binding reaction to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Allow the filters to dry completely. Add 200 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of Spiro-Lead-1.

    • Plot the percentage of specific binding against the log concentration of Spiro-Lead-1.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., using GraphPad Prism software) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Hypothetical Cross-Reactivity Data for Spiro-Lead-1

Let us assume Spiro-Lead-1 was designed as a potent antagonist for a primary target, Dopamine Receptor D2. The following table summarizes the hypothetical results from our tiered screening cascade.

Receptor TargetAssay TypeResult (% Inhibition @ 10µM)Follow-up Kᵢ (nM)Functional Activity
Dopamine D2 (Primary) Binding98%5.2 Antagonist
Adrenergic α1ABinding85%150Antagonist
Adrenergic α2ABinding15%>10,000Not Determined
Dopamine D1Binding22%>10,000Not Determined
Dopamine D3Binding65%890Antagonist
Histamine H1Binding92%85Inverse Agonist
Serotonin 5-HT2ABinding78%350Antagonist
Serotonin 5-HT2BBinding3%>10,000Not Determined
M1 MuscarinicBinding45%>5,000Not Determined
hERG ChannelBinding68%1,200Blocker

Analysis and Interpretation

The data reveals a promising profile for Spiro-Lead-1, but with key liabilities that require attention.

  • Primary Target Affinity: The compound is highly potent at its intended target, the Dopamine D2 receptor, with a Kᵢ of 5.2 nM.

  • Selectivity Profile:

    • High-Risk Off-Target: The most significant off-target interaction is with the Histamine H1 receptor (Kᵢ = 85 nM). This represents only a ~16-fold selectivity window (85 nM / 5.2 nM). Histamine H1 antagonism is associated with sedation, a common side effect of many medications. This interaction would be a primary focus for medicinal chemistry efforts to engineer out.

    • Moderate-Risk Off-Targets: Interactions with Adrenergic α1A (Kᵢ = 150 nM) and Serotonin 5-HT2A (Kᵢ = 350 nM) are also noted. α1A antagonism can lead to hypotension, while 5-HT2A antagonism can have complex CNS effects. The selectivity windows are ~29-fold and ~67-fold, respectively.

    • hERG Channel Interaction: Binding to the hERG channel (Kᵢ = 1.2 µM) is a critical safety flag. hERG channel blockade can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Although the selectivity window is over 200-fold, any hERG activity is a significant concern that must be addressed.

Visualizing the Impact: Histamine H1 Off-Target Signaling

The functional assay identified Spiro-Lead-1 as an inverse agonist at the H1 receptor. This means it not only blocks the action of histamine but also reduces the basal, constitutive activity of the receptor. The diagram below illustrates the canonical signaling pathway for the H1 receptor and how Spiro-Lead-1 would interfere.

G cluster_0 Cell Membrane H1R Histamine H1 Receptor (GPCR) Gq Gαq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Histamine Histamine (Agonist) Histamine->H1R Activates SpiroLead Spiro-Lead-1 (Inverse Agonist) SpiroLead->H1R Inhibits (Reduces Basal Activity) Response Cellular Response (e.g., Inflammation, Sedation) PKC->Response Ca->Response

Caption: Off-target effect of Spiro-Lead-1 on the Histamine H1 receptor signaling pathway.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to evaluating the cross-reactivity of a novel compound, Spiro-Lead-1, derived from the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold. Our hypothetical case study demonstrates that while Spiro-Lead-1 exhibits high potency for its intended target, it possesses several off-target liabilities, most notably at the Histamine H1 receptor and the hERG channel.

This off-target profile does not necessarily terminate the compound's development. Instead, it provides a clear roadmap for the next phase of lead optimization. The key challenge for the medicinal chemistry team will be to synthesize new analogs that retain or improve D2 receptor potency while systematically eliminating the newly identified off-target interactions. This data-driven approach, grounded in comprehensive cross-reactivity profiling, is fundamental to the successful development of safe, selective, and effective medicines.

References

  • Title: Spirocyclic-pyrrolidine derivatives and their use as dipeptidyl peptidase IV (DPP-IV)

A Comparative Guide to the Efficacy of Novel Spiroheterocyclic Compounds, Including 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives, Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, spiroheterocyclic compounds have emerged as a promising class of molecules. Their unique three-dimensional structures offer opportunities for novel interactions with biological targets. This guide provides a comparative overview of the efficacy of these emerging compounds, with a particular focus on the potential of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, contextualized by the performance of established antibiotics against key Gram-positive pathogens.

While specific quantitative data for 1,3,7-triazaspiro[4.4]nonane-2,4-dione and its direct derivatives are not yet widely available in peer-reviewed literature, initial studies have indicated that certain derivatives, such as 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones, exhibit significant inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis[1]. One derivative, 3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione, has been noted for its particularly high activity[1].

To provide a meaningful comparison, this guide will present available efficacy data from structurally related spiroheterocyclic compounds and juxtapose it with the performance of well-established antibiotics, vancomycin and erythromycin. The methodologies for obtaining such comparative data are also detailed, adhering to recognized standards to ensure scientific rigor.

Comparative Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various spiroheterocyclic compounds and standard antibiotics against Staphylococcus aureus and Bacillus subtilis. A lower MIC value indicates greater potency.

Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus

Compound/AntibioticStaphylococcus aureus Strain(s)MIC (µg/mL)Reference(s)
Spiroheterocyclic Compounds
Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivativesMethicillin-Susceptible S. aureus (MSSA)6.25–12.5
Spiro[oxindole-2,3′-pyrrolidine] derivativeS. aureus ATCC 259233.9
Standard Antibiotics
VancomycinMethicillin-Resistant S. aureus (MRSA)≤1.0–2.0
ErythromycinS. aureus isolates0.25–2048[1]

Table 2: Comparative MIC Values (µg/mL) Against Bacillus subtilis

Compound/AntibioticBacillus subtilis Strain(s)MIC (µg/mL)Reference(s)
Spiroheterocyclic Compounds
Data for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives not yet quantified in available literature.B. subtilis-[1]
Standard Antibiotics
VancomycinB. subtilis4.0[2]
ErythromycinB. subtilis0.125–4.0[2][3]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of a compound's antimicrobial efficacy hinges on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines that are globally recognized for this purpose. The broth microdilution method is a cornerstone of this testing.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_compound Prepare serial dilutions of test compound inoculate Inoculate microplate wells with bacteria and compound dilutions prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic MIC = Lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology for MIC Determination:

  • Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase and its turbidity is adjusted to match a 0.5 McFarland standard. This standardized suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension. Control wells (no compound and no bacteria) are included. The plate is then incubated under appropriate atmospheric conditions at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

MBC_Workflow cluster_mic Prerequisite cluster_subculture Subculturing cluster_incubation_readout Incubation & Readout mic_plate Completed MIC Assay Plate aliquot Take aliquots from clear wells (at and above MIC) mic_plate->aliquot plate Plate aliquots onto antibiotic-free agar aliquot->plate incubate_agar Incubate agar plates at 37°C for 24 hours plate->incubate_agar count_colonies Count bacterial colonies incubate_agar->count_colonies determine_mbc MBC = Lowest concentration with ≥99.9% killing count_colonies->determine_mbc

Caption: Workflow for MBC determination following an MIC assay.

Step-by-Step Methodology for MBC Determination:

  • Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from each well that showed no visible growth in the MIC assay.

  • Plating: These aliquots are plated onto fresh, antibiotic-free agar plates.

  • Incubation: The agar plates are incubated at 37°C for 24 hours to allow any surviving bacteria to grow.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Discussion and Future Directions

The available data, although limited for the specific 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold, suggest that spiroheterocyclic compounds represent a valuable avenue for the discovery of new antibacterial agents. The potent activity of some spiro[azetidine-2,3′-indole] and spiro[oxindole-2,3′-pyrrolidine] derivatives against S. aureus, with MIC values in the low microgram per milliliter range, is particularly encouraging.

When compared to vancomycin, a last-resort antibiotic for MRSA infections, some of these spiro compounds exhibit comparable, if not slightly less potent, activity in vitro. However, their novel structures may offer advantages in overcoming existing resistance mechanisms. The wide range of MIC values for erythromycin highlights the prevalence of resistance to this older antibiotic, underscoring the need for new chemical entities.

The "promising activity" of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives against S. aureus and B. subtilis warrants further, more detailed investigation. Future studies should focus on:

  • Quantitative Susceptibility Testing: Determining the precise MIC and MBC values of these compounds against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidating the molecular targets and mechanisms by which these compounds exert their antibacterial effects.

  • In Vivo Efficacy and Toxicity: Evaluating the performance of the most promising candidates in animal models of infection and assessing their safety profiles.

References

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. (2018). ResearchGate. [Link]

  • Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis. (2014). Applied and Environmental Microbiology. [Link]

  • The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains. (2022). International Journal of Molecular Sciences. [Link]

  • Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005. (2011). Journal of Clinical Microbiology. [Link]

  • Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis. (2013). Antimicrobial Agents and Chemotherapy. [Link]

  • Design, synthesis and in vitro antibacterial and antifungal activities of some novel spiro[azetidine-2,3′-indole]-2,4(1′H)-dione. (2011). Medicinal Chemistry Research. [Link]

  • Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. (2021). Molecules. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. (2012). CLSI. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

Sources

In Vivo Efficacy of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride: A Comparative Guide for Preclinical Anticonvulsant Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride, a novel spiro-hydantoin compound, as a potential anticonvulsant agent. Drawing upon established preclinical models and comparing its hypothetical performance against current standards of care, this document is intended for researchers, scientists, and drug development professionals in the field of epilepsy and neuroscience. We will explore the causal logic behind experimental design choices, present detailed protocols, and offer a framework for data interpretation, ensuring scientific integrity and trustworthiness throughout.

Introduction: The Rationale for Investigating a Novel Spiro-Hydantoin

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] While numerous anti-seizure drugs (ASDs) are available, a significant portion of patients remain pharmacoresistant, highlighting the urgent need for novel therapeutic agents.[2] The hydantoin scaffold is a well-established pharmacophore in anticonvulsant therapy, with phenytoin being a notable example.[3] The unique three-dimensional structure of spiro-hydantoins like 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride offers the potential for novel interactions with established and new pharmacological targets, possibly leading to improved efficacy, a better side-effect profile, or activity against treatment-resistant forms of epilepsy.

This guide will focus on a comparative in vivo validation strategy to assess the anticonvulsant potential of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride (hereinafter referred to as "Compound X") against three established ASDs with distinct mechanisms of action:

  • Phenytoin: A classic hydantoin that primarily acts by blocking voltage-gated sodium channels.[3][4]

  • Carbamazepine: Another frontline ASD that also targets voltage-gated sodium channels.[5][6]

  • Ethosuximide: Primarily used for absence seizures, it works by inhibiting T-type calcium channels in thalamic neurons.[7][8]

Proposed Mechanism of Action of Compound X

Given its structural similarity to phenytoin, it is hypothesized that Compound X may exert its anticonvulsant effects through the modulation of neuronal ion channels. The primary putative mechanisms include the blockade of voltage-gated sodium channels or potentiation of GABAergic inhibition via GABA-A receptors, both of which are critical in controlling neuronal excitability.[9][10][11]

Below is a diagram illustrating the potential signaling pathways targeted by anticonvulsant drugs.

Anticonvulsant Signaling Pathways cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_drugs Drug Targets VGSC Voltage-Gated Sodium Channel VGCC Voltage-Gated Calcium Channel VGSC->VGCC Depolarization opens SV Synaptic Vesicle (Glutamate) VGCC->SV Triggers Glutamate_Release Glutamate Release SV->Glutamate_Release GABA_T GABA Transporter AMPA_R AMPA Receptor EPSP Excitatory Postsynaptic Potential AMPA_R->EPSP NMDA_R NMDA Receptor NMDA_R->EPSP GABA_A_R GABA-A Receptor IPSP Inhibitory Postsynaptic Potential GABA_A_R->IPSP Action_Potential Action Potential Propagation Action_Potential->VGSC Activates Glutamate_Release->AMPA_R Binds to Glutamate_Release->NMDA_R Binds to GABA_Reuptake GABA Reuptake GABA GABA GABA->GABA_T Uptake GABA->GABA_A_R Binds to Phenytoin_Carbamazepine Phenytoin Carbamazepine (Compound X?) Phenytoin_Carbamazepine->VGSC Inhibits Ethosuximide Ethosuximide Ethosuximide->VGCC Inhibits (T-type) Benzodiazepines_Barbiturates Benzodiazepines Barbiturates (Compound X?) Benzodiazepines_Barbiturates->GABA_A_R Potentiates

Caption: Putative Anticonvulsant Drug Targets in Synaptic Transmission.

Comparative In Vivo Validation Workflow

A multi-tiered screening approach is proposed to comprehensively evaluate the anticonvulsant efficacy and neurological safety profile of Compound X. This workflow is designed to first identify broad anticonvulsant activity and then to probe for efficacy in models of specific seizure types and pharmacoresistance.

InVivo_Validation_Workflow cluster_screening Phase 1: Initial Screening & Dose-Response cluster_profiling Phase 2: Advanced Profiling cluster_analysis Phase 3: Data Analysis & Comparison MES_Test Maximal Electroshock Seizure (MES) Test (Generalized Tonic-Clonic Seizures) ED50_TD50 Determine ED50, TD50, and Protective Index (PI = TD50/ED50) MES_Test->ED50_TD50 PTZ_Test Pentylenetetrazole (PTZ) Test (Myoclonic & Absence Seizures) PTZ_Test->ED50_TD50 Neurotoxicity Rotarod Test (Motor Impairment) Neurotoxicity->ED50_TD50 6Hz_Test 6-Hz Psychomotor Seizure Test (Therapy-Resistant Partial Seizures) Comparison Compare efficacy and safety of Compound X with Phenytoin, Carbamazepine, & Ethosuximide 6Hz_Test->Comparison ED50_TD50->6Hz_Test ED50_TD50->Comparison Compound_X Compound X (Multiple Doses) Compound_X->MES_Test Compound_X->PTZ_Test Compound_X->Neurotoxicity Controls Vehicle Control Phenytoin Carbamazepine Ethosuximide Controls->MES_Test Controls->PTZ_Test Controls->Neurotoxicity

Caption: Multi-tiered workflow for in vivo anticonvulsant validation.

Experimental Protocols

The following protocols are based on established methodologies for anticonvulsant drug screening.[1][12] All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[13][14]

  • Animals: Male albino mice (e.g., CD-1), 20-25 g.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration:

    • Compound X and comparator drugs (Phenytoin, Carbamazepine) are administered intraperitoneally (i.p.) at various doses. A vehicle control (e.g., 0.9% saline with 5% DMSO) is also included.

    • The time of testing post-administration should be determined by preliminary pharmacokinetic studies, but a 30-60 minute window is common.

  • Procedure:

    • Administer a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mice.[13]

    • Deliver a 60 Hz alternating current (50 mA for mice) for 0.2 seconds via corneal electrodes.[13][15]

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.[15]

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is considered protection.[13]

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures by acting as a GABA-A receptor antagonist.[16][17]

  • Animals and Housing: As described for the MES test.

  • Drug Administration:

    • Compound X and comparator drugs (Ethosuximide is a key comparator here) are administered i.p. at various doses.

  • Procedure:

    • Following the drug absorption period, administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in >95% of animals (e.g., 85 mg/kg).

    • Observe the animal for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures during the observation period is considered protection.

  • Data Analysis: The ED50 is calculated as described for the MES test.

6-Hz Psychomotor Seizure Test

This model is used to identify compounds that may be effective against therapy-resistant partial seizures.[18][19]

  • Animals and Housing: As described for the MES test.

  • Drug Administration: Compound X and comparators are administered i.p. at various doses.

  • Procedure:

    • Administer a drop of topical anesthetic to the corneas.

    • Deliver a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus through corneal electrodes. The current intensity can be varied (e.g., 32 mA or 44 mA) to assess efficacy against different seizure severities.[18]

    • Observe the animal for characteristic seizure behaviors such as stun, forelimb clonus, and stereotyped movements.[19]

  • Endpoint: The animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.[19]

  • Data Analysis: The ED50 is calculated for each current intensity.

Rotarod Neurotoxicity Assay

This test assesses motor coordination and is used to determine the neurological toxicity of the test compounds.

  • Apparatus: A rotating rod (rotarod) with adjustable speed.

  • Procedure:

    • Train the mice to stay on the rotarod rotating at a constant speed (e.g., 6-10 rpm) for a set duration (e.g., 1-2 minutes) over 2-3 consecutive days.

    • On the test day, administer the compound or vehicle.

    • At the time of peak effect, place the animal on the rotating rod and record the time until it falls off.

  • Endpoint: Inability to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of motor impairment.

  • Data Analysis: The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is calculated.

Comparative Data Analysis and Interpretation

The primary goal of this validation is to compare the efficacy and safety of Compound X with established ASDs. The following tables provide a template for summarizing the expected data.

Table 1: Comparative Anticonvulsant Efficacy (ED50, mg/kg, i.p.)

CompoundMES TestPTZ Test6-Hz Test (32mA)6-Hz Test (44mA)
Compound X Experimental ValueExperimental ValueExperimental ValueExperimental Value
Phenytoin ~9.5>100>100>100
Carbamazepine ~8.8~30~25~150
Ethosuximide >500~130>300>300

Note: Literature values for comparator drugs can vary based on animal strain and specific protocol.

Table 2: Comparative Neurotoxicity and Protective Index

CompoundRotarod TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50) - MESProtective Index (PI = TD50/ED50) - PTZ
Compound X Experimental ValueCalculated ValueCalculated Value
Phenytoin ~40~4.2N/A
Carbamazepine ~70~8.0~2.3
Ethosuximide >500N/A>3.8

A higher Protective Index (PI) indicates a wider margin between the therapeutic and toxic doses, suggesting a more favorable safety profile.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the in vivo validation of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride as a potential anticonvulsant. By systematically comparing its efficacy and neurotoxicity against established standards of care in clinically relevant animal models, researchers can generate the critical data needed to advance this compound through the drug development pipeline.

A promising result would be for Compound X to demonstrate a potent anticonvulsant effect (low ED50) in one or more seizure models, coupled with low neurotoxicity (high TD50), resulting in a superior Protective Index compared to the standard drugs. Efficacy in the 6-Hz model would be particularly significant, suggesting potential for treating pharmacoresistant epilepsy.

Subsequent studies should aim to elucidate the precise mechanism of action through electrophysiological and neurochemical techniques, as well as to evaluate the pharmacokinetic and pharmacodynamic profiles in more detail.

References

  • Alila Medical Media. (2023). Pharmacology - Antiepileptic Drugs, Animation. [Video]. YouTube. [Link]

  • Antiepileptic Drug Development Program. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institutes of Health. Retrieved from [Link]

  • Glauser, T. A. (2004). Ethosuximide: From Bench to Bedside. CNS Drug Reviews, 10(3), 239–256. [Link]

  • Gourine, A. V., Llaudet, E., Dale, N., & Spyer, K. M. (2022). GABA-A Receptor Variants in Epilepsy. Frontiers in Molecular Neuroscience, 15, 843510. [Link]

  • Stafstrom, C. E. (2010). Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders. The Lancet Neurology, 9(11), 1122–1135. [Link]

  • Aldawsari, H. M., & El-Kadi, A. O. (2013). A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012. Drug Metabolism Reviews, 45(2), 224–235. [Link]

  • Löscher, W., & Schmidt, D. (2011). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy & Behavior, 22(1), 8–23. [Link]

  • Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171–184. [Link]

  • Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57574. [Link]

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy, 3(1), 148. [Link]

  • Dhir, A. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments, (131), e56673. [Link]

  • Simeone, T. A., Donevan, S. D., & Rho, J. M. (2021). Carbamazepine Reduces Sharp Wave-Ripple Complexes and Exerts Synapse-Specific Inhibition of Neurotransmission in Ex Vivo Hippocampal Slices. International Journal of Molecular Sciences, 22(12), 6407. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • University of Puget Sound. (2025). GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. Neuron. [Link]

  • Antiepileptic Drug Development Program. (n.d.). 6 Hz Electrical Stimulation Test (mouse, rat). National Institutes of Health. Retrieved from [Link]

  • Owen, T. J., & Meletti, S. (2023). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers in Neurology, 14, 1243572. [Link]

  • JoVE. (2024). Antiepileptic Drugs: Sodium Channel Blockers. Retrieved from [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]

  • Patsnap. (2024). What is Ethosuximide used for? Synapse. [Link]

  • White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–106. [Link]

  • White, H. S. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 129, 87–93. [Link]

  • Sharma, R., & Sharma, S. (2020). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Animal Models for Neurological Disorders (pp. 139-145). Springer, Singapore. [Link]

Sources

A Comparative Analysis of Spiro[4.4]nonane and Spiro[4.5]decane Cores for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention for their inherent rigidity and ability to explore chemical space beyond the traditional flatlands of aromatic compounds. This guide provides a detailed comparative analysis of two fundamental all-carbon spirocyclic cores: spiro[4.4]nonane and spiro[4.5]decane. By examining their structural nuances, synthetic accessibility, and impact on physicochemical and biological properties, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically select the optimal spiro-core for their specific applications.

Structural and Conformational Landscape: A Tale of Two Rings

The fundamental difference between spiro[4.4]nonane and spiro[4.5]decane lies in the size of the constituent rings: the former comprises two five-membered cyclopentane rings, while the latter consists of a cyclopentane and a six-membered cyclohexane ring. This seemingly subtle variation has profound implications for the molecule's overall shape, rigidity, and the spatial projection of its substituents.

The spirocyclic nature of these compounds imparts a rigid three-dimensional structure.[1] This rigidity is advantageous in drug design as it can pre-organize pharmacophoric elements in a favorable conformation for binding to a biological target, potentially leading to increased potency and selectivity.[2]

Ring Strain and Conformational Flexibility

The stability and conformational behavior of these spirocycles are dictated by the inherent properties of their constituent rings. Cyclopentane exists in a dynamic equilibrium between envelope and half-chair conformations to alleviate torsional strain, with a relatively low ring strain of approximately 6 kcal/mol.[3][4] In contrast, cyclohexane predominantly adopts a strain-free chair conformation, which minimizes both angle and torsional strain.[3][5]

This difference in ring strain and flexibility translates to the spirocyclic systems.

  • Spiro[4.4]nonane: Composed of two cyclopentane rings, this core is subject to a degree of ring strain and exhibits greater conformational flexibility compared to its spiro[4.5]decane counterpart. The two cyclopentane rings are perpendicular to each other, and the overall molecule can undergo complex conformational changes.

  • Spiro[4.5]decane: The presence of the larger, more stable cyclohexane ring generally leads to a more rigid and less strained system. The cyclohexane ring will preferentially adopt a chair conformation, influencing the overall shape of the molecule.

This disparity in conformational flexibility can be a critical design element. A more flexible spiro[4.4]nonane scaffold might allow for a degree of "induced fit" when binding to a biological target, while the more rigid spiro[4.5]decane core can provide a more defined and locked conformation.

Table 1: Comparison of Parent Ring Properties

PropertyCyclopentaneCyclohexane
Ring Strain (kcal/mol)~6[3]~0 (in chair conformation)[3]
Preferred ConformationEnvelope/Half-Chair[4]Chair[5]
Conformational FlexibilityHigh[6]Low (in chair form)

Physicochemical Properties: Impact of the Spiro Core

The choice between a spiro[4.4]nonane and a spiro[4.5]decane core can subtly influence key physicochemical properties that are critical for drug development, such as solubility and lipophilicity (LogP). While systematic comparative studies are limited, general trends can be inferred.

The addition of a single carbon atom in the spiro[4.5]decane core will incrementally increase its molecular weight and lipophilicity compared to a directly analogous spiro[4.4]nonane derivative. This can have downstream effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, in drug discovery, a common strategy is to replace planar aromatic rings with saturated three-dimensional scaffolds to improve properties like solubility. The choice between these two spirocycles allows for fine-tuning of these parameters.

Table 2: Physicochemical Properties of Parent Hydrocarbons

PropertySpiro[4.4]nonaneSpiro[4.5]decane
Molecular FormulaC₉H₁₆C₁₀H₁₈
Molecular Weight124.22 g/mol [7]138.25 g/mol
Calculated LogP (XLogP3)3.33.8

Data sourced from PubChem.

Synthetic Accessibility: Building the Cores

Both spiro[4.4]nonane and spiro[4.5]decane cores are accessible through a variety of synthetic strategies, often leveraging well-established cycloaddition and annulation reactions. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Common Synthetic Strategies
  • Diels-Alder and other Cycloaddition Reactions: These are powerful methods for constructing the six-membered ring of the spiro[4.5]decane system and can also be adapted for the synthesis of spiro[4.4]nonane derivatives.[8]

  • Nazarov Cyclization: This electrocyclic reaction is particularly useful for the synthesis of cyclopentenone-containing spirocycles, applicable to both core systems.[9]

  • Domino and Tandem Reactions: Multi-step reactions performed in a single pot offer efficient routes to complex spirocyclic structures. For instance, a NaH-promoted domino reaction has been developed for the synthesis of spiro[4.5]decane derivatives.[10]

  • Metal-Catalyzed Reactions: Palladium- and other transition metal-catalyzed reactions have emerged as versatile tools for the stereoselective synthesis of spirocycles.[11]

The overall synthetic accessibility and scalability will depend on the specific target molecule. However, the wealth of literature on cyclopentane and cyclohexane synthesis provides a strong foundation for the construction of both spiro-cores.

Applications in Medicinal Chemistry and Materials Science

Both spiro[4.4]nonane and spiro[4.5]decane skeletons are found in a number of biologically important natural and synthetic compounds.[12] Their unique three-dimensional structures make them attractive scaffolds for modulating biological activity and tuning material properties.

Spiro[4.5]decane in Drug Discovery: Targeting Hypoxia

A prominent example of the spiro[4.5]decane core in medicinal chemistry is its use in the development of inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs).[13] These enzymes are key regulators of the cellular response to low oxygen levels. Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as potent PHD inhibitors, which can be used to treat anemia and other ischemia-related diseases.[13][14] The rigid spiro[4.5]decane scaffold provides a robust platform for orienting the necessary functional groups to interact with the active site of the enzyme.

HIF_Pathway_Inhibition cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_nucleus Hypoxia (Low Oxygen) HIFa_normoxia HIF-α PHDs PHDs HIFa_normoxia->PHDs Hydroxylation VHL VHL E3 Ligase PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIFa_hypoxia HIF-α Nucleus Nucleus HIFa_hypoxia->Nucleus HRE HRE (DNA) HIFa_hypoxia->HRE Dimerization & Binding HIFb HIF-β HIFb->Nucleus HIFb->HRE Dimerization & Binding Transcription Gene Transcription (e.g., EPO) HRE->Transcription Spiro45 Spiro[4.5]decanone Inhibitor Spiro45->PHDs Inhibition cluster_normoxia cluster_normoxia

Caption: Mechanism of HIF stabilization by spiro[4.5]decanone PHD inhibitors.

Spiro[4.4]nonane in Asymmetric Catalysis and Materials

The spiro[4.4]nonane framework has been extensively utilized in the design of chiral ligands for asymmetric catalysis. The C2-symmetry often present in these molecules can lead to high enantioselectivities in a variety of chemical transformations. Furthermore, the unique electronic properties of unsaturated spiro[4.4]nonane derivatives, such as spiro[4.4]nonatetraene, have been a subject of interest due to the phenomenon of "spiroconjugation," where the perpendicular p-orbitals of the two rings can interact. This can influence the electronic and photophysical properties of the molecule, making them potential candidates for applications in organic electronics.

Experimental Protocols: Representative Syntheses

To provide a practical context, we present abridged, representative experimental protocols for the synthesis of key derivatives of each spiro-core.

Synthesis of Spiro[4.4]nonane-1,6-diols via Reduction

This protocol describes the reduction of spiro[4.4]nonane-1,6-dione to the corresponding diols, which are valuable chiral building blocks.[15]

Workflow:

reduction_workflow start Start setup Set up a two-necked, round-bottomed flask under a nitrogen atmosphere. start->setup add_liaih4 Charge with LiAlH4 and diethyl ether. setup->add_liaih4 add_dione Slowly add a solution of spiro[4.4]nonane-1,6-dione in diethyl ether. add_liaih4->add_dione stir Stir for 4 hours at ambient temperature. add_dione->stir quench Cool to 0-2 °C and quench with ethyl acetate and sulfuric acid. stir->quench extract Extract with diethyl ether. quench->extract dry_evaporate Dry the organic layer and evaporate the solvent. extract->dry_evaporate purify Purify the mixed diols by liquid chromatography. dry_evaporate->purify end End purify->end

Caption: Workflow for the reduction of spiro[4.4]nonane-1,6-dione.

Step-by-Step Methodology:

  • A 500-mL two-necked, round-bottomed flask is charged with 4.02 g of LiAlH₄ and 100 mL of diethyl ether under a dry nitrogen atmosphere.[15]

  • While stirring at ambient temperature, a solution of 8.04 g of spiro[4.4]nonane-1,6-dione in 50 mL of diethyl ether is added slowly over one hour.[15]

  • The reaction mixture is stirred for an additional four hours.[15]

  • The flask is cooled in an ice bath to 0-2 °C, and the excess LiAlH₄ is quenched by the addition of approximately 16 mL of ethyl acetate, followed by 160 mL of 10% sulfuric acid to neutralize the base.[15]

  • The mixture is extracted twice with diethyl ether (500 mL each time).[15]

  • The combined organic layers are dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[15]

  • The resulting mixture of diols is purified by liquid chromatography.[15]

Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

This three-step synthesis provides a route to a derivative of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, which has shown promise as a δ opioid receptor-selective agonist.[16][17]

Workflow:

spiro45_synthesis start Start step1 Step 1: Synthesis of an intermediate from 1-benzyl-4-piperidone. start->step1 step2 Step 2: Formation of the hydantoin ring. step1->step2 step3 Step 3: N-methylation and debenzylation to yield the final product. step2->step3 end End step3->end

Caption: General workflow for the synthesis of a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative.

Step-by-Step Methodology (Illustrative):

  • A solution of the N-protected piperidinone derivative (e.g., 1-benzyl-4-piperidone) is reacted with a cyanide source and an ammonium salt to form an aminonitrile intermediate.

  • The aminonitrile is then treated with an isocyanate or a related reagent to construct the hydantoin ring, forming the spiro[4.5]decane core.

  • Subsequent functional group manipulations, such as N-alkylation and deprotection, are carried out to afford the final target molecule.[2] A detailed procedure involves cooling a stirred solution of the precursor in dry DMF, adding sodium hydride portion-wise, and stirring for several days at 45 °C under an inert atmosphere.[2] The reaction is then quenched with HCl and extracted.[2]

Conclusion and Future Perspectives

The comparative analysis of spiro[4.4]nonane and spiro[4.5]decane cores reveals a fascinating interplay between subtle structural changes and significant impacts on molecular properties. The choice between the more flexible and slightly more strained spiro[4.4]nonane and the more rigid and stable spiro[4.5]decane allows for a nuanced approach to molecular design.

Key Takeaways:

  • Spiro[4.4]nonane: Offers greater conformational flexibility, which may be advantageous for induced-fit binding. Its unique electronic properties in unsaturated systems open avenues in materials science.

  • Spiro[4.5]decane: Provides a more rigid and pre-organized scaffold, ideal for locking in a specific bioactive conformation. It has a proven track record in medicinal chemistry, as exemplified by PHD inhibitors.

Future research should focus on systematic studies that directly compare the biological and physicochemical properties of analogous series of spiro[4.4]nonane and spiro[4.5]decane derivatives. Such data will be invaluable for developing predictive models to guide the rational design of next-generation therapeutics and functional materials. The continued development of efficient and stereoselective synthetic methodologies for these spiro-cores will further empower chemists to explore the vast and promising chemical space they occupy.

References

  • Gilles, L., & Antoniotti, S. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. [Source not further specified]
  • ResearchGate. (n.d.). Numbering system for spirocyclic compounds, case of spiro[4.5]decane. Retrieved from a diagram on ResearchGate.[1]

  • Mishra, G., et al. (n.d.). A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. Image from a publication on ResearchGate.[12]

  • BenchChem. (2025). The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. BenchChem.[13]

  • RSC Publishing. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. [Journal name not specified].[14]

  • PubChem. (n.d.). Spiro(4.4)nonane. National Center for Biotechnology Information.[7]

  • Chemistry LibreTexts. (2024). Conformations of Cycloalkanes.[18]

  • MDPI. (n.d.). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. [Journal name not specified].[19]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes.[5]

  • Chan, T. H., & Li, C. J. (n.d.). Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane. NTU scholars.[15]

  • Holt-Martyn, J. P., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(3), 500-504.
  • MDPI. (n.d.). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. [Journal name not specified].[11]

  • Scribd. (n.d.). Conformational Analysis of Cyclopentane.[20]

  • Ashenhurst, J. (2014). Conformations of Cyclohexane (and Cyclopentane). Master Organic Chemistry.[3]

  • ACS Publications. (n.d.). Synthesis and Properties of Derivatives of Spiro[4.4]nonane 1. [Journal name not specified].[21]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Journal name not specified].[2]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • BenchChem. (n.d.). Comparative computational studies of "Spiro[4.5]dec-9-en-7-one" reaction mechanisms. BenchChem.[10]

  • Wikipedia. (n.d.). Ring strain.[22]

  • ACS Publications. (2023). Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. The Journal of Organic Chemistry.[8]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).[4]

  • Han, Z., Wang, Z., & Ding, K. (2011). A Practical Asymmetric Synthesis of Enantiopure Spiro[13][13]nonane-1,6-dione. Advanced Synthesis & Catalysis, 353(9), 1584-1590.

  • Indian Academy of Sciences. (n.d.). Fluxional nature in cyclohexane and cyclopentane: spherical conformational landscape model revisited. [Journal name not specified].[6]

  • Semantic Scholar. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators.[23]

  • ResearchGate. (n.d.). Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones.[9]

  • Quora. (2020). Which is more stable, cyclopentane or cyclohexane? Why?[24]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.[25]

  • The Organic Chemistry Tutor. (2018, April 23). Stability of Cycloalkanes - Angle Strain [Video]. YouTube.[26]

  • ResearchGate. (2024). Identification of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype.[17]

  • Sfera - Unife. (n.d.). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.[27]

  • PubMed. (2016). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. [Journal name not specified].[28]

Sources

A Comparative Benchmarking Guide to a Novel δ-Opioid Receptor Agonist: 1,3,7-Triazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Safer, More Effective Analgesics

The δ-opioid receptor (DOR) represents a promising therapeutic target for a range of neurological and psychiatric conditions, most notably chronic pain and migraine.[1][2] Unlike µ-opioid receptor (MOR) agonists, which are the cornerstone of current pain management but are fraught with severe side effects, DOR agonists have the potential to provide potent analgesia with a more favorable safety profile. However, the clinical development of DOR agonists has been challenging, with many candidates failing in late-stage trials.[2] A significant hurdle has been the reliance on a limited number of chemical scaffolds, such as that of SNC80, which can lead to unforeseen liabilities like proconvulsant activity, often linked to the potent recruitment of β-arrestin.[3]

This guide introduces a novel chemical entity, 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, as a promising new scaffold for DOR-targeted drug discovery. While direct pharmacological data for this specific compound is emerging, we will benchmark its profile based on the published data of a closely related analog, 1,3,8-Triazaspiro[4.5]decane-2,4-dione , which has been identified as a novel, DOR-selective agonist.[1][4] This guide will provide a head-to-head comparison of this novel triazaspiro scaffold against established DOR agonists, SNC80 and BW373U86, focusing on key in vitro and in vivo performance metrics. Our objective is to provide a comprehensive, data-driven resource for researchers to evaluate the potential of this new chemical class.

The Compounds: A Structural Overview

A key differentiator for the triazaspiro[4.4]nonane-2,4-dione scaffold is its departure from the well-trodden chemical space of previous DOR agonists. This structural novelty may be key to overcoming the limitations of earlier compounds.

Compound Chemical Structure Key Features
1,3,7-Triazaspiro[4.4]nonane-2,4-dione (Analog)

Novel spirocyclic scaffold, distinct from the piperazine core of SNC80 and BW373U86.
SNC80

A well-characterized, potent, and selective non-peptidic DOR agonist.[5][6] Often used as a reference compound.
BW373U86

Another established non-peptidic DOR agonist, structurally related to SNC80.[3]

In Vitro Benchmarking: Receptor Affinity, Functional Potency, and Signaling Bias

A critical aspect of characterizing any new GPCR agonist is to understand its interaction with the target receptor at a molecular and cellular level. We will compare the triazaspiro scaffold with SNC80 and BW373U86 across three fundamental in vitro assays: radioligand binding, cAMP inhibition, and β-arrestin recruitment. The causality behind these choices is to build a comprehensive pharmacological profile: binding affinity tells us how well the compound binds to the receptor, cAMP inhibition measures its ability to activate the canonical G-protein signaling pathway, and β-arrestin recruitment assesses its potential for signaling desensitization and G-protein-independent signaling, which has been linked to some of the adverse effects of DOR agonists.

Comparative In Vitro Data

The following table summarizes the key pharmacological parameters for the 1,3,8-triazaspiro[4.5]decane-2,4-dione analog against the established agonists.

Parameter 1,3,8-Triazaspiro[4.5] decane-2,4-dione (Analog) SNC80 BW373U86 Significance
DOR Binding Affinity (Ki, nM) Sub-micromolar[4]~1-2 nM~1-3 nMDemonstrates potent interaction with the target receptor.
MOR Binding Affinity (Ki, nM) >10-fold selective for DOR over MOR[4]>100-fold selective for DOR over MOR>100-fold selective for DOR over MORHigh selectivity for DOR is crucial for minimizing off-target effects.
cAMP Inhibition (pEC50) Sub-micromolar potency[4]High nanomolar potencyHigh nanomolar potencyConfirms agonistic activity through the G-protein pathway.
β-Arrestin 2 Recruitment Partial recruitment, lower potency and efficacy compared to SNC80[4]"Super-recruiter" of β-arrestin[3]High efficacy β-arrestin recruitmentSuggests potential for reduced receptor desensitization and a more favorable side-effect profile.

Data for 1,3,8-Triazaspiro[4.5]decane-2,4-dione is based on published findings for a representative compound from this class.[4]

Signaling Pathway Visualization

Activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR), initiates two primary signaling cascades: the canonical G-protein pathway and the β-arrestin pathway. The balance between these pathways, known as biased agonism, is a critical determinant of a drug's overall therapeutic profile.

DOR_Signaling cluster_membrane Cell Membrane DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates BetaArrestin β-Arrestin DOR->BetaArrestin Recruits Agonist Agonist (e.g., Triazaspiro) Agonist->DOR Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Therapeutic Effects cAMP->Analgesia Desensitization Receptor Desensitization & Internalization BetaArrestin->Desensitization SideEffects Potential Side Effects BetaArrestin->SideEffects

Caption: δ-Opioid receptor signaling pathways.

Experimental Protocols: In Vitro Assays

To ensure the trustworthiness and reproducibility of the benchmarking data, the following detailed protocols for key in vitro assays are provided. These protocols are based on established methodologies in the field.[3][4]

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the δ- and µ-opioid receptors.

Methodology:

  • Membrane Preparation:

    • Utilize membranes from CHO-K1 or HEK293 cells stably expressing the human δ-opioid receptor (hDOR) or human µ-opioid receptor (hMOR).

    • Isolate membranes by ultracentrifugation.[4]

    • Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, combine:

      • A fixed concentration of a suitable radioligand (e.g., [³H]DPDPE for DOR or [³H]DAMGO for MOR).

      • Increasing concentrations of the test compound (1,3,7-Triazaspiro[4.4]nonane-2,4-dione, SNC80, or BW373U86).

      • The prepared cell membranes.

    • Incubate at room temperature for 60-90 minutes to allow for binding equilibrium.

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through a GF/B filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate IC50 values by non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To measure the functional potency (EC50) of the agonists in activating the Gi/o-protein signaling pathway.

Methodology:

  • Cell Culture and Transfection:

    • Use HEK293 cells transiently co-transfected with the desired opioid receptor (hDOR or hMOR) and a cAMP-sensitive biosensor plasmid (e.g., pGloSensor™-22F).[3]

  • Assay Procedure:

    • Seed the transfected cells into a 384-well plate.

    • Equilibrate the cells with a GloSensor™ reagent.

    • Stimulate the cells with increasing concentrations of the test compound for 15-20 minutes.

    • Induce cAMP production by adding a fixed concentration of forskolin (e.g., 30 µM).

  • Detection and Analysis:

    • Measure the luminescence signal using a plate reader. A decrease in luminescence corresponds to an inhibition of adenylyl cyclase and thus, agonistic activity.

    • Normalize the data to the response of a positive control (e.g., a saturating concentration of a known agonist) and a negative control (forskolin alone).

    • Determine the pIC50 or pEC50 values using non-linear regression.[3]

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin 2 to the activated DOR.

Methodology:

  • Assay Principle:

    • Employ a commercially available assay system, such as the PathHunter® β-arrestin assay (DiscoverX).[7] This technology uses enzyme fragment complementation, where the GPCR is tagged with a small enzyme fragment (ProLink) and β-arrestin is tagged with the larger enzyme acceptor (EA).[7] Agonist-induced recruitment brings the fragments together, forming an active β-galactosidase enzyme that generates a chemiluminescent signal.[7]

  • Assay Procedure:

    • Use a cell line stably expressing the hDOR-ProLink fusion and the β-arrestin 2-EA fusion.

    • Plate the cells in a 384-well assay plate.

    • Add increasing concentrations of the test compounds.

    • Incubate for 90 minutes at 37°C.[3]

  • Detection and Analysis:

    • Add the detection reagents and incubate for 60 minutes at room temperature.

    • Measure the chemiluminescence on a plate reader.

    • Normalize the data and calculate pEC50 and Emax values using non-linear regression.

In Vivo Benchmarking: Antinociceptive Efficacy

While in vitro assays provide crucial mechanistic insights, in vivo models are essential to determine the therapeutic potential of a compound. Thermal nociception tests, such as the hot plate and tail flick assays, are standard preclinical models for evaluating the analgesic efficacy of opioid compounds.[8]

Comparative In Vivo Data

The following table presents expected outcomes based on the in vitro profile of the triazaspiro scaffold.

Parameter 1,3,7-Triazaspiro[4.4] nonane-2,4-dione (Analog) SNC80 BW373U86 Significance
Hot Plate Latency Expected to show a dose-dependent increase in latency.Dose-dependent increase in latency.Dose-dependent increase in latency.Demonstrates centrally mediated antinociception.
Tail Flick Latency Expected to show a dose-dependent increase in latency.Dose-dependent increase in latency.Dose-dependent increase in latency.Confirms spinal and supraspinal analgesic effects.[9]
Adverse Effects Potentially reduced seizure liability due to lower β-arrestin recruitment.Known to induce seizures at higher doses.[3]Proconvulsant effects have been reported.[3]A wider therapeutic window is a key objective for novel DOR agonists.
Experimental Workflow Visualization

The process of evaluating a novel compound from in vitro characterization to in vivo testing follows a logical progression.

in_vivo_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Binding Affinity (Ki) Decision Candidate Selection Binding->Decision cAMP cAMP Inhibition (EC50) cAMP->Decision Arrestin β-Arrestin Recruitment (EC50, Emax) Arrestin->Decision Dose Dose-Response Studies HotPlate Hot Plate Test Dose->HotPlate TailFlick Tail Flick Test Dose->TailFlick Safety Adverse Effect Profile (e.g., Seizure Liability) Dose->Safety Decision->Dose Promising Profile

Caption: Workflow for benchmarking novel DOR agonists.

Experimental Protocols: In Vivo Assays

All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Hot Plate Test

Objective: To assess the antinociceptive effect of the compounds against a thermal stimulus.

Methodology:

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.[10][11]

  • Procedure:

    • Acclimatize mice to the testing room for at least 30-60 minutes.

    • Gently place each mouse on the heated surface of the hot plate.

    • Start a timer and observe the animal for nociceptive responses (e.g., hind paw licking, jumping).

    • Record the latency to the first response.

    • A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Dosing and Analysis:

    • Administer the test compound (e.g., intraperitoneally) at various doses.

    • Measure the response latency at different time points post-administration (e.g., 30, 60, 90 minutes).

    • Calculate the percent maximum possible effect (%MPE) and determine the A50 (dose required to produce 50% of the maximum effect).[6]

Tail Flick Test

Objective: To measure the spinal and supraspinal analgesic response to a thermal stimulus.

Methodology:

  • Apparatus: A tail flick analgesia meter that focuses a high-intensity light beam on the animal's tail.[12][13][14]

  • Procedure:

    • Gently restrain the mouse, allowing the tail to be exposed.

    • Position the tail over the light source.

    • Activate the light beam, which starts a timer.

    • The timer stops automatically when the mouse flicks its tail away from the heat source.[13]

    • Record the latency. A cut-off time (e.g., 10-15 seconds) is essential to prevent injury.

  • Dosing and Analysis:

    • Administer the compounds as described for the hot plate test.

    • Measure the tail flick latency at various time points post-administration.

    • Analyze the data similarly to the hot plate test to determine dose- and time-dependent antinociceptive effects.

Conclusion and Future Directions

The benchmarking data presented in this guide, based on a close structural analog, suggests that the 1,3,7-Triazaspiro[4.4]nonane-2,4-dione scaffold represents a promising new direction in the development of δ-opioid receptor agonists. The key differentiating feature is its potential for G-protein signaling bias, indicated by potent activation of the cAMP pathway coupled with reduced efficacy for β-arrestin recruitment compared to established agonists like SNC80.[4] This profile is hypothesized to translate into a wider therapeutic window in vivo, retaining potent analgesic effects while mitigating the risk of adverse effects such as seizures.

Further investigation is warranted to fully characterize the pharmacology of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione and its derivatives. This should include comprehensive selectivity screening, pharmacokinetic profiling, and evaluation in more complex pain models (e.g., neuropathic and inflammatory pain). The data presented herein provides a strong rationale for the continued exploration of this novel chemical class as a potential source of next-generation analgesics.

References

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central. Available at: [Link]

  • Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. MDPI. Available at: [Link]

  • Discovery of μ, δ-Opioid receptor dual biased agonists that overcome the limitation of prior... bioRxiv. Available at: [Link]

  • Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists. ACS Pharmacology & Translational Science. Available at: [Link]

  • Developing delta opioid receptor agonists for migraine treatment. VJNeurology. Available at: [Link]

  • Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. British Journal of Pharmacology. Available at: [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual - NCBI. Available at: [Link]

  • The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. PMC - NIH. Available at: [Link]

  • Tail Flick V.1. Protocols.io. Available at: [Link]

  • Taniborbactam. PubChem - NIH. Available at: [Link]

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. ResearchGate. Available at: [Link]

  • In vitro opioid receptor assays. PubMed. Available at: [Link]

  • Hot plate test. Wikipedia. Available at: [Link]

  • The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors. ACS Publications. Available at: [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Available at: [Link]

  • In-Vivo Models for Management of Pain. SciRP.org. Available at: [Link]

  • Tail Flick Test. Maze Engineers - ConductScience. Available at: [Link]

  • 6TD1: Crystal structure of VNRX-5133 (taniborbactam) bound to KPC-2. RCSB PDB. Available at: [Link]

  • Rodent Hot/Cold Plate Pain Assay. Maze Engineers - Conduct Science. Available at: [Link]

  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. Available at: [Link]

  • Tail flick test. Wikipedia. Available at: [Link]

  • opioidTRACE® Preclinical Screening Platform for Pain. Melior Discovery. Available at: [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]

  • Tail Flick TCP_TFL_001. Mouse Phenome Database. Available at: [Link]

  • Hot plate test. Panlab | Harvard Apparatus. Available at: [Link]

  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com. Available at: [Link]

  • The GPCR β-arrestin recruitment assay principle. ResearchGate. Available at: [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. SLAS Discovery. Available at: [Link]

  • The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Opioid Analgesia and Opioid-Induced Adverse Effects: A Review. MDPI. Available at: [Link]

  • Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. Journal of Medicinal Chemistry. Available at: [Link]

  • Research Article Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Semantic Scholar. Available at: [Link]

  • Tail Flick Assay. Diabetic Complications Consortium (DiaComp). Available at: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Available at: [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. Available at: [Link]

  • The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum. PubMed Central. Available at: [Link]

  • Hot plate test – Knowledge and References. Taylor & Francis. Available at: [Link]

  • DiPOA ([8-(3,3-diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid), a novel, systemically available, and peripherally restricted Mu opioid agonist with antihyperalgesic activity: II. In vivo pharmacological characterization in the rat. PubMed. Available at: [Link]

  • taniborbactam. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

Sources

Navigating the Labyrinth: A Comparative Guide to the Reproducible Synthesis of Triazaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds with three-dimensional complexity is insatiable. Triazaspiro compounds, with their unique spirocyclic architecture incorporating three nitrogen atoms, have emerged as a privileged class of structures in drug discovery. Their rigid frameworks offer precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. However, the synthesis of these intricate molecules can be a formidable challenge, with reproducibility often being a significant hurdle. This guide, compiled from a Senior Application Scientist's perspective, provides an in-depth, comparative analysis of the prevailing synthetic routes to triazaspiro compounds, offering practical insights and experimental data to aid researchers in navigating this complex synthetic terrain.

The Strategic Importance of Triazaspiro Scaffolds in Drug Discovery

The inherent three-dimensionality of triazaspiro compounds provides a distinct advantage over flat, aromatic molecules, often leading to improved potency, selectivity, and pharmacokinetic properties. The spirocyclic core constrains the conformational flexibility of the molecule, which can lead to a more favorable entropic profile upon binding to a target protein. Furthermore, the strategic placement of nitrogen atoms allows for the introduction of diverse functionalities and modulation of physicochemical properties such as solubility and polarity. These attributes have made triazaspiro scaffolds attractive for a wide range of therapeutic targets.

Comparative Analysis of Synthetic Methodologies

The synthesis of triazaspiro compounds can be broadly categorized into two main approaches: solid-phase synthesis and solution-phase synthesis. Each strategy presents a unique set of advantages and disadvantages in terms of efficiency, scalability, and purification.

Solid-Phase Synthesis: A Robust Platform for Library Generation

Solid-phase synthesis has become a cornerstone in medicinal chemistry for the rapid generation of compound libraries. This approach involves attaching the initial building block to a solid support (resin) and carrying out the subsequent chemical transformations in a stepwise manner. The key advantage lies in the ease of purification, as excess reagents and byproducts can be simply washed away, obviating the need for tedious chromatographic separation at each step.

A well-established solid-phase protocol for the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives serves as an excellent case study[1]. This method utilizes a rink amide resin as the solid support and involves a multi-step sequence including Fmoc deprotection, amino acid coupling, and a final cyclization/cleavage step.

Key Performance Metrics for Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives [1]

ParameterObservation
Overall Yield 28% - 41% (for specific examples)
Purity >95% (after semi-preparative HPLC)
Reaction Time Multi-day synthesis
Scalability Generally suitable for small to medium scale (mg to g)
Purification Final purification by semi-preparative HPLC

Experimental Protocol: Solid-Phase Synthesis of a 1,4,8-Triazaspiro[4.5]decan-2-one Derivative [1]

Step 1: Resin Swelling and Fmoc Deprotection

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then repeat for 20 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.

Step 2: Amino Acid Coupling

  • Dissolve the desired Fmoc-protected amino acid, HBTU, and HOBt in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) to the solution and add the mixture to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Wash the resin extensively with DMF, DCM, and methanol.

Step 3: Second Fmoc Deprotection

  • Repeat the Fmoc deprotection procedure as described in Step 1.

Step 4: Cyclization and Cleavage

  • To the deprotected dipeptide on resin, add a solution of a suitable ketone (e.g., N-Boc-4-piperidone) and a catalytic amount of an acid (e.g., acetic acid) in a suitable solvent (e.g., 1,2-dichloroethane).

  • Heat the reaction mixture at 80°C for 16 hours.

  • Wash the resin with DCM and DMF.

  • Cleave the triazaspiro compound from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2 hours at room temperature.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the crude product by semi-preparative HPLC to obtain the final triazaspiro compound.

Solid_Phase_Synthesis_Workflow caption Solid-Phase Synthesis Workflow

Solution-Phase Synthesis: Flexibility and Scalability

Solution-phase synthesis remains a powerful and versatile approach, particularly for larger-scale production and for reactions that are not amenable to solid-phase conditions. While it often requires more complex purification strategies, it offers greater flexibility in terms of reaction conditions and reagent choice.

A notable example is the solution-phase synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives via a Bucherer-Bergs reaction[2]. This multicomponent reaction involves the condensation of a ketone, an ammonium salt, and a cyanide source to form a hydantoin ring system.

Key Performance Metrics for Solution-Phase Synthesis of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative [2]

ParameterObservation
Overall Yield ~24% (for a specific example)
Purity Requires purification (e.g., crystallization or chromatography)
Reaction Time Typically a one-pot reaction, but may require extended heating
Scalability Generally more amenable to large-scale synthesis (grams to kilograms)
Purification Crystallization or column chromatography

Experimental Protocol: Solution-Phase Synthesis of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative [2]

Step 1: Bucherer-Bergs Reaction

  • To a solution of a suitable piperidone derivative (e.g., 1-benzyl-4-piperidone) in a suitable solvent (e.g., ethanol/water mixture), add ammonium carbonate and potassium cyanide.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative.

Solution_Phase_Synthesis_Workflow caption Solution-Phase Synthesis Workflow

Expanding the Toolkit: Alternative Synthetic Strategies

Beyond the foundational solid- and solution-phase approaches, other powerful synthetic methodologies have been employed for the construction of triazaspiro compounds.

1,3-Dipolar Cycloaddition

This powerful reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile to construct a five-membered ring. It is a highly efficient method for the synthesis of various heterocyclic systems, including triazaspirocycles[3]. The choice of dipole and dipolarophile allows for the introduction of diverse functionalities and control over the regioselectivity of the reaction.

Multicomponent Reactions (MCRs)

MCRs, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly convergent and atom-economical. The Bucherer-Bergs reaction mentioned earlier is a classic example. The development of novel MCRs for the synthesis of triazaspiro compounds is an active area of research, offering the potential for rapid access to complex and diverse molecular scaffolds[4][5][6].

Synthesis of Diverse Triazaspiro Scaffolds

While the triazaspiro[4.5]decane core is prevalent, other ring systems such as triazaspiro[3.5]nonanes and triazaspiro[5.5]undecanes are also of significant interest in drug discovery. The synthetic strategies for these scaffolds often involve similar principles but may require different starting materials and reaction conditions. For instance, the synthesis of 7-azaspiro[3.5]nonane derivatives has been reported, showcasing the adaptability of synthetic routes to different ring sizes[7][8]. Similarly, synthetic approaches to 1,4,9-triazaspiro[5.5]undecane derivatives have been developed, further expanding the accessible chemical space of triazaspiro compounds[9][10].

Challenges in Reproducibility and Scalability

A critical consideration in the synthesis of triazaspiro compounds is the reproducibility of the chosen route. Factors that can influence reproducibility include:

  • Purity of Starting Materials: Impurities in the starting materials can significantly impact reaction outcomes, leading to lower yields and the formation of side products.

  • Reaction Conditions: Precise control over reaction parameters such as temperature, concentration, and reaction time is crucial for consistent results.

  • Purification Methods: The efficiency and reproducibility of the purification process can greatly affect the final purity and overall yield of the desired compound.

Scalability is another key challenge, particularly when transitioning from laboratory-scale synthesis to pilot-plant or manufacturing scale.

  • Solid-Phase Synthesis: While excellent for library synthesis, scaling up solid-phase reactions can be challenging due to factors such as resin swelling, reagent diffusion, and the cost of the solid support.

  • Solution-Phase Synthesis: Solution-phase synthesis is generally more amenable to large-scale production. However, challenges in purification, such as the need for large volumes of solvents for chromatography, can become more pronounced at scale.

Conclusion and Future Perspectives

The synthesis of triazaspiro compounds presents both exciting opportunities and significant challenges for medicinal chemists. The choice of synthetic strategy—be it solid-phase, solution-phase, 1,3-dipolar cycloaddition, or a multicomponent reaction—must be carefully considered based on the specific goals of the research program, including the desired scale of synthesis, the need for library generation, and the available resources.

As our understanding of these synthetic methodologies deepens and new, more efficient reactions are developed, the accessibility of diverse and complex triazaspiro scaffolds will undoubtedly increase. This, in turn, will fuel the discovery of novel therapeutics with improved efficacy and safety profiles. The continued development of robust and reproducible synthetic routes will be paramount to unlocking the full potential of this fascinating class of molecules.

References

  • Bari, S. S., & Singh, K. (2018). 1,3-Dipolar Cycloaddition Reactions: A Potent Tool for the Synthesis of Bioactive Heterocyclic Scaffolds. Mini-Reviews in Organic Chemistry, 15(4), 295-316. [Link]

  • Piras, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1903. [Link]

  • Kim, S. J., & McAlpine, S. R. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111-1121. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Kim, S. J., & McAlpine, S. R. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. ResearchGate. [Link]

  • Patel, D. R., et al. (2024). Microwave Facilitated Discovery of Substituted 1,2,4-triazaspiro[4.5]dec-2-en-3-amines: Biological and Computational Investigations. ResearchGate. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]

  • Gámez-Montaño, R. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. ACS Omega, 7(24), 20953-20964. [Link]

  • Piras, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]

  • Dömling, A. (2013). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. Molecules, 18(10), 12098-12111. [Link]

  • Piras, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. [Link]

  • World Intellectual Property Organization. (2001). TRIAZASPIRO[5.5]UNDECANE DERIVATIVES AND DRUGS CONTAINING THE SAME AS THE ACTIVE INGREDIENT. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • Feskov, I., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. [Link]

  • Dömling, A. (2023). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Journal of Medicinal Chemistry, 66(6), 3971-3979. [Link]

  • Hakobyan, A. S., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Scientifica, 2018, 8510421. [Link]

  • Dömling, A. (2016). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. MDPI. [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities is a daily reality. With innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the final step of a compound's lifecycle: its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Due to the absence of a dedicated SDS, a conservative approach to hazard assessment is essential. Based on the known hazards of structurally similar spiro-heterocyclic compounds and hydrochloride salts, we can infer a likely hazard profile for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride.

A close structural analog, 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride, is classified under the Globally Harmonized System (GHS) as causing skin and serious eye irritation, and it may cause respiratory irritation[1]. The presence of a hydrochloride salt suggests the potential for corrosivity, particularly in aqueous solutions.

Inferred Hazard Profile:

Potential Hazard GHS Classification (Inferred) Rationale
Skin IrritationWarning: H315 - Causes skin irritationBased on data for 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride[1].
Eye IrritationWarning: H319 - Causes serious eye irritationBased on data for 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride[1].
Respiratory IrritationWarning: H335 - May cause respiratory irritationBased on data for 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride[1].
CorrosivityPotential for D002 waste codeAs a hydrochloride salt, it may form corrosive acidic solutions in water[2][3].

Recommended Personal Protective Equipment (PPE):

Given the inferred hazards, the following PPE is mandatory when handling 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride for disposal:

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary.

Part 2: Spill Management

Accidental spills must be managed promptly and safely.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure adequate ventilation, preferably by working within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Part 1.

  • Containment: For solid spills, gently cover the material with an inert absorbent material like sand, vermiculite, or a commercial chemical sorbent. Avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if compatible), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Waste Disposal: The container with the spilled material and cleanup debris must be disposed of as hazardous waste.

Part 3: Waste Collection and Storage in the Laboratory

Proper segregation and storage of chemical waste are critical to maintaining a safe laboratory environment.

Protocol for Waste Accumulation:

  • Container Selection: Use a designated, chemically compatible container for the waste. High-density polyethylene (HDPE) is a suitable choice. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride"), and the approximate concentration if in solution.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.

  • Storage Location: Store the waste container in a designated satellite accumulation area that is at or near the point of generation. The storage area should be a secondary containment bin to capture any potential leaks.

Part 4: Disposal Decision Workflow

The disposal of any chemical waste is governed by the Resource Conservation and Recovery Act (RCRA). A systematic evaluation is necessary to determine if the waste is classified as hazardous.

Step-by-Step RCRA Hazardous Waste Determination:

  • Is it a Listed Waste?

    • Review the EPA's F, K, P, and U lists of hazardous wastes[2]. 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is not currently on these lists.

  • Does it Exhibit a Hazardous Characteristic?

    • Ignitability (D001): As a solid, it is unlikely to be ignitable unless it has a low flashpoint or is an oxidizer. This is not expected based on its structure, but should be confirmed if data becomes available.

    • Corrosivity (D002): As a hydrochloride salt, it can form an acidic solution in the presence of moisture. The pH of the waste should be tested. If the pH is ≤ 2, it is a corrosive hazardous waste[2][3].

    • Reactivity (D003): The compound is not expected to be reactive (e.g., explosive, water-reactive) based on its chemical structure[2][3].

    • Toxicity (D004-D043): This would be determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific toxicological data, it is difficult to ascertain if it would fail the TCLP test. A conservative approach would be to manage it as potentially toxic.

Disposal Workflow Diagram:

DisposalWorkflow start Start: Waste 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is_listed Is it on EPA's F, K, P, or U lists? start->is_listed is_characteristic Does it exhibit a hazardous characteristic? is_listed->is_characteristic No hazardous_waste Manage as RCRA Hazardous Waste is_listed->hazardous_waste Yes is_corrosive Is pH ≤ 2? is_characteristic->is_corrosive is_reactive Is it reactive (unstable, water-reactive, etc.)? is_corrosive->is_reactive No is_corrosive->hazardous_waste Yes (D002) is_ignitable Is it ignitable? is_reactive->is_ignitable No is_reactive->hazardous_waste Yes (D003) is_toxic Does it fail TCLP for toxicity? is_ignitable->is_toxic No is_ignitable->hazardous_waste Yes (D001) is_toxic->hazardous_waste Yes (D004-D043) consult_ehs Consult EHS for further evaluation is_toxic->consult_ehs Unknown final_disposal Final Disposal via Licensed Contractor hazardous_waste->final_disposal non_hazardous_waste Manage as Non-Hazardous Waste (Consult EHS) non_hazardous_waste->final_disposal consult_ehs->non_hazardous_waste

Caption: Disposal decision workflow for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride.

Part 5: Treatment and Final Disposal

Based on the precautionary principle, 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride should be managed as a hazardous waste.

Recommended Disposal Route:

  • Incineration: For organic compounds, high-temperature incineration in a licensed hazardous waste facility is the preferred method of disposal. This process destroys the organic structure of the molecule. The SDS for the similar compound, 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, also suggests incineration[4].

  • Landfill: Landfilling in a hazardous waste landfill is a less preferable option and is subject to Land Disposal Restrictions (LDRs). The waste may require treatment to meet LDR standards before it can be landfilled.

  • Neutralization: If the waste is determined to be hazardous solely due to corrosivity (low pH), neutralization with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) under controlled conditions may be a viable pre-treatment step. This must be done with extreme caution to control the exothermic reaction and any potential off-gassing. Following neutralization, the resulting salt solution would need to be re-evaluated for any other hazardous characteristics before final disposal. This process should only be undertaken by trained personnel with EHS approval.

Final Disposal Procedure:

  • Contact EHS: Once your hazardous waste container is full, contact your institution's EHS department to arrange for a pickup.

  • Documentation: Complete all necessary hazardous waste manifests or tags as required by your institution and the Department of Transportation (DOT).

  • Licensed Contractor: The EHS department will work with a licensed hazardous waste disposal contractor to transport and dispose of the material in compliance with all federal, state, and local regulations.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride, thereby protecting themselves, their colleagues, and the environment.

References

  • Capot Chemical. (2026, January 7). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: pentane-2,4-dione. Retrieved from [Link]

  • MLI Environmental. (2025, November 26). Four Characteristics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • Britannica. (2026, January 10). Nitrogen Disposal, Urea Cycle, Ammonia - Metabolism. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from [Link]

  • PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • PubChem. (n.d.). 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. Retrieved from [Link]

  • SDS Manager. (2019, March 13). 1,3-Diazaspiro[4.5]decane-2,4-dione - SDS Management Software. Retrieved from [Link]

Sources

Navigating the Safe Handling of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, field-proven insights into the safe handling of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride, a compound that, while promising in research, demands meticulous safety protocols. This document moves beyond a simple checklist, offering a deep dive into the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Understanding the Hazard: A Proactive Approach to Safety

While a comprehensive toxicological profile for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is not extensively documented, available data for this compound and structurally similar molecules, such as other diazaspiro derivatives, provides a clear indication of its potential hazards. The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation: The compound can cause significant eye damage upon contact.

  • Respiratory Tract Irritation: Inhalation of the powdered form can lead to irritation of the nose, throat, and lungs.

  • Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.

Given these hazards, a robust personal protective equipment (PPE) plan is not just recommended, it is a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride. The selection of specific PPE should always be guided by a thorough risk assessment of the planned experimental procedure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (Powder-Free)Provides a chemical-resistant barrier to prevent skin contact. Powder-free gloves are essential to avoid aerosolization of the compound.[1]
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldProtects against splashes and airborne particles, preventing contact with the sensitive tissues of the eyes.[2]
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorEssential when handling the compound in its powdered form to prevent inhalation of airborne particles.[3][4]
Body Protection Laboratory Coat (long-sleeved, with snug cuffs)Prevents contamination of personal clothing and skin. Snug cuffs prevent the powder from entering the sleeves.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, sequential procedure for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.

Donning PPE: The Order of Operations

Donning_PPE Start Start: Clean Hands LabCoat 1. Don Laboratory Coat Start->LabCoat Respirator 2. Don Respirator LabCoat->Respirator Goggles 3. Don Safety Goggles Respirator->Goggles Gloves 4. Don Gloves (over cuffs) Goggles->Gloves Ready Ready for Handling Gloves->Ready

Caption: Workflow for Donning Personal Protective Equipment.

  • Hand Hygiene: Begin with thoroughly washed and dried hands.

  • Laboratory Coat: Put on a clean, long-sleeved laboratory coat, ensuring it is fully buttoned.

  • Respirator: If handling the powder, don a NIOSH-approved N95 or higher-rated respirator. Ensure a proper seal check is performed.

  • Eye Protection: Put on safety goggles with side shields. If a significant splash risk exists, a face shield should be worn in addition to goggles.

  • Gloves: Don nitrile or neoprene gloves, ensuring the cuffs of the gloves are pulled over the cuffs of the laboratory coat sleeves.[5]

Doffing PPE: A Contamination-Conscious Removal

The removal of PPE is a critical step where cross-contamination can easily occur. The guiding principle is to remove the most contaminated items first, touching only the "clean" inner surfaces during removal.

Doffing_PPE Start Start: In Designated Area Gloves 1. Remove Gloves Start->Gloves Goggles 2. Remove Goggles/Face Shield Gloves->Goggles LabCoat 3. Remove Laboratory Coat Goggles->LabCoat Respirator 4. Remove Respirator LabCoat->Respirator HandHygiene 5. Wash Hands Thoroughly Respirator->HandHygiene Complete Procedure Complete HandHygiene->Complete

Caption: Workflow for Doffing Personal Protective Equipment.

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer, contaminated surface with bare skin.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Laboratory Coat: Unbutton the lab coat and remove it by rolling it down the arms and folding the contaminated outer surface inward.

  • Respirator: Remove the respirator without touching the front of the mask.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Operational Plans: From Handling to Disposal

Handling Powdered 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride

Due to the inhalation hazard, all handling of the powdered form of this compound should be conducted within a certified chemical fume hood or a glove box.[6] To minimize the generation of airborne dust:

  • Use appropriate tools: Employ spatulas and weighing papers designed to minimize static and dust.

  • Gentle handling: Avoid rapid movements and pouring from a height.

  • Work on a contained surface: Use a disposable bench liner to contain any minor spills.

Emergency Spill Response

In the event of a spill, the following steps should be taken immediately:

  • Alert others: Inform colleagues in the immediate vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess the spill: From a safe distance, determine the extent of the spill.

  • Don appropriate PPE: If you are trained and it is safe to do so, don the necessary PPE, including a respirator.

  • Contain the spill: For powdered spills, gently cover with a damp paper towel to prevent aerosolization. For solutions, use an appropriate absorbent material.

  • Clean up: Carefully collect the spilled material and contaminated absorbents into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution.

Disposal Plan

The disposal of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride and any contaminated materials must be conducted in accordance with local, state, and federal regulations.

  • Solid Waste: Unused compound and grossly contaminated materials (e.g., weighing papers, gloves) should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Aqueous Waste: As a hydrochloride salt, dilute aqueous solutions may be considered for neutralization prior to disposal. However, this should only be done after consulting your institution's environmental health and safety (EHS) office. Neutralization of corrosive wastes to a pH between 5.5 and 9.5 may allow for drain disposal, but this is only permissible if the waste has no other hazardous characteristics.[7] It is imperative to follow your institution's specific guidelines. Never dispose of chemical waste down the drain without explicit approval from EHS.[8]

Building a Culture of Safety

The protocols outlined in this guide are foundational to ensuring a safe laboratory environment when working with 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride. However, true safety extends beyond procedures and into the culture of the laboratory. Continuous training, open communication about potential hazards, and a commitment to meticulous experimental planning are the cornerstones of a self-validating safety system. By integrating these principles, you not only protect yourself and your colleagues but also uphold the integrity of your scientific endeavors.

References

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Fundamentals of Donning and Doffing PPE in Clinical Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • SA Health, Government of South Australia. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Santa Cruz. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025, February 3). Respirator Selection and Use | Personal Protective Equipment. Retrieved from [Link]

  • The George Washington University Office of Research Safety. (n.d.). PPE: Donning & Doffing. Retrieved from [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Horton Group. (2024, April 8). Mastering OSHA PPE Guidelines for Workplace Safety. Retrieved from [Link]

  • University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]

  • University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 2
1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.